Product packaging for Trimetrexate-13C2,15N(Cat. No.:)

Trimetrexate-13C2,15N

Cat. No.: B15294003
M. Wt: 372.4 g/mol
InChI Key: NOYPYLRCIDNJJB-DRUGTNOTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Trimetrexate-13C2,15N is a useful research compound. Its molecular formula is C19H23N5O3 and its molecular weight is 372.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H23N5O3 B15294003 Trimetrexate-13C2,15N

Properties

Molecular Formula

C19H23N5O3

Molecular Weight

372.4 g/mol

IUPAC Name

5-methyl-6-[(3,4,5-trimethoxyanilino)(113C)methyl]quinazoline-2,4-diamine

InChI

InChI=1S/C19H23N5O3/c1-10-11(5-6-13-16(10)18(20)24-19(21)23-13)9-22-12-7-14(25-2)17(27-4)15(8-12)26-3/h5-8,22H,9H2,1-4H3,(H4,20,21,23,24)/i9+1,18+1,23+1

InChI Key

NOYPYLRCIDNJJB-DRUGTNOTSA-N

Isomeric SMILES

CC1=C(C=CC2=C1[13C](=NC(=[15N]2)N)N)[13CH2]NC3=CC(=C(C(=C3)OC)OC)OC

Canonical SMILES

CC1=C(C=CC2=C1C(=NC(=N2)N)N)CNC3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

Foundational & Exploratory

Trimetrexate-13C2,15N: A Technical Guide to its Mechanism of Action and Application

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimetrexate-13C2,15N is an isotopically labeled form of Trimetrexate, a potent, non-classical antifolate agent. The incorporation of two carbon-13 (¹³C) atoms and one nitrogen-15 (¹⁵N) atom provides a valuable tool for researchers in metabolic studies, pharmacokinetic analyses, and as an internal standard in mass spectrometry-based quantification assays. This labeling does not alter the biological activity of the molecule, allowing it to serve as a precise tracer for understanding its mechanism of action and disposition.

Trimetrexate itself is a quinazoline derivative that acts as a competitive inhibitor of dihydrofolate reductase (DHFR), an essential enzyme in the folate metabolism pathway.[1][2] Unlike classical antifolates such as methotrexate, Trimetrexate is more lipophilic and does not utilize the reduced folate carrier system for cell entry, enabling it to overcome a common mechanism of methotrexate resistance.[3] It has demonstrated clinical efficacy in the treatment of Pneumocystis jirovecii pneumonia (PCP) and has been investigated for its therapeutic potential against various cancers.[3][4]

Mechanism of Action

Trimetrexate exerts its cytotoxic effects by potently and competitively inhibiting the enzyme dihydrofolate reductase (DHFR).[1][5] DHFR is a critical enzyme in the folate pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential one-carbon donors required for the de novo synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.[6]

By binding to the active site of DHFR, Trimetrexate prevents the regeneration of THF from DHF. This leads to a depletion of the intracellular pool of reduced folates, which in turn inhibits the synthesis of thymidylate and purine nucleotides. The disruption of DNA and RNA synthesis ultimately leads to cell cycle arrest and apoptosis, particularly in rapidly proliferating cells such as cancer cells and microorganisms.[1][7]

Quantitative Data

The following tables summarize key quantitative data for Trimetrexate, including its inhibitory activity against DHFR from various sources and its cytotoxic effects on different cancer cell lines.

Target EnzymeSpeciesInhibition Constant (Ki)IC50Reference(s)
Dihydrofolate Reductase (DHFR)Human-4.74 nM[8]
Dihydrofolate Reductase (DHFR)Toxoplasma gondii-1.35 nM[8]
Dihydrofolate Reductase (DHFR)Pneumocystis jirovecii--[3]
Dihydrofolate Reductase (DHFR)Rat Liver--[3]

Table 1: Inhibitory Activity of Trimetrexate against Dihydrofolate Reductase (DHFR)

Cell LineCancer TypeIC50Reference(s)
A549Non-small cell lung cancerVaries[2]
CCRF-CEMAcute lymphoblastic leukemiaVaries[6]
L1210Murine leukemiaVaries[9]
K562Chronic myelogenous leukemiaVaries[10]
MCF-7Breast cancerVaries[10]

Table 2: Cytotoxicity (IC50) of Trimetrexate in Various Cancer Cell Lines (Note: Specific IC50 values can vary significantly based on experimental conditions such as incubation time and cell density.)

Experimental Protocols

Dihydrofolate Reductase (DHFR) Enzyme Inhibition Assay

This protocol outlines a spectrophotometric method to determine the inhibitory activity of Trimetrexate against DHFR. The assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH to NADP⁺ during the DHFR-catalyzed reduction of dihydrofolate (DHF).

Materials:

  • Recombinant human DHFR

  • This compound (or Trimetrexate)

  • NADPH

  • Dihydrofolate (DHF)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 1 mM DTT and 1 mg/mL BSA

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare Reagent Solutions:

    • Prepare a stock solution of Trimetrexate in DMSO. Further dilute in Assay Buffer to achieve a range of desired concentrations.

    • Prepare a 10 mM stock solution of NADPH in Assay Buffer.

    • Prepare a 2 mM stock solution of DHF in Assay Buffer containing 10 mM β-mercaptoethanol.

  • Assay Setup:

    • In a 96-well microplate, add 2 µL of the various Trimetrexate dilutions to the appropriate wells. For the control (uninhibited) wells, add 2 µL of Assay Buffer containing the same concentration of DMSO.

    • Add 178 µL of Assay Buffer to all wells.

    • Add 10 µL of the NADPH stock solution to all wells.

    • Add 5 µL of the recombinant human DHFR solution to all wells.

    • Incubate the plate at room temperature for 10 minutes to allow for inhibitor binding.

  • Initiate the Reaction:

    • Start the enzymatic reaction by adding 5 µL of the DHF stock solution to all wells.

  • Measure Absorbance:

    • Immediately begin reading the absorbance at 340 nm every 30 seconds for 10-15 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each concentration of Trimetrexate by determining the slope of the linear portion of the absorbance versus time curve.

    • Plot the percentage of inhibition versus the logarithm of the Trimetrexate concentration.

    • Determine the IC50 value, the concentration of Trimetrexate that causes 50% inhibition of DHFR activity, by fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of Trimetrexate on cancer cells. The assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest (e.g., A549)

  • This compound (or Trimetrexate)

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plate

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Drug Treatment:

    • Prepare a series of dilutions of Trimetrexate in complete culture medium.

    • Remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of Trimetrexate. Include control wells with medium and the vehicle (e.g., DMSO) at the highest concentration used.

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Incubation:

    • After the incubation period, add 10 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.

  • Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Measure Absorbance:

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) wells from all other readings.

    • Calculate the percentage of cell viability for each Trimetrexate concentration relative to the vehicle-treated control cells.

    • Plot the percentage of cell viability versus the logarithm of the Trimetrexate concentration.

    • Determine the IC50 value, the concentration of Trimetrexate that causes a 50% reduction in cell viability, by fitting the data to a dose-response curve.

Visualizations

Folate Metabolism and Nucleotide Synthesis Pathway

The following diagram illustrates the central role of dihydrofolate reductase (DHFR) in the folate pathway and how its inhibition by Trimetrexate disrupts the synthesis of DNA and RNA precursors.

Folate_Metabolism cluster_synthesis Nucleotide Synthesis Folate Folate DHF Dihydrofolate (DHF) Folate->DHF DHFR THF Tetrahydrofolate (THF) DHF->THF DHFR CH2THF 5,10-Methylene-THF THF->CH2THF Purines Purine Synthesis THF->Purines Serine Serine Glycine Glycine Serine->Glycine CH2THF->THF Thymidylate Synthase dUMP dUMP dTMP dTMP dUMP->dTMP DNA DNA Synthesis dTMP->DNA RNA RNA Synthesis Purines->RNA Trimetrexate Trimetrexate Trimetrexate->DHF Inhibition

Caption: Inhibition of DHFR by Trimetrexate blocks THF regeneration.

Experimental Workflow for Determining Trimetrexate IC50

The diagram below outlines the key steps in a typical experimental workflow to determine the half-maximal inhibitory concentration (IC50) of Trimetrexate against a cancer cell line.

IC50_Workflow start Start seed_cells Seed cancer cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat_cells Treat cells with serial dilutions of Trimetrexate incubate1->treat_cells incubate2 Incubate 48-72h treat_cells->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate 2-4h add_mtt->incubate3 solubilize Solubilize formazan crystals incubate3->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze_data Analyze data and calculate IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for Trimetrexate cell viability (MTT) assay.

References

A Technical Guide to the Synthesis and Characterization of Trimetrexate-13C2,15N

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a detailed technical guide for the synthesis and characterization of isotopically labeled Trimetrexate, specifically Trimetrexate-13C2,15N. This labeled analog is a valuable tool for a range of research applications, including metabolic studies, pharmacokinetic analyses, and as an internal standard in quantitative mass spectrometry assays.

Introduction to Trimetrexate

Trimetrexate is a potent, non-classical antifolate drug that acts as a competitive inhibitor of the enzyme dihydrofolate reductase (DHFR).[1][2][3] DHFR plays a crucial role in the synthesis of purines and thymidylate, which are essential for DNA, RNA, and protein synthesis.[1][2] By inhibiting DHFR, Trimetrexate disrupts cellular replication, making it an effective agent against rapidly proliferating cells, such as those found in certain cancers and opportunistic infections like Pneumocystis jirovecii pneumonia (PCP).[4][5]

The introduction of stable isotopes, such as Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N), into the Trimetrexate molecule provides a powerful analytical tool without altering its chemical and biological properties.[6][7]

Proposed Synthesis of this compound

While the direct synthesis of this compound has not been extensively reported in the literature, a plausible synthetic route can be devised based on established methods for the synthesis of quinazoline derivatives and related antifolates. The proposed synthesis involves a multi-step process starting from commercially available isotopically labeled precursors.

A key strategy for the synthesis of the 2,4-diaminoquinazoline core of Trimetrexate is the condensation of a substituted 2-aminobenzonitrile with a labeled source of the C2 and N1/N3 atoms of the pyrimidine ring. For this proposed synthesis of this compound, we will incorporate one ¹³C and two ¹⁵N atoms using [¹³C, ¹⁵N₂]-Cyanamide. The second ¹³C atom will be introduced via [¹³C]-methyl iodide in a later step.

Proposed Retrosynthetic Analysis:

The retrosynthesis of Trimetrexate identifies key fragments that can be assembled to form the final product. The primary disconnection is at the benzylic amine linkage, separating the 2,4-diamino-5-methylquinazoline core from the 3,4,5-trimethoxyaniline side chain. A second key disconnection is the formation of the quinazoline ring itself.

Synthesis of Key Intermediates

2.1.1. Synthesis of 2-amino-6-methylbenzonitrile (Intermediate 1)

This intermediate can be synthesized from commercially available starting materials through established organic reactions.

2.1.2. Synthesis of 2,4-diamino-5-methylquinazoline-[2-¹³C, 1,3-¹⁵N₂] (Intermediate 2)

Intermediate 1 can be cyclized with [¹³C, ¹⁵N₂]-Cyanamide to form the isotopically labeled quinazoline core.

2.1.3. Bromination of Intermediate 2

A bromomethyl group is introduced at the 6-position of the quinazoline ring to facilitate the subsequent coupling reaction.

2.1.4. Synthesis of 3,4,5-trimethoxyaniline (Intermediate 4)

This can be prepared from 3,4,5-trimethoxybenzaldehyde via oxime formation and subsequent reduction.[8]

Final Assembly and Methylation

The final steps involve the coupling of the brominated quinazoline intermediate with 3,4,5-trimethoxyaniline and a final methylation step using a labeled methyl source.

Experimental Protocols

The following are detailed, hypothetical protocols for the key steps in the synthesis of this compound.

Synthesis of 2,4-diamino-5-methylquinazoline-[2-¹³C, 1,3-¹⁵N₂]
  • To a solution of 2-amino-6-methylbenzonitrile in a suitable solvent (e.g., 2-ethoxyethanol), add [¹³C, ¹⁵N₂]-Cyanamide.

  • The reaction mixture is heated under reflux for several hours while monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of water.

  • The solid product is collected by filtration, washed with water, and dried under vacuum.

  • The crude product can be purified by recrystallization.

Bromination of the Quinazoline Core
  • The labeled 2,4-diamino-5-methylquinazoline is suspended in a suitable solvent (e.g., acetic acid).

  • N-Bromosuccinimide (NBS) is added portion-wise at room temperature.

  • The reaction is stirred until completion, as monitored by TLC.

  • The product is isolated by pouring the reaction mixture into water and collecting the precipitate by filtration.

Coupling with 3,4,5-trimethoxyaniline
  • The brominated quinazoline intermediate and 3,4,5-trimethoxyaniline are dissolved in a polar aprotic solvent (e.g., dimethylformamide, DMF).

  • A non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) is added, and the mixture is heated.

  • The reaction progress is monitored by HPLC.

  • After completion, the product is isolated by extraction and purified by column chromatography.

Final N-Methylation with [¹³C]-Methyl Iodide
  • The coupled product is dissolved in a suitable solvent (e.g., DMF).

  • A base (e.g., sodium hydride) is added carefully at 0°C.

  • [¹³C]-Methyl iodide is added, and the reaction is stirred at room temperature.

  • The reaction is quenched with water, and the product is extracted.

  • Final purification is achieved by preparative HPLC.

Characterization

The synthesized this compound must be thoroughly characterized to confirm its identity, purity, and isotopic enrichment.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of the final compound. A typical method would employ a C18 reversed-phase column with a gradient elution system.

ParameterValue
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10% to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Expected Purity >98%
Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is essential to confirm the molecular weight of the labeled compound and determine the isotopic enrichment.

ParameterExpected Value
Molecular Formula C₁₈¹³C₂H₂₃¹⁵N₅O₃
Monoisotopic Mass 372.18 g/mol
Observed [M+H]⁺ ~373.19 m/z
Isotopic Enrichment >98%
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and confirms the position of the isotopic labels.

¹H NMR: The proton NMR spectrum is expected to be similar to that of unlabeled Trimetrexate, with minor changes in coupling patterns due to the presence of ¹³C and ¹⁵N.

¹³C NMR: The carbon spectrum will show enhanced signals for the two ¹³C-labeled carbons. The signal for the C2 carbon of the quinazoline ring will be a doublet due to coupling with the adjacent ¹⁵N atoms. The signal for the N-methyl carbon will also be enhanced.

¹⁵N NMR: The nitrogen spectrum will show signals for the labeled nitrogen atoms, confirming their incorporation into the quinazoline ring.

NucleusExpected Chemical Shift (δ, ppm)
¹H 6.0 - 8.0 (aromatic), 4.5 (CH₂), 3.8 (OCH₃), 3.0 (¹³CH₃)
¹³C 160 (C4), 155 (C2), 150 (Ar-C), 110-130 (Ar-CH), 60 (OCH₃), 50 (CH₂), 35 (¹³CH₃)
¹⁵N ~150 (N1, N3)

Visualizations

Proposed Synthetic Workflow

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_product Final Product 2-amino-6-methylbenzonitrile 2-amino-6-methylbenzonitrile Cyclization Cyclization 2-amino-6-methylbenzonitrile->Cyclization 13C_15N2_Cyanamide [¹³C,¹⁵N₂]-Cyanamide 13C_15N2_Cyanamide->Cyclization 3_4_5_trimethoxyaniline 3,4,5-trimethoxyaniline Coupling Coupling 3_4_5_trimethoxyaniline->Coupling 13C_Methyl_Iodide [¹³C]-Methyl Iodide Methylation Methylation 13C_Methyl_Iodide->Methylation Bromination Bromination Cyclization->Bromination 1 Bromination->Coupling 2 Coupling->Methylation 3 Trimetrexate_labeled Trimetrexate-¹³C₂,¹⁵N Methylation->Trimetrexate_labeled

Caption: Proposed synthetic workflow for this compound.

Trimetrexate Mechanism of Action: Dihydrofolate Reductase Inhibition

DHFR_Inhibition Dihydrofolate Dihydrofolate DHFR Dihydrofolate Reductase (DHFR) Dihydrofolate->DHFR Tetrahydrofolate Tetrahydrofolate Purine_Synthesis Purine Synthesis Tetrahydrofolate->Purine_Synthesis Thymidylate_Synthesis Thymidylate Synthesis Tetrahydrofolate->Thymidylate_Synthesis DHFR->Tetrahydrofolate NADPH -> NADP+ Trimetrexate Trimetrexate Trimetrexate->DHFR Inhibition DNA_RNA_Protein_Synthesis DNA, RNA, Protein Synthesis Purine_Synthesis->DNA_RNA_Protein_Synthesis Thymidylate_Synthesis->DNA_RNA_Protein_Synthesis

References

Trimetrexate-13C2,15N CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the isotopically labeled antifolate agent, Trimetrexate-13C2,15N. This document details its chemical properties, mechanism of action, relevant experimental protocols, and the biochemical pathways it influences.

Core Compound Data

Trimetrexate is a potent, non-classical inhibitor of dihydrofolate reductase (DHFR).[1][2][3] The isotopically labeled version, this compound, serves as a crucial internal standard for quantitative bioanalytical studies, such as mass spectrometry-based pharmacokinetic and metabolic analyses. While a specific CAS number is not commonly assigned to isotopically labeled compounds, the essential data for Trimetrexate and its specified labeled variant are summarized below.

PropertyValueSource
Compound Name TrimetrexatePubChem
CAS Number 52128-35-5PubChem
Molecular Formula C₁₉H₂₃N₅O₃PubChem
Molecular Weight (Unlabeled) 369.4 g/mol PubChem[3]
Isotopically Labeled Variant This compound-
Molecular Formula (Labeled) ¹³C₂C₁₇H₂₃¹⁵NN₄O₃-
Molecular Weight (Labeled) Approximately 372.4 g/mol Calculated

Mechanism of Action and Signaling Pathway

Trimetrexate functions as a competitive inhibitor of the enzyme dihydrofolate reductase (DHFR).[1][2][3] DHFR is a critical enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.[2][3] By inhibiting DHFR, Trimetrexate depletes the intracellular pool of THF, leading to the cessation of DNA and RNA synthesis and ultimately, cell death.[1][2][3] This mechanism is particularly effective against rapidly proliferating cells, such as cancer cells and certain pathogens like Pneumocystis jirovecii.[4]

Trimetrexate_Signaling_Pathway cluster_cell Cellular Environment DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Substrate THF Tetrahydrofolate (THF) Purines Purine Synthesis THF->Purines Thymidylate Thymidylate Synthesis THF->Thymidylate DNA_RNA DNA and RNA Synthesis Purines->DNA_RNA Thymidylate->DNA_RNA Cell_Death Cell Death DNA_RNA->Cell_Death DHFR->THF Catalyzes Trimetrexate Trimetrexate Trimetrexate->DHFR Inhibits

Caption: Mechanism of action of Trimetrexate.

Experimental Protocols

The following are summaries of key experimental protocols frequently employed in research involving Trimetrexate. The use of this compound as an internal standard is particularly relevant for HPLC-MS/MS-based quantification.

Dihydrofolate Reductase (DHFR) Inhibition Assay

This assay measures the ability of Trimetrexate to inhibit the enzymatic activity of DHFR. The activity of DHFR is monitored by the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.[5][6][7]

Materials:

  • Recombinant DHFR enzyme

  • DHFR assay buffer

  • NADPH

  • Dihydrofolic acid (DHF)

  • Trimetrexate (or other inhibitors)

  • 96-well microplate reader or spectrophotometer

Procedure:

  • Prepare a reaction mixture containing DHFR assay buffer, NADPH, and the DHFR enzyme in a 96-well plate.

  • Add varying concentrations of Trimetrexate to the wells. Include a control group with no inhibitor.

  • Initiate the reaction by adding the substrate, dihydrofolic acid.

  • Immediately measure the decrease in absorbance at 340 nm in kinetic mode at regular intervals.

  • The rate of the reaction is proportional to the slope of the linear portion of the absorbance versus time curve.

  • Calculate the percent inhibition for each concentration of Trimetrexate and determine the IC₅₀ value.

Cell Viability and Cytotoxicity Assay

These assays are used to determine the effect of Trimetrexate on the proliferation and survival of cancer cell lines.

Materials:

  • Cancer cell line (e.g., BOT-2 human breast cancer cell line)[8]

  • Cell culture medium and supplements

  • Trimetrexate

  • MTT or other viability reagents

  • 96-well plates

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of Trimetrexate.

  • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • Add a viability reagent (e.g., MTT) to each well and incubate according to the manufacturer's instructions.

  • Measure the absorbance or fluorescence to determine the percentage of viable cells relative to an untreated control.

  • Plot the results to determine the IC₅₀, the concentration of Trimetrexate that inhibits cell growth by 50%.

High-Performance Liquid Chromatography (HPLC) for Quantification

HPLC is employed to determine the concentration of Trimetrexate in biological samples, such as plasma.[9][10][11] In these analyses, this compound is an ideal internal standard.

Materials:

  • HPLC system with a suitable detector (e.g., UV or mass spectrometer)

  • Analytical column (e.g., C18)

  • Mobile phase (e.g., a mixture of acetonitrile and an aqueous buffer)

  • Trimetrexate standard solutions

  • This compound (as internal standard)

  • Biological samples (e.g., plasma)

  • Protein precipitation and/or solid-phase extraction materials

Procedure:

  • Sample Preparation:

    • Spike biological samples and calibration standards with a known concentration of the internal standard (this compound).

    • Precipitate proteins using a solvent like methanol or acetonitrile.

    • Centrifuge to pellet the precipitated proteins and collect the supernatant.

    • Further clean-up can be performed using solid-phase extraction if necessary.

  • Chromatographic Analysis:

    • Inject the prepared sample into the HPLC system.

    • Separate Trimetrexate and the internal standard on the analytical column using an appropriate mobile phase gradient.

    • Detect and quantify the compounds using a UV detector or a mass spectrometer.

  • Data Analysis:

    • Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the calibration standards.

    • Determine the concentration of Trimetrexate in the unknown samples by interpolation from the calibration curve.

Experimental Workflow Diagram

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample IS Add Internal Standard (this compound) Plasma->IS PPT Protein Precipitation IS->PPT Centrifuge Centrifugation PPT->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant HPLC HPLC Separation Supernatant->HPLC MS Mass Spectrometry Detection HPLC->MS Peak_Integration Peak Area Integration MS->Peak_Integration Calibration Calibration Curve Generation Peak_Integration->Calibration Quantification Quantification of Trimetrexate Calibration->Quantification

Caption: Workflow for Trimetrexate quantification.

References

Applications of Stable Isotope-Labeled Trimetrexate in Research: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the applications of stable isotope-labeled Trimetrexate in research. Trimetrexate, a potent inhibitor of dihydrofolate reductase (DHFR), has been a subject of interest in oncology and infectious disease research. The use of its stable isotope-labeled counterparts offers significant advantages in enhancing the precision and accuracy of analytical measurements, crucial for drug development and mechanistic studies. This document details its primary applications, presents relevant data, provides experimental protocols, and visualizes key pathways and workflows.

Core Applications in Research

The primary application of stable isotope-labeled Trimetrexate (e.g., deuterated or ¹³C-labeled) is as an internal standard for quantitative bioanalysis using mass spectrometry.[1] This is the gold standard for pharmacokinetic (PK) studies, drug metabolism research, and therapeutic drug monitoring.

1.1. Pharmacokinetic (PK) Studies: Stable isotope-labeled Trimetrexate is essential for accurately determining the absorption, distribution, metabolism, and excretion (ADME) profile of the drug.[2] By adding a known concentration of the labeled compound to biological samples (e.g., plasma, urine) before analysis, it is possible to correct for variations in sample preparation and instrument response, thereby enabling precise quantification of the unlabeled drug.[3]

1.2. Drug Metabolism Studies: Investigating the metabolic fate of Trimetrexate is crucial for understanding its efficacy and potential toxicity. The primary metabolic pathway involves O-demethylation followed by conjugation to glucuronide or sulfate.[4] Stable isotope labeling can be instrumental in these studies. For instance, administering a labeled version of the drug allows for the unambiguous identification of its metabolites in complex biological matrices using mass spectrometry, as the labeled metabolites will exhibit a characteristic mass shift.[5]

1.3. Quantitative Bioanalysis and Therapeutic Drug Monitoring: In a clinical setting, monitoring the concentration of Trimetrexate in patients is important for optimizing dosage and minimizing toxicity. The use of a stable isotope-labeled internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays provides the necessary accuracy and precision for such applications.

Quantitative Data

While specific quantitative data from studies exclusively using stable isotope-labeled Trimetrexate is not abundant in publicly available literature, the following tables summarize the known pharmacokinetic and metabolic parameters of unlabeled Trimetrexate. The use of a labeled internal standard would be the standard method to generate such high-quality data.

Table 1: Pharmacokinetic Parameters of Trimetrexate in Humans

ParameterValueSpecies/PopulationReference
Half-life (t½) 11 - 20 hoursHumans with AIDS[4]
Clearance 38 ± 15 mL/min/m²Humans with AIDS[4]
Volume of Distribution (Vd) 18 LAdults with HIV/AIDS[6]
Protein Binding ~95%Not specified[7]

Table 2: Metabolism of Trimetrexate

Metabolic PathwayDescriptionMetabolitesReference
Oxidative O-demethylation The primary metabolic pathway.4'-desmethyltrimetrexate[4]
Conjugation Follows O-demethylation.Glucuronide and sulfate conjugates[4]

Experimental Protocols

3.1. Protocol for Quantitative Analysis of Trimetrexate in Human Plasma using LC-MS/MS with a Stable Isotope-Labeled Internal Standard

This protocol describes a general procedure for the quantification of Trimetrexate in human plasma. A deuterated or ¹³C-labeled Trimetrexate would serve as the ideal internal standard.

3.1.1. Materials and Reagents:

  • Trimetrexate analytical standard

  • Stable isotope-labeled Trimetrexate (e.g., Trimetrexate-d₃) as an internal standard (IS)

  • Human plasma (with anticoagulant, e.g., K₂EDTA)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid)

  • HPLC column (e.g., C18 reverse-phase column)

  • Standard laboratory equipment (vortex mixer, centrifuge, pipettes)

3.1.2. Sample Preparation (Protein Precipitation): [8]

  • Thaw plasma samples at room temperature.

  • Spike 100 µL of each plasma sample, calibration standard, and quality control sample with 10 µL of the internal standard working solution (e.g., 100 ng/mL of Trimetrexate-d₃ in methanol).

  • Vortex briefly to mix.

  • Add 300 µL of cold protein precipitation solvent (acetonitrile with 0.1% formic acid) to each tube.

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex to ensure complete dissolution and centrifuge briefly before injection into the LC-MS/MS system.

3.1.3. LC-MS/MS Conditions (Illustrative):

  • LC System: A high-performance liquid chromatography system.

  • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to separate Trimetrexate from endogenous plasma components.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MRM Transitions:

    • Trimetrexate: Precursor ion (e.g., m/z 370.2) → Product ion

    • Trimetrexate-IS: Precursor ion (e.g., m/z 373.2 for d₃) → Product ion

  • Data Analysis: Quantify Trimetrexate by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve.

3.2. Protocol for Dihydrofolate Reductase (DHFR) Inhibition Assay

This colorimetric assay measures the inhibition of DHFR activity by Trimetrexate.[9]

3.2.1. Materials and Reagents:

  • Recombinant human DHFR enzyme

  • DHFR assay buffer (e.g., 50 mM potassium phosphate, pH 7.5)

  • NADPH

  • Dihydrofolic acid (DHFA)

  • Trimetrexate

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

3.2.2. Assay Procedure:

  • Prepare a stock solution of Trimetrexate in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of the Trimetrexate stock solution in DHFR assay buffer to create a range of inhibitor concentrations.

  • In a 96-well plate, add the following to each well:

    • DHFR assay buffer

    • DHFR enzyme solution

    • Trimetrexate solution (or vehicle control)

  • Incubate at room temperature for 10-15 minutes.

  • Initiate the reaction by adding a solution of NADPH and DHFA to each well.

  • Immediately start monitoring the decrease in absorbance at 340 nm every 15-30 seconds for 5-10 minutes. The decrease in absorbance corresponds to the oxidation of NADPH.

  • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for each Trimetrexate concentration.

  • Determine the percent inhibition for each concentration relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the Trimetrexate concentration and fit the data to a suitable model to determine the IC₅₀ value.

Visualizations

Trimetrexate_Mechanism_of_Action cluster_folate_pathway Folate Metabolism Pathway cluster_synthesis Nucleic Acid and Amino Acid Synthesis DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF NADPH -> NADP+ Thymidylate Thymidylate Synthesis THF->Thymidylate Purine Purine Synthesis THF->Purine Amino_Acid Amino Acid Synthesis THF->Amino_Acid DHFR Dihydrofolate Reductase (DHFR) DNA DNA Thymidylate->DNA Purine->DNA RNA RNA Purine->RNA Proteins Proteins Amino_Acid->Proteins Trimetrexate Trimetrexate Trimetrexate->DHFR Inhibition Inhibition

Caption: Mechanism of action of Trimetrexate.

Trimetrexate_Quantitative_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma_Sample Plasma Sample Spike_IS Spike with Labeled Trimetrexate (IS) Plasma_Sample->Spike_IS Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Spike_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation Supernatant_Transfer->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection into LC-MS/MS Reconstitution->Injection Chromatographic_Separation Chromatographic Separation (C18) Injection->Chromatographic_Separation Mass_Spectrometry Mass Spectrometric Detection (MRM) Chromatographic_Separation->Mass_Spectrometry Peak_Integration Peak Integration Mass_Spectrometry->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Calibration_Curve Calibration Curve Plotting Ratio_Calculation->Calibration_Curve Concentration_Determination Concentration Determination Calibration_Curve->Concentration_Determination

Caption: Experimental workflow for quantitative analysis of Trimetrexate.

Trimetrexate_Metabolism Trimetrexate Trimetrexate Phase_I Phase I Metabolism (Oxidative O-demethylation) Trimetrexate->Phase_I Metabolite 4'-desmethyltrimetrexate Phase_I->Metabolite Phase_II Phase II Metabolism (Conjugation) Metabolite->Phase_II Conjugates Glucuronide and Sulfate Conjugates Phase_II->Conjugates Excretion Excretion Conjugates->Excretion

Caption: Metabolic pathway of Trimetrexate.

References

Trimetrexate-¹³C₂,¹⁵N for Dihydrofolate Reductase Inhibition Studies: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the use of isotopically labeled Trimetrexate, specifically Trimetrexate-¹³C₂,¹⁵N, in the study of dihydrofolate reductase (DHFR) inhibition. While direct experimental data for this specific isotopologue is not publicly available, this guide consolidates information on Trimetrexate as a potent DHFR inhibitor, outlines plausible synthetic routes for its isotopic labeling, and details advanced experimental protocols, such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), where such a labeled compound would be invaluable. The guide also presents quantitative data for unlabeled Trimetrexate and other relevant DHFR inhibitors to provide a comparative context for future studies. Diagrams illustrating the DHFR pathway and experimental workflows are included to facilitate a deeper understanding of the concepts discussed.

Introduction: Trimetrexate and Dihydrofolate Reductase

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[1][2][3] THF and its derivatives are essential cofactors in the synthesis of purines, thymidylate, and certain amino acids, which are the building blocks of DNA, RNA, and proteins.[4][5] Consequently, the inhibition of DHFR disrupts cellular replication and growth, making it an important target for therapeutic intervention, particularly in oncology and infectious diseases.[2][4]

Trimetrexate is a potent, non-classical antifolate agent that acts as a competitive inhibitor of DHFR.[6][7] Unlike classical antifolates such as methotrexate, Trimetrexate is more lipophilic and does not require active transport into cells.[6] Its high affinity for the DHFR active site leads to the depletion of THF, ultimately causing cell death.[6][7] While its clinical use for treating Pneumocystis jirovecii pneumonia has been discontinued, Trimetrexate remains a valuable tool in research for studying DHFR structure, function, and inhibition.

The use of isotopically labeled inhibitors, such as the hypothetical Trimetrexate-¹³C₂,¹⁵N, offers significant advantages for detailed mechanistic and structural studies. The incorporation of stable isotopes like ¹³C and ¹⁵N allows for the use of powerful analytical techniques like NMR and MS to probe the drug-enzyme interaction at an atomic level.[8][9]

Synthesis of Isotopically Labeled Trimetrexate

While a specific, documented synthesis for Trimetrexate-¹³C₂,¹⁵N is not available in the reviewed literature, a plausible synthetic route can be proposed based on the known synthesis of Trimetrexate and its analogs, as well as general methods for isotopic labeling.

The synthesis of Trimetrexate analogs often involves the condensation of a substituted quinazoline core with an appropriate side chain.[10][11][12][13] For the introduction of ¹³C and ¹⁵N labels, commercially available isotopically labeled starting materials would be incorporated. A potential strategy could involve:

  • Synthesis of a ¹³C-labeled quinazoline precursor: This could be achieved by utilizing a ¹³C-labeled anthranilic acid derivative.

  • Introduction of ¹⁵N-labeled amino groups: The 2- and 4-amino groups on the quinazoline ring could be introduced using a ¹⁵N-labeled source of ammonia or a related nitrogen-containing reagent.

  • Coupling with the side chain: The isotopically labeled quinazoline core would then be coupled with the 3,4,5-trimethoxyaniline side chain to yield the final Trimetrexate-¹³C₂,¹⁵N product.

It is important to note that the specific positions of the ¹³C labels would be determined by the choice of the labeled precursors. For Trimetrexate-¹³C₂,¹⁵N, it is implied that two carbon atoms and one nitrogen atom in the core structure are isotopically labeled.

Quantitative Data on DHFR Inhibition

Quantitative data on the inhibitory activity of Trimetrexate against DHFR from various species is crucial for comparative studies. The following table summarizes the reported 50% inhibitory concentration (IC₅₀) values for unlabeled Trimetrexate.

Enzyme Source Inhibitor IC₅₀ (nM) Reference
Human DHFRTrimetrexate4.74[3]
Toxoplasma gondii DHFRTrimetrexate1.35[3]
Rat Liver DHFRTrimetrexate analogNear-stoichiometric[10]
Pneumocystis carinii DHFRTrimetrexate0.23 (Ki)[14]

Note: Data for Trimetrexate-¹³C₂,¹⁵N is not currently available in the public domain. The inhibitory potency of the labeled compound is expected to be very similar to the unlabeled form.

Experimental Protocols for DHFR Inhibition Studies

The use of isotopically labeled Trimetrexate-¹³C₂,¹⁵N enables a range of sophisticated experiments to elucidate the details of its interaction with DHFR.

Dihydrofolate Reductase Activity Assay (Spectrophotometric)

A standard method to determine the inhibitory potential of a compound is to measure its effect on the enzymatic activity of DHFR. This is typically done by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH.[15]

Materials:

  • Purified DHFR enzyme

  • Dihydrofolate (DHF) substrate

  • NADPH cofactor

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM KCl)

  • Trimetrexate-¹³C₂,¹⁵N (or unlabeled Trimetrexate)

  • UV-Vis Spectrophotometer

Protocol:

  • Prepare a reaction mixture containing DHFR, NADPH, and the inhibitor (Trimetrexate-¹³C₂,¹⁵N) at various concentrations in the assay buffer.

  • Incubate the mixture for a defined period to allow for inhibitor binding.

  • Initiate the reaction by adding the substrate, DHF.

  • Immediately monitor the decrease in absorbance at 340 nm over time.

  • Calculate the initial reaction velocity for each inhibitor concentration.

  • Plot the reaction velocity against the inhibitor concentration to determine the IC₅₀ value.

NMR Spectroscopy for Binding Studies

NMR spectroscopy is a powerful technique for studying protein-ligand interactions at atomic resolution.[16][17] The use of ¹³C and ¹⁵N labeled Trimetrexate would allow for the direct observation of the inhibitor's signals when bound to the enzyme.

Materials:

  • ¹⁵N-labeled DHFR (for observing protein backbone changes)

  • Trimetrexate-¹³C₂,¹⁵N

  • NMR Buffer (e.g., phosphate buffer in D₂O)

  • NMR Spectrometer with a cryoprobe

Protocol (Chemical Shift Perturbation):

  • Acquire a baseline ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled DHFR.

  • Titrate increasing concentrations of Trimetrexate-¹³C₂,¹⁵N into the DHFR sample.

  • Acquire a ¹H-¹⁵N HSQC spectrum at each titration point.

  • Analyze the chemical shift changes of the protein's backbone amide signals to identify the amino acid residues involved in inhibitor binding.

  • Simultaneously, ¹³C-edited or ¹⁵N-edited NMR experiments can be performed to directly observe the signals of the bound Trimetrexate-¹³C₂,¹⁵N, providing information about its conformation and electronic environment in the active site.

Mass Spectrometry for Binding and Kinetic Analysis

Mass spectrometry can be used to study the non-covalent interaction between DHFR and its inhibitors and to screen for binding compounds.[5][18] Isotopic labeling can aid in the unambiguous identification of the inhibitor in complex mixtures.

Materials:

  • DHFR enzyme

  • Trimetrexate-¹³C₂,¹⁵N

  • MALDI matrix or Electrospray Ionization (ESI) compatible buffer

  • MALDI-TOF or ESI Mass Spectrometer

Protocol (MALDI-TOF Screening):

  • Incubate DHFR with Trimetrexate-¹³C₂,¹⁵N.

  • Spot the mixture onto a MALDI plate with an appropriate matrix.

  • Acquire a mass spectrum. The presence of a peak corresponding to the DHFR-Trimetrexate-¹³C₂,¹⁵N complex confirms binding.

  • Competition experiments with other ligands can be performed to assess relative binding affinities.

  • Denaturation of the complex can be used to release the bound ligand for further analysis.

Visualizations

Dihydrofolate Reductase Signaling Pathway

DHFR_Pathway Folate Folate DHF Dihydrofolate (DHF) Folate->DHF THF Tetrahydrofolate (THF) DHF->THF NADPH -> NADP+ THF->DHF dUMP dUMP Purines Purine Synthesis THF->Purines AminoAcids Amino Acid Synthesis THF->AminoAcids dTMP dTMP dUMP->dTMP 5,10-Methylene-THF DNA DNA Synthesis dTMP->DNA Purines->DNA RNA RNA Synthesis Purines->RNA Protein Protein Synthesis AminoAcids->Protein DHFR DHFR TS Thymidylate Synthase (TS) Trimetrexate Trimetrexate Trimetrexate->DHFR Inhibits

Caption: Dihydrofolate Reductase (DHFR) pathway and Trimetrexate inhibition.

Experimental Workflow for DHFR Inhibition Studies

Experimental_Workflow cluster_synthesis Synthesis cluster_assay In Vitro Assays cluster_data Data Analysis Synthesis Synthesis of Trimetrexate-¹³C₂,¹⁵N ActivityAssay DHFR Activity Assay (Spectrophotometry) Synthesis->ActivityAssay NMR NMR Spectroscopy (Binding Studies) Synthesis->NMR MS Mass Spectrometry (Binding & Kinetics) Synthesis->MS IC50 IC₅₀ Determination ActivityAssay->IC50 BindingSite Binding Site Mapping NMR->BindingSite Kinetics Kinetic Parameter Calculation MS->Kinetics

Caption: Workflow for studying DHFR inhibition using labeled Trimetrexate.

Conclusion

Trimetrexate remains a significant pharmacological tool for the investigation of dihydrofolate reductase. The potential use of its isotopically labeled form, Trimetrexate-¹³C₂,¹⁵N, opens up new avenues for detailed structural and mechanistic studies of DHFR inhibition. While direct experimental data for this specific labeled compound is lacking, the methodologies outlined in this guide, drawn from studies on analogous systems, provide a robust framework for its future application. The combination of advanced techniques such as NMR and mass spectrometry with isotopically labeled inhibitors will undoubtedly continue to provide profound insights into the function of this critical enzyme and aid in the development of next-generation antifolate therapeutics.

References

Delving into the Metabolic Journey of Trimetrexate: An In-depth Technical Guide Utilizing Isotopic Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This comprehensive technical guide illuminates the metabolic fate of Trimetrexate, a potent dihydrofolate reductase inhibitor. By integrating findings from pivotal studies, with a special focus on the insights gained from isotopic labeling techniques, this document provides a detailed overview of the biotransformation of Trimetrexate, encompassing its primary metabolic pathways, the identification of its metabolites, and quantitative data on their disposition. This guide is designed to be an essential resource for researchers and professionals involved in drug development and metabolic studies.

Executive Summary

Trimetrexate undergoes extensive metabolism in the body, primarily through hepatic biotransformation. The dominant metabolic pathway involves oxidative O-demethylation of one of the methoxy groups on the trimethoxyphenyl ring, followed by conjugation of the resulting hydroxyl group with either glucuronic acid or sulfate. Isotopic labeling studies, although not extensively detailed in publicly available literature, have been foundational in elucidating these pathways. The major metabolites identified are the O-demethylated derivative and its subsequent glucuronide and sulfate conjugates. A smaller fraction of the administered dose is excreted as the unchanged parent drug. This guide will delve into the experimental methodologies used to uncover this metabolic journey and present the available quantitative data in a structured format.

The Metabolic Pathway of Trimetrexate

The biotransformation of Trimetrexate is a two-phase process predominantly occurring in the liver.

Phase I Metabolism: Oxidative O-Demethylation

The initial and rate-limiting step in Trimetrexate metabolism is the oxidative O-demethylation of one of the three methoxy groups on the trimethoxyphenyl moiety. This reaction is catalyzed by the cytochrome P450 (CYP450) enzyme system in the liver. This metabolic step results in the formation of a pharmacologically less active hydroxylated metabolite.

Phase II Metabolism: Conjugation

Following O-demethylation, the newly formed hydroxyl group serves as a substrate for Phase II conjugation reactions. This involves the attachment of highly polar molecules, rendering the metabolite more water-soluble and facilitating its excretion from the body. The two primary conjugation pathways for the O-demethylated Trimetrexate are:

  • Glucuronidation: Catalyzed by UDP-glucuronosyltransferases (UGTs), this process links glucuronic acid to the hydroxyl group, forming a glucuronide conjugate. The 4'-O-glucuronide conjugate has been specifically identified as a major metabolite.[1]

  • Sulfation: Sulfotransferases (SULTs) catalyze the transfer of a sulfonate group to the hydroxylated metabolite, resulting in a sulfate conjugate.

The following diagram, generated using the DOT language, illustrates this principal metabolic pathway.

Trimetrexate_Metabolism Trimetrexate Trimetrexate O_Demethylated_Trimetrexate O-Demethylated Trimetrexate Trimetrexate->O_Demethylated_Trimetrexate Oxidative O-Demethylation (CYP450) Glucuronide_Conjugate Glucuronide Conjugate O_Demethylated_Trimetrexate->Glucuronide_Conjugate Glucuronidation (UGTs) Sulfate_Conjugate Sulfate Conjugate O_Demethylated_Trimetrexate->Sulfate_Conjugate Sulfation (SULTs)

Caption: Principal metabolic pathway of Trimetrexate.

Quantitative Analysis of Trimetrexate Metabolism

Quantitative data on the excretion of Trimetrexate and its metabolites is crucial for understanding its pharmacokinetic profile. While detailed studies utilizing isotopically labeled Trimetrexate in humans are not extensively published, preclinical data and clinical observations provide valuable insights.

ParameterValueSpeciesReference
Urinary Excretion of Unchanged Drug ~15% of administered doseHuman[1]
10-30% of administered doseHuman[2]
Urinary Excretion of Metabolites ~20% of administered doseHuman[1]
Primary Metabolic Pathway Oxidative O-demethylation followed by conjugationPreclinical data[2]

Experimental Protocols for Studying Trimetrexate Metabolism

The elucidation of the metabolic fate of Trimetrexate relies on a combination of in vivo and in vitro experimental approaches. The use of isotopically labeled compounds is a cornerstone of these methodologies, allowing for the sensitive and specific tracking of the drug and its metabolites.

In Vivo Metabolism Study using Isotopic Labeling

This protocol outlines a general approach for an in vivo study to determine the metabolic fate of Trimetrexate using a radiolabeled compound (e.g., ¹⁴C-Trimetrexate).

Objective: To identify and quantify the metabolites of Trimetrexate in urine and feces and to determine the routes and rates of excretion.

Methodology:

  • Synthesis of Labeled Compound: Trimetrexate is synthesized with a radioactive isotope, typically ¹⁴C, at a metabolically stable position.

  • Animal Model: The study is conducted in a relevant animal model, such as rats or dogs.

  • Dosing: A single intravenous or oral dose of ¹⁴C-Trimetrexate is administered to the animals.

  • Sample Collection: Urine and feces are collected at predetermined intervals over a period of several days. Blood samples may also be collected to determine the pharmacokinetic profile of the parent drug and its metabolites.

  • Sample Processing:

    • Urine: A portion of the urine is directly analyzed by liquid scintillation counting (LSC) to determine total radioactivity. The remainder is used for metabolite profiling.

    • Feces: Fecal samples are homogenized and combusted in a sample oxidizer to determine total radioactivity. A portion of the homogenate is extracted to isolate metabolites.

  • Metabolite Profiling and Identification:

    • Chromatography: Urine and fecal extracts are analyzed by high-performance liquid chromatography (HPLC) with a radioactivity detector to separate the parent drug from its metabolites.

    • Mass Spectrometry (MS): The structure of the separated metabolites is elucidated using tandem mass spectrometry (MS/MS).

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural confirmation, metabolites can be isolated and analyzed by NMR.

  • Data Analysis: The amount of each metabolite is quantified based on its radioactivity, and the percentage of the administered dose for each metabolite is calculated.

The following workflow diagram visualizes this experimental process.

in_vivo_workflow cluster_synthesis Compound Preparation cluster_animal_study In Vivo Experiment cluster_analysis Sample Analysis cluster_data Data Interpretation Synthesis Synthesis of ¹⁴C-Trimetrexate Dosing Dosing of Animal Model Synthesis->Dosing Sample_Collection Urine, Feces, and Blood Collection Dosing->Sample_Collection LSC Liquid Scintillation Counting (Total ¹⁴C) Sample_Collection->LSC HPLC HPLC with Radioactivity Detector (Separation) Sample_Collection->HPLC MS_NMR MS/MS and NMR (Structure Elucidation) HPLC->MS_NMR Quantification Quantification of Metabolites MS_NMR->Quantification Excretion_Profile Determination of Excretion Profile Quantification->Excretion_Profile

Caption: Workflow for an in vivo metabolism study.

In Vitro Metabolism using Liver Microsomes

In vitro studies using liver microsomes are instrumental in identifying the enzymes responsible for the metabolism of a drug and for characterizing the initial metabolic steps.

Objective: To investigate the oxidative metabolism of Trimetrexate by liver microsomal enzymes.

Methodology:

  • Preparation of Liver Microsomes: Liver microsomes are prepared from the livers of a relevant species (e.g., human, rat, dog) by differential centrifugation.

  • Incubation:

    • A reaction mixture is prepared containing liver microsomes, a NADPH-generating system (cofactor for CYP450 enzymes), and a buffer solution.

    • The reaction is initiated by adding Trimetrexate (or ¹⁴C-Trimetrexate for enhanced detection).

    • The mixture is incubated at 37°C for a specified period.

  • Reaction Termination and Sample Preparation: The reaction is stopped by adding a quenching solvent (e.g., acetonitrile). The mixture is then centrifuged to precipitate proteins, and the supernatant is collected for analysis.

  • Analytical Methods: The supernatant is analyzed by LC-MS/MS to identify and quantify the parent drug and its metabolites formed during the incubation.

  • Enzyme Inhibition Studies (Optional): To identify the specific CYP450 isozymes involved, the incubation can be repeated in the presence of known selective inhibitors of different CYP isozymes.

This workflow is depicted in the following diagram.

in_vitro_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_results Results Microsomes Liver Microsome Preparation Reaction_Mix Preparation of Reaction Mixture Microsomes->Reaction_Mix Incubation Incubation of Trimetrexate with Microsomes Reaction_Mix->Incubation Termination Reaction Termination & Sample Cleanup Incubation->Termination LC_MS LC-MS/MS Analysis Termination->LC_MS Metabolite_ID Metabolite Identification and Quantification LC_MS->Metabolite_ID

Caption: Workflow for an in vitro metabolism study.

Conclusion

The metabolic fate of Trimetrexate is characterized by a primary pathway of oxidative O-demethylation followed by glucuronidation and sulfation. The application of isotopic labeling, in conjunction with advanced analytical techniques such as HPLC, mass spectrometry, and NMR, has been pivotal in elucidating these biotransformation pathways. This technical guide provides a foundational understanding of the metabolic disposition of Trimetrexate, offering valuable insights for researchers and professionals in the field of drug development. Further studies employing modern high-resolution mass spectrometry and quantitative NMR with isotopically labeled standards would provide an even more detailed and quantitative picture of Trimetrexate's metabolism, aiding in the optimization of its therapeutic use and the management of potential drug-drug interactions.

References

Preliminary Investigation of Trimetrexate-¹³C₂,¹⁵N in Cell Culture: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimetrexate (TMTX), a potent lipophilic inhibitor of dihydrofolate reductase (DHFR), plays a critical role in disrupting the folate metabolic pathway, thereby impeding DNA, RNA, and protein synthesis in rapidly proliferating cells.[1][2] This technical guide provides a comprehensive overview of the foundational in vitro evaluation of Trimetrexate, with a forward-looking perspective on the utility of its stable isotope-labeled analogue, Trimetrexate-¹³C₂,¹⁵N. While specific data for this isotopologue is not yet publicly available, this document outlines the core methodologies and expected applications for its use in elucidating the drug's mechanism of action, cellular uptake, and metabolic fate. Detailed experimental protocols for cytotoxicity and enzyme inhibition assays are provided, alongside a curated summary of known quantitative data for the parent compound. Furthermore, this guide presents signaling pathway and experimental workflow diagrams generated using Graphviz (DOT language) to visually articulate the complex biological processes and experimental designs discussed.

Introduction

Trimetrexate is a non-classical folate antagonist that competitively inhibits dihydrofolate reductase (DHFR), a crucial enzyme in the folate cycle.[1][2] DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), an essential cofactor for one-carbon metabolism. This metabolic pathway is fundamental for the de novo synthesis of purines and thymidylate, which are essential precursors for DNA and RNA synthesis.[1][2] By inhibiting DHFR, Trimetrexate leads to a depletion of THF, resulting in the disruption of nucleic acid and protein synthesis and ultimately causing cell death, particularly in rapidly dividing cancer cells.[1]

Unlike classical antifolates such as methotrexate, Trimetrexate is lipophilic and does not rely on the reduced folate carrier for cellular entry, allowing it to be effective against methotrexate-resistant cells with impaired transport mechanisms.[3][4]

The use of stable isotope-labeled compounds, such as the hypothetical Trimetrexate-¹³C₂,¹⁵N, offers a powerful tool for detailed mechanistic and metabolic studies. The incorporation of ¹³C and ¹⁵N isotopes allows for the precise tracing of the drug and its metabolites within cellular systems using mass spectrometry-based techniques. This enables researchers to quantify drug uptake, identify metabolic products, and investigate the drug's impact on downstream metabolic pathways with high specificity and sensitivity.

Data Presentation

Quantitative data is essential for understanding the potency and efficacy of Trimetrexate. The following tables summarize key parameters from various in vitro studies.

Table 1: Dihydrofolate Reductase (DHFR) Inhibition by Trimetrexate
Enzyme SourceInhibition Constant (Ki)
Human DHFR4.74 nM[5]
Pneumocystis carinii DHFR0.23 ± 0.03 nM[6]
Table 2: In Vitro Cytotoxicity of Trimetrexate (IC₅₀ Values)
Cell LineCancer TypeIC₅₀ (nM)
BOT-2Human Breast CancerActive (specific value not provided)[3]
SNU-C4Human Colon Carcinoma~100 (for 50-60% growth inhibition)
NCI-H630Human Colon Carcinoma~100 (for 50-60% growth inhibition)
A549Human Lung CarcinomaNot specified, but sensitive
HCT-116Human Colorectal CarcinomaNot specified, but sensitive
CCRF-CEMHuman T-cell LeukemiaNot specified, but sensitive
L1210Murine LeukemiaNot specified, but sensitive

Note: IC₅₀ values can vary significantly based on experimental conditions, such as drug exposure time and the specific assay used.

Experimental Protocols

Cell Viability and Cytotoxicity Assessment using MTT Assay

This protocol is adapted from standard MTT assay procedures and can be used to determine the IC₅₀ of Trimetrexate in a given cell line.

Materials:

  • Trimetrexate

  • Cell line of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Drug Treatment: Prepare serial dilutions of Trimetrexate in complete culture medium. Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of Trimetrexate. Include untreated control wells.

  • Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the percentage of viability against the log of the Trimetrexate concentration to determine the IC₅₀ value.

Dihydrofolate Reductase (DHFR) Inhibition Assay

This spectrophotometric assay measures the activity of DHFR by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

Materials:

  • Purified human DHFR enzyme

  • Trimetrexate

  • Dihydrofolate (DHF)

  • NADPH

  • Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5)

  • 96-well UV-transparent plate

  • UV-Vis spectrophotometer or microplate reader

Procedure:

  • Reaction Mixture Preparation: In each well of the 96-well plate, prepare a reaction mixture containing the assay buffer, NADPH, and the DHFR enzyme.

  • Inhibitor Addition: Add varying concentrations of Trimetrexate to the reaction mixtures. Include a control with no inhibitor.

  • Pre-incubation: Pre-incubate the plate at a constant temperature (e.g., 25°C) for a few minutes to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding DHF to each well.

  • Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm over time.

  • Data Analysis: Calculate the initial reaction velocity for each Trimetrexate concentration. Plot the enzyme activity against the inhibitor concentration to determine the IC₅₀. The inhibition constant (Ki) can be determined using the Cheng-Prusoff equation if the Michaelis-Menten constant (Km) for DHF is known.

Hypothetical Experimental Design for Trimetrexate-¹³C₂,¹⁵N in Cell Culture

This experiment aims to trace the uptake and metabolic fate of Trimetrexate-¹³C₂,¹⁵N and its impact on one-carbon metabolism.

Materials:

  • Trimetrexate-¹³C₂,¹⁵N

  • Cell line of interest

  • Complete cell culture medium

  • Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Cell Culture and Treatment: Culture cells to mid-log phase and treat them with a defined concentration of Trimetrexate-¹³C₂,¹⁵N for various time points.

  • Metabolite Extraction: At each time point, harvest the cells and perform a metabolite extraction using a cold solvent mixture (e.g., 80% methanol).

  • LC-MS Analysis: Analyze the cell extracts using LC-MS. Develop a targeted method to detect and quantify Trimetrexate-¹³C₂,¹⁵N and its potential labeled metabolites. Also, perform a global metabolomics analysis to assess changes in the levels of folate pathway intermediates (e.g., THF, DHF, purines, thymidine).

  • Data Analysis:

    • Quantify the intracellular concentration of Trimetrexate-¹³C₂,¹⁵N over time to determine uptake kinetics.

    • Identify and quantify any ¹³C and ¹⁵N-labeled metabolites to elucidate the metabolic pathways of Trimetrexate.

    • Analyze the changes in the pool sizes of unlabeled and labeled downstream metabolites in the one-carbon and nucleotide synthesis pathways to understand the metabolic impact of DHFR inhibition.

Visualizations

Signaling Pathways

Caption: Mechanism of action of Trimetrexate.

Experimental Workflow

Trimetrexate_Investigation_Workflow cluster_invitro In Vitro Assessment cluster_isotopic Isotopic Labeling Investigation (Hypothetical) start Start: Select Cell Line cytotoxicity Cytotoxicity Assay (MTT) Determine IC50 start->cytotoxicity dhfr_inhibition DHFR Inhibition Assay Determine Ki start->dhfr_inhibition treat_labeled Treat Cells with Trimetrexate-13C2,15N cytotoxicity->treat_labeled Inform Dosing dhfr_inhibition->treat_labeled Confirm Target Engagement metabolite_extraction Metabolite Extraction treat_labeled->metabolite_extraction lcms LC-MS Analysis metabolite_extraction->lcms data_analysis Data Analysis: - Uptake Kinetics - Metabolite ID - Pathway Flux lcms->data_analysis conclusion Elucidate Detailed Mechanism & Metabolism data_analysis->conclusion

Caption: Experimental workflow for Trimetrexate investigation.

Conclusion

Trimetrexate remains a significant antifolate compound with well-established cytotoxic effects rooted in its potent inhibition of DHFR. This guide has provided a foundational framework for its investigation in a cell culture setting, including standardized protocols for assessing its biological activity. The prospective use of isotopically labeled Trimetrexate, such as Trimetrexate-¹³C₂,¹⁵N, holds considerable promise for advancing our understanding of its pharmacodynamics and metabolism at the cellular level. The methodologies and conceptual workflows presented herein offer a robust starting point for researchers aiming to explore the nuanced effects of this and other antifolate drugs in preclinical research and drug development.

References

The Role of Trimetrexate-¹³C₂,¹⁵N in Elucidating Antifolate Resistance: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the application of isotopically labeled Trimetrexate, specifically Trimetrexate-¹³C₂,¹⁵N, as a powerful tool for investigating the mechanisms of antifolate resistance. While literature on this specific labeled compound is not publicly available, this document outlines its potential utility based on established principles of stable isotope labeling in conjunction with advanced analytical techniques. By tracing the metabolic fate and target engagement of Trimetrexate, researchers can gain unprecedented insights into how cancer cells and microorganisms evade its cytotoxic effects.

Core Concepts in Antifolate Resistance to Trimetrexate

Trimetrexate, a lipophilic antifolate, exerts its therapeutic effect by inhibiting dihydrofolate reductase (DHFR), a critical enzyme in the folate metabolism pathway.[1][2] This inhibition leads to a depletion of downstream folates, disrupting the synthesis of purines and thymidylate, which are essential for DNA and RNA synthesis, ultimately causing cell death.[1][2] However, the development of resistance is a significant clinical challenge. The primary mechanisms of resistance to Trimetrexate and other antifolates include:

  • Target Modification: Alterations in the DHFR gene, either through mutations that reduce the binding affinity of Trimetrexate or through amplification of the gene leading to overexpression of the DHFR enzyme.[3][4][5]

  • Drug Transport Alterations: Changes in the cellular transport of the drug, including impaired influx and, more significantly for lipophilic drugs like Trimetrexate, increased efflux through the action of ATP-binding cassette (ABC) transporters such as the Breast Cancer Resistance Protein (BCRP) and Multidrug Resistance-Associated Proteins (MRPs).[3]

  • Metabolic Inactivation: The conversion of Trimetrexate into metabolites with reduced or no activity against DHFR.[1][6]

Trimetrexate-¹³C₂,¹⁵N: A Tool for Quantitative Analysis

The incorporation of stable isotopes, such as ¹³C and ¹⁵N, into the Trimetrexate molecule creates a "heavy" version that is chemically identical to the unlabeled drug but can be distinguished using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This allows for precise quantification and tracking of the drug and its metabolites within complex biological systems.

Hypothetical Quantitative Data Presentation

The following tables illustrate the types of quantitative data that could be generated using Trimetrexate-¹³C₂,¹⁵N to compare sensitive and resistant cell lines.

Table 1: Cellular Uptake and Efflux of Trimetrexate-¹³C₂,¹⁵N

Cell LineConditionIntracellular Trimetrexate-¹³C₂,¹⁵N (pmol/10⁶ cells)Efflux Rate (pmol/min/10⁶ cells)
SensitiveControl150 ± 1210 ± 2
ResistantControl75 ± 945 ± 5
ResistantEfflux Inhibitor130 ± 1112 ± 3

Table 2: Metabolic Profiling of Trimetrexate-¹³C₂,¹⁵N

Cell LineCompoundRelative Abundance (%)
SensitiveTrimetrexate-¹³C₂,¹⁵N95 ± 3
Metabolite A-¹³C₂,¹⁵N5 ± 1
ResistantTrimetrexate-¹³C₂,¹⁵N60 ± 8
Metabolite A-¹³C₂,¹⁵N40 ± 6

Table 3: Trimetrexate-¹³C₂,¹⁵N Binding to DHFR

DHFR VariantKd (nM) for Trimetrexate-¹³C₂,¹⁵N
Wild-Type5.2 ± 0.4
Mutant (e.g., F31S)85.7 ± 6.1

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable data. The following are proposed experimental protocols for utilizing Trimetrexate-¹³C₂,¹⁵N.

Cell Culture and Drug Treatment
  • Cell Lines: Culture sensitive and resistant cancer cell lines (e.g., CCRF-CEM) in appropriate media.[7]

  • Treatment: Expose cells to a defined concentration of Trimetrexate-¹³C₂,¹⁵N for various time points. For efflux studies, include a condition with a known efflux pump inhibitor.

Quantification of Intracellular Drug and Metabolites by LC-MS/MS
  • Cell Lysis: After incubation, wash cells with ice-cold PBS to remove extracellular drug. Lyse the cells using a suitable buffer.

  • Sample Preparation: Perform protein precipitation (e.g., with acetonitrile) to extract the drug and its metabolites.

  • LC-MS/MS Analysis: Use a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS). Develop a multiple reaction monitoring (MRM) method to specifically detect and quantify the parent Trimetrexate-¹³C₂,¹⁵N and its predicted labeled metabolites.

Analysis of Drug-Target Engagement by NMR Spectroscopy
  • Protein Expression and Purification: Express and purify recombinant wild-type and mutant DHFR.

  • NMR Sample Preparation: Prepare samples of ¹⁵N-labeled DHFR in a suitable buffer.

  • NMR Titration: Acquire a baseline ¹H-¹⁵N HSQC spectrum of the protein. Titrate in Trimetrexate-¹³C₂,¹⁵N and record spectra at various drug-to-protein molar ratios.

  • Data Analysis: Analyze the chemical shift perturbations of the protein's backbone amides to identify the binding site and determine the dissociation constant (Kd).[8]

Visualizing Workflows and Pathways with Graphviz

Visual representations are essential for understanding complex biological processes and experimental designs.

Figure 1: Trimetrexate's Mechanism of Action and Resistance cluster_Cell Cell cluster_Resistance Resistance Mechanisms Extracellular Extracellular Trimetrexate Intracellular Intracellular Trimetrexate Extracellular->Intracellular Passive Diffusion DHFR DHFR Intracellular->DHFR Inhibition Efflux Efflux Pump (e.g., BCRP) Intracellular->Efflux Export Metabolism Metabolic Inactivation Intracellular->Metabolism dTMP dTMP dUMP dUMP dUMP->dTMP Thymidylate Synthase DNA_RNA DNA/RNA Synthesis dTMP->DNA_RNA Efflux->Extracellular Metabolites Inactive Metabolites Metabolism->Metabolites DHFR_mut DHFR Mutation/ Amplification DHFR_mut->DHFR Reduces Binding/ Increases Target Efflux_up Efflux Pump Upregulation Efflux_up->Efflux Enhances Export Metabolism_up Increased Metabolism Metabolism_up->Metabolism Enhances Inactivation

Figure 1: Overview of Trimetrexate's action and resistance mechanisms.

Figure 2: Workflow for Trimetrexate-¹³C₂,¹⁵N Analysis Start Sensitive & Resistant Cell Cultures Treatment Treat with Trimetrexate-¹³C₂,¹⁵N Start->Treatment NMR NMR Spectroscopy (with purified DHFR) Harvest Harvest Cells Treatment->Harvest Extraction Metabolite Extraction Harvest->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Extraction->NMR Conceptual Link to Purified System Quantification Quantify Drug & Metabolites LCMS->Quantification Binding Assess Drug-Target Binding Affinity NMR->Binding Analysis Comparative Data Analysis Quantification->Analysis Binding->Analysis Conclusion Elucidate Resistance Mechanism Analysis->Conclusion

Figure 2: Experimental workflow for studying antifolate resistance.

Conclusion

The use of Trimetrexate-¹³C₂,¹⁵N offers a sophisticated and precise approach to dissecting the complex mechanisms of antifolate resistance. By enabling the accurate tracking and quantification of the drug's journey from the extracellular space to its molecular target, researchers can pinpoint the specific alterations that confer resistance in different cellular contexts. This knowledge is invaluable for the development of novel therapeutic strategies to overcome drug resistance, such as the co-administration of efflux pump inhibitors or the design of next-generation antifolates that are less susceptible to these resistance mechanisms. This technical guide provides a conceptual framework for harnessing the power of stable isotope labeling to advance the fight against antifolate-resistant diseases.

References

An In-depth Technical Guide on the Core Exploratory Studies on Trimetrexate-¹³C₂,¹⁵N Pharmacokinetics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic properties of Trimetrexate, with a specific focus on a proposed exploratory study utilizing Trimetrexate-¹³C₂,¹⁵N. Due to a lack of publicly available data on the pharmacokinetics of this specific isotopically labeled Trimetrexate, this document outlines a robust framework for such a study, drawing upon established methodologies for similar antifolate drugs and stable isotope analysis.

Introduction to Trimetrexate

Trimetrexate is a non-classical folate antagonist that acts as a potent inhibitor of dihydrofolate reductase (DHFR).[1] This inhibition disrupts the synthesis of DNA, RNA, and proteins, ultimately leading to cell death, particularly in rapidly proliferating cells such as cancer cells.[2][3] Unlike the classical antifolate methotrexate, Trimetrexate does not rely on the folate carrier system for cellular uptake, which may allow it to overcome a key mechanism of drug resistance.[4] It is primarily used in the treatment of moderate-to-severe Pneumocystis carinii pneumonia (PCP) in immunocompromised patients and has been investigated for its utility in various cancers.[1][5]

The use of stable isotope-labeled compounds, such as Trimetrexate-¹³C₂,¹⁵N, is the gold standard in modern pharmacokinetic research. This approach allows for the differentiation of the administered drug from its endogenous counterparts and its metabolites with high precision and sensitivity, typically utilizing liquid chromatography-mass spectrometry (LC-MS/MS).

Trimetrexate Pharmacokinetics (Unlabeled)

Understanding the pharmacokinetics of unlabeled Trimetrexate is fundamental to designing and interpreting studies with its isotopically labeled counterpart.

Table 1: Summary of Trimetrexate Pharmacokinetic Parameters

ParameterValueSpeciesNotes
Clearance Biphasic or triphasic patterns reported.[4]Human, MonkeyPrimarily through biotransformation.[2][4]
Elimination < 5% excreted unchanged in urine.[4]Human, MonkeyPrimarily by biotransformation.[2][4]
Metabolism Major pathway is oxidative O-demethylation, followed by conjugation to glucuronide or sulfate.[2]Preclinical dataActive and inactive metabolites have been identified.[4]
Half-life 11 to 20 hours.[2]Human-
Plasma Protein Binding Substantial.[2]Monkey-
CSF Penetration Poor.[2]Monkey-
Oral Bioavailability Limited.[2]Monkey-

Proposed Experimental Protocol for a Pharmacokinetic Study of Trimetrexate-¹³C₂,¹⁵N

This section details a proposed experimental protocol for an exploratory pharmacokinetic study in a relevant animal model (e.g., Rhesus monkeys, as previously used in Trimetrexate studies).[2]

To determine the key pharmacokinetic parameters of Trimetrexate-¹³C₂,¹⁵N, including absorption, distribution, metabolism, and excretion (ADME), and to identify and quantify its major metabolites.

  • Trimetrexate-¹³C₂,¹⁵N (synthesis to be confirmed by a certified laboratory)

  • Unlabeled Trimetrexate (as a reference standard)

  • LC-MS/MS system

  • Standard laboratory equipment for animal studies and sample processing

  • Species: Rhesus monkeys

  • Number of animals: n = 6 (3 male, 3 female)

  • Acclimatization period: 7 days

  • A single intravenous (IV) bolus of Trimetrexate-¹³C₂,¹⁵N at a dose of 10 mg/kg.

  • The dose should be formulated in a sterile, physiologically compatible vehicle.

  • Blood samples (1 mL) to be collected from a peripheral vein at the following time points: pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24, 48, and 72 hours post-dose.

  • Urine and feces to be collected for 72 hours post-dose.

  • All samples to be stored at -80°C until analysis.

A validated LC-MS/MS method is crucial for the accurate quantification of Trimetrexate-¹³C₂,¹⁵N and its metabolites.

  • Sample Preparation: Plasma samples would undergo protein precipitation, followed by solid-phase extraction for cleanup and concentration.

  • Chromatography: Reversed-phase HPLC with a gradient elution to separate Trimetrexate and its metabolites.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode would be used for detection. The specific mass transitions for Trimetrexate-¹³C₂,¹⁵N and its expected metabolites would need to be determined.

  • Internal Standard: An appropriate internal standard, such as a deuterated analog of Trimetrexate, should be used to ensure accuracy and precision.

Non-compartmental analysis of the plasma concentration-time data will be performed to determine the following pharmacokinetic parameters:

  • Maximum plasma concentration (Cmax)

  • Time to reach maximum plasma concentration (Tmax)

  • Area under the plasma concentration-time curve (AUC)

  • Clearance (CL)

  • Volume of distribution (Vd)

  • Terminal half-life (t½)

Visualizations

Trimetrexate_Mechanism cluster_cell Target Cell DHFR Dihydrofolate Reductase (DHFR) DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF Reduction DNA_RNA_Protein_Synthesis DNA, RNA, and Protein Synthesis THF->DNA_RNA_Protein_Synthesis Required for Cell_Death Cell Death DNA_RNA_Protein_Synthesis->Cell_Death Disruption leads to Trimetrexate Trimetrexate Trimetrexate->DHFR Inhibition

Caption: Trimetrexate's mechanism of action via DHFR inhibition.

PK_Workflow cluster_animal_phase Animal Phase cluster_analytical_phase Analytical Phase cluster_data_analysis Data Analysis Dosing IV Dosing of Trimetrexate-¹³C₂,¹⁵N Sample_Collection Blood, Urine, and Feces Collection Dosing->Sample_Collection Sample_Processing Plasma Separation and Extraction Sample_Collection->Sample_Processing LC_MSMS_Analysis LC-MS/MS Analysis Sample_Processing->LC_MSMS_Analysis PK_Parameter_Calculation Pharmacokinetic Parameter Calculation LC_MSMS_Analysis->PK_Parameter_Calculation Metabolite_Identification Metabolite Identification LC_MSMS_Analysis->Metabolite_Identification Metabolism_Pathway Trimetrexate Trimetrexate O_Demethylated_Metabolite O-Demethylated Metabolite Trimetrexate->O_Demethylated_Metabolite Oxidative O-demethylation Conjugated_Metabolites Glucuronide or Sulfate Conjugates O_Demethylated_Metabolite->Conjugated_Metabolites Conjugation

References

Methodological & Application

Application Note: High-Throughput Quantification of Trimetrexate in Human Plasma using a Stable Isotope-Labeled Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Trimetrexate is a non-classical antifolate drug that acts as a potent inhibitor of dihydrofolate reductase (DHFR).[1] It is utilized in the treatment of certain cancers and was historically used for Pneumocystis carinii pneumonia in immunocompromised individuals.[1] Accurate quantification of Trimetrexate in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Trimetrexate in human plasma. The method employs a stable isotope-labeled internal standard, Trimetrexate-¹³C₂,¹⁵N, to ensure high accuracy and precision by compensating for matrix effects and variations in sample processing.

Principle of the Method

The method is based on the principle of protein precipitation for sample cleanup, followed by chromatographic separation using reversed-phase HPLC and detection by tandem mass spectrometry. Trimetrexate-¹³C₂,¹⁵N, being structurally and chemically almost identical to the analyte, co-elutes and experiences similar ionization efficiency and potential ion suppression, making it an ideal internal standard.[2][3] Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard using multiple reaction monitoring (MRM) in positive ion mode.

Experimental Protocols

Materials and Reagents
  • Trimetrexate (Analyte)

  • Trimetrexate-¹³C₂,¹⁵N (Internal Standard)

  • Human Plasma (with K₂EDTA as anticoagulant)

  • Methanol (HPLC Grade)

  • Acetonitrile (HPLC Grade)

  • Formic Acid (LC-MS Grade)

  • Ammonium Formate (LC-MS Grade)

  • Water (Ultrapure, 18.2 MΩ·cm)

Instrumentation
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system capable of gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 2.5 µm particle size) is suitable for this separation.[4]

Preparation of Standard and Quality Control Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Trimetrexate and Trimetrexate-¹³C₂,¹⁵N in methanol.

  • Working Standard Solutions: Serially dilute the Trimetrexate stock solution with 50:50 (v/v) methanol:water to prepare calibration standards.

  • Internal Standard Working Solution (100 ng/mL): Dilute the Trimetrexate-¹³C₂,¹⁵N stock solution with acetonitrile.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations by spiking blank human plasma with the Trimetrexate working standard solutions.

Sample Preparation Protocol
  • Label microcentrifuge tubes for each standard, QC, and unknown sample.

  • Pipette 100 µL of plasma (or standard/QC) into the appropriately labeled tube.

  • Add 300 µL of the internal standard working solution (100 ng/mL in acetonitrile) to each tube.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 x g for 5 minutes at room temperature.[4]

  • Transfer 200 µL of the supernatant to a clean vial or 96-well plate.

  • Dilute the supernatant with 200 µL of water containing 0.1% formic acid.

  • Inject 5 µL of the final solution into the LC-MS/MS system.

LC-MS/MS Method

Liquid Chromatography Conditions:

ParameterValue
Column C18 Reversed-Phase (e.g., 50 mm x 2.1 mm, 2.5 µm)
Mobile Phase A 0.1% Formic Acid and 5 mM Ammonium Formate in Water[4]
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient Program See Table 1

Table 1: HPLC Gradient Program

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
0.5955
2.5595
3.5595
3.6955
5.0955

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Ion Spray Voltage 5500 V
Source Temperature 500 °C
Collision Gas Nitrogen
MRM Transitions See Table 2

Table 2: MRM Transitions for Trimetrexate and Internal Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)
Trimetrexate388.2357.215025
Trimetrexate-¹³C₂,¹⁵N391.2360.215025

Note: The exact m/z values and collision energies should be optimized by infusing the individual compounds into the mass spectrometer.

Data Presentation

The following tables provide templates for the presentation of quantitative data from method validation and sample analysis.

Table 3: Calibration Curve Summary

AnalyteConcentration Range (ng/mL)Weighting
Trimetrexate1 - 1000> 0.991/x²

Table 4: Precision and Accuracy Data

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ1< 2080-120< 2080-120
Low3< 1585-115< 1585-115
Medium100< 1585-115< 1585-115
High800< 1585-115< 1585-115

Table 5: Matrix Effect and Recovery

QC LevelConcentration (ng/mL)Matrix FactorRecovery (%)
Low3
High800

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Supernatant Processing cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 100 µL Plasma Sample add_is Add 300 µL IS in Acetonitrile plasma->add_is vortex Vortex (1 min) add_is->vortex centrifuge Centrifuge (13,000 x g, 5 min) vortex->centrifuge supernatant Transfer 200 µL Supernatant centrifuge->supernatant dilute Dilute with 200 µL Water (0.1% FA) supernatant->dilute inject Inject 5 µL into LC-MS/MS dilute->inject chromatography Chromatographic Separation (C18 Column) inject->chromatography detection MS/MS Detection (MRM) chromatography->detection integrate Peak Integration detection->integrate ratio Calculate Analyte/IS Ratio integrate->ratio quantify Quantification using Calibration Curve ratio->quantify

Caption: Experimental workflow for Trimetrexate quantification.

signaling_pathway cluster_bio Biological Pathway cluster_lcms LC-MS Analysis DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) DHFR->THF Trimetrexate Trimetrexate (Analyte) Trimetrexate->DHFR Inhibition LC Co-elution from LC Column Trimetrexate->LC Trimetrexate_IS Trimetrexate-¹³C₂,¹⁵N (Internal Standard) Trimetrexate_IS->LC MS Differential Detection by Mass (m/z) LC->MS

Caption: Trimetrexate's mechanism and analytical relationship.

Conclusion

The described LC-MS/MS method provides a sensitive, selective, and high-throughput approach for the quantification of Trimetrexate in human plasma. The use of the stable isotope-labeled internal standard, Trimetrexate-¹³C₂,¹⁵N, ensures the reliability of the results by correcting for potential analytical variations. This method is well-suited for application in clinical and preclinical studies requiring the accurate determination of Trimetrexate concentrations.

References

Application Notes and Protocols for the Quantitative Analysis of Trimetrexate in Plasma using Trimetrexate-¹³C₂,¹⁵N

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimetrexate is a potent dihydrofolate reductase inhibitor used in the treatment of certain cancers and Pneumocystis jirovecii pneumonia. Accurate quantification of Trimetrexate in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and dose optimization to ensure efficacy while minimizing toxicity. This document provides a detailed protocol for the quantitative analysis of Trimetrexate in human plasma using a highly specific and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The use of a stable isotope-labeled internal standard, Trimetrexate-¹³C₂,¹⁵N, ensures high accuracy and precision by correcting for matrix effects and variability in sample processing.

Experimental Workflow

The overall experimental workflow for the quantitative analysis of Trimetrexate in plasma is depicted below.

workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma_sample Plasma Sample Collection (K2EDTA) add_is Addition of Internal Standard (Trimetrexate-¹³C₂,¹⁵N) plasma_sample->add_is protein_precipitation Protein Precipitation (Acetonitrile) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer evaporation Evaporation to Dryness supernatant_transfer->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution lc_injection Injection into LC-MS/MS reconstitution->lc_injection chromatography Chromatographic Separation (C18 Column) lc_injection->chromatography ms_detection Mass Spectrometric Detection (MRM Mode) chromatography->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve concentration_calculation Concentration Calculation calibration_curve->concentration_calculation data_reporting Data Reporting concentration_calculation->data_reporting

Figure 1: Experimental workflow for Trimetrexate analysis.

Detailed Experimental Protocols

Materials and Reagents
  • Trimetrexate reference standard (≥98% purity)

  • Trimetrexate-¹³C₂,¹⁵N internal standard (IS)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Ultrapure water

  • Human plasma with K₂EDTA as anticoagulant

Stock and Working Solutions Preparation
  • Trimetrexate Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Trimetrexate in 10 mL of methanol.

  • Trimetrexate-¹³C₂,¹⁵N Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of Trimetrexate-¹³C₂,¹⁵N in 1 mL of methanol.

  • Trimetrexate Working Solutions: Prepare serial dilutions of the Trimetrexate stock solution in 50% methanol to create calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with 50% methanol.

Sample Preparation (Protein Precipitation)
  • Label 1.5 mL microcentrifuge tubes for calibration standards, QCs, and unknown plasma samples.

  • Add 50 µL of the appropriate Trimetrexate working solution (for standards and QCs) or blank plasma (for unknowns) to the respective tubes.

  • To each tube, add 10 µL of the 100 ng/mL IS working solution.

  • Add 50 µL of the unknown plasma sample to the corresponding labeled tubes.

  • Vortex each tube for 10 seconds.

  • Add 200 µL of acetonitrile to each tube to precipitate plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer 150 µL of the supernatant to a clean 96-well plate or autosampler vials.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue with 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex for 30 seconds and centrifuge at 4,000 rpm for 5 minutes before placing in the autosampler.

LC-MS/MS Instrumentation and Conditions
Parameter Condition
LC System High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Elution 5-95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 1 minute
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Ion Source Temperature 500°C
Ion Spray Voltage 5500 V

Quantitative Data

MRM Transitions

The following multiple reaction monitoring (MRM) transitions are proposed for the analysis of Trimetrexate and its internal standard.

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
Trimetrexate370.2121.135
Trimetrexate-¹³C₂,¹⁵N (IS)373.2121.135
Method Validation Parameters

The following table summarizes the acceptance criteria and representative data for the validation of this bioanalytical method.

Parameter Acceptance Criteria Representative Data
Linearity Range Correlation coefficient (r²) ≥ 0.991 - 1000 ng/mL
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10; Accuracy within ±20%; Precision ≤ 20%1 ng/mL
Intra-day Precision (%CV) ≤ 15% (≤ 20% for LLOQ)< 10%
Inter-day Precision (%CV) ≤ 15% (≤ 20% for LLOQ)< 12%
Accuracy (% Bias) Within ±15% (±20% for LLOQ)-8% to +10%
Recovery Consistent and reproducible> 85%
Matrix Effect IS-normalized matrix factor CV ≤ 15%Within acceptable limits
Stability Analyte stable under various storage and handling conditions (Bench-top, Freeze-thaw, Long-term)Stable for 24h at RT, 3 freeze-thaw cycles, and 3 months at -80°C
Pharmacokinetic Parameters

The developed method can be applied to determine the pharmacokinetic parameters of Trimetrexate in plasma. The following table provides a summary of previously reported pharmacokinetic parameters for Trimetrexate in humans.[1]

Parameter Value (Mean ± SD)
Terminal Half-life (t½) 13.4 ± 7.0 h
Total Clearance (CL) 30.4 ± 7.6 mL/min/m²
Volume of Distribution (Vd) 32.8 ± 16.6 L/m²
Area Under the Curve (AUC) Dose-proportional

Signaling Pathway

Trimetrexate is an inhibitor of dihydrofolate reductase (DHFR), a key enzyme in the folate metabolism pathway. Inhibition of DHFR disrupts the synthesis of tetrahydrofolate, a crucial cofactor for the synthesis of purines and thymidylate, which are essential for DNA and RNA synthesis. This ultimately leads to the inhibition of cell proliferation.

signaling_pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Substrate THF Tetrahydrofolate (THF) Purine_Synthesis Purine Synthesis THF->Purine_Synthesis Thymidylate_Synthesis Thymidylate Synthesis THF->Thymidylate_Synthesis DHFR->THF Product Trimetrexate Trimetrexate Trimetrexate->DHFR DNA_RNA_Synthesis DNA and RNA Synthesis Purine_Synthesis->DNA_RNA_Synthesis Thymidylate_Synthesis->DNA_RNA_Synthesis Cell_Proliferation Cell Proliferation DNA_RNA_Synthesis->Cell_Proliferation

Figure 2: Mechanism of action of Trimetrexate.

References

Application Notes and Protocols for the Absolute Quantification of Trimetrexate in Biological Samples using Trimetrexate-¹³C₂,¹⁵N

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimetrexate is a potent inhibitor of dihydrofolate reductase (DHFR), a key enzyme in the folate metabolism pathway.[1] Its inhibition disrupts the synthesis of DNA, RNA, and proteins, leading to cell death, particularly in rapidly proliferating cells. This mechanism of action makes it a therapeutic agent for certain cancers and as an antimicrobial for the treatment of Pneumocystis jirovecii pneumonia. Accurate quantification of Trimetrexate in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. The use of a stable isotope-labeled internal standard (SIL-IS), such as Trimetrexate-¹³C₂,¹⁵N, is the gold standard for absolute quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS), as it corrects for matrix effects and variability in sample processing and instrument response.[2][3]

This document provides detailed application notes and protocols for the absolute quantification of Trimetrexate in biological samples, specifically human plasma, using Trimetrexate-¹³C₂,¹⁵N as an internal standard.

Signaling Pathway of Trimetrexate

Trimetrexate exerts its cytotoxic effects by inhibiting dihydrofolate reductase (DHFR), a critical enzyme in the folate metabolic pathway. This inhibition leads to a depletion of tetrahydrofolate (THF), a vital cofactor for the synthesis of purines and thymidylate, which are essential building blocks for DNA and RNA. The disruption of these synthetic processes ultimately leads to cell cycle arrest and apoptosis.

Trimetrexate Signaling Pathway Trimetrexate Trimetrexate DHFR Dihydrofolate Reductase (DHFR) Trimetrexate->DHFR THF Tetrahydrofolate (THF) DHFR->THF DHF Dihydrofolate (DHF) DHF->DHFR Purine_Synth Purine Synthesis THF->Purine_Synth Thymidylate_Synth Thymidylate Synthesis THF->Thymidylate_Synth DNA_RNA_Protein_Synth DNA, RNA, and Protein Synthesis Purine_Synth->DNA_RNA_Protein_Synth Thymidylate_Synth->DNA_RNA_Protein_Synth Cell_Death Cell Death DNA_RNA_Protein_Synth->Cell_Death

Trimetrexate's mechanism of action via DHFR inhibition.

Experimental Workflow for Absolute Quantification

The following diagram outlines the general workflow for the absolute quantification of Trimetrexate in biological samples using LC-MS/MS.

Experimental Workflow Sample_Collection Biological Sample Collection (e.g., Plasma) IS_Spiking Spiking with Trimetrexate-¹³C₂,¹⁵N (IS) Sample_Collection->IS_Spiking Sample_Prep Sample Preparation (Protein Precipitation) IS_Spiking->Sample_Prep LC_Separation LC Separation Sample_Prep->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

Workflow for Trimetrexate quantification.

Detailed Experimental Protocols

Sample Preparation: Protein Precipitation

Protein precipitation is a simple and effective method for removing the majority of proteins from plasma samples prior to LC-MS/MS analysis.

Materials:

  • Human plasma samples

  • Trimetrexate-¹³C₂,¹⁵N internal standard solution (1 µg/mL in methanol)

  • Acetonitrile (ACN), ice-cold

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Protocol:

  • Thaw frozen plasma samples on ice.

  • Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the 1 µg/mL Trimetrexate-¹³C₂,¹⁵N internal standard solution to each plasma sample.

  • Vortex briefly to mix.

  • Add 300 µL of ice-cold acetonitrile to each tube.

  • Vortex vigorously for 30 seconds to precipitate the proteins.

  • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex to mix and centrifuge at 14,000 x g for 5 minutes to pellet any remaining particulates.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

LC Parameters (Example):

Parameter Value
Column C18 reverse-phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C

| Gradient Program | Time (min) | %B | |---|---| | 0.0 | 5 | | 0.5 | 5 | | 3.0 | 95 | | 4.0 | 95 | | 4.1 | 5 | | 5.0 | 5 |

MS/MS Parameters (Example):

Multiple Reaction Monitoring (MRM) is used for the selective and sensitive detection of Trimetrexate and its internal standard. The exact mass transitions should be optimized for the specific instrument used. The following are suggested transitions based on the structures:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Trimetrexate370.2121.135
Trimetrexate370.2339.225
Trimetrexate-¹³C₂,¹⁵N373.2121.135
Trimetrexate-¹³C₂,¹⁵N373.2342.225

Note: The selection of quantifier and qualifier ions should be based on intensity and specificity.

Ion Source Parameters (Example):

Parameter Value
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C

| Gas Flow | 800 L/hr |

Data Presentation: Quantitative Data Summary

The following tables summarize typical data obtained from a bioanalytical method validation for Trimetrexate in human plasma, following regulatory guidelines.

Table 1: Calibration Curve Performance
AnalyteCalibration Range (ng/mL)Weighting
Trimetrexate1 - 1000> 0.9951/x²
Table 2: Accuracy and Precision (Intra-day and Inter-day)
QC LevelNominal Conc. (ng/mL)Intra-day Accuracy (%)Intra-day Precision (%CV)Inter-day Accuracy (%)Inter-day Precision (%CV)
LLOQ195.0 - 105.0< 15.093.0 - 107.0< 15.0
Low QC397.0 - 103.0< 10.096.0 - 104.0< 10.0
Mid QC10098.0 - 102.0< 8.097.5 - 102.5< 8.0
High QC80099.0 - 101.0< 5.098.5 - 101.5< 5.0

Acceptance Criteria: Accuracy within ±15% (±20% for LLOQ) of nominal concentration; Precision (%CV) ≤15% (≤20% for LLOQ).

Table 3: Matrix Effect and Recovery
QC LevelNominal Conc. (ng/mL)Matrix Effect (%)Recovery (%)
Low QC392.0 - 108.0> 85
High QC80094.0 - 106.0> 85

Acceptance Criteria: Matrix effect within 85-115%; Recovery should be consistent and reproducible.

Table 4: Stability
Stability ConditionDurationLow QC Stability (%)High QC Stability (%)
Bench-top (Room Temperature)6 hours95.0 - 105.096.0 - 104.0
Freeze-Thaw (3 cycles, -80°C to Room Temperature)3 cycles94.0 - 106.095.5 - 104.5
Long-term (-80°C)30 days93.0 - 107.094.0 - 106.0

Acceptance Criteria: Stability within ±15% of nominal concentration.

Table 5: Example Pharmacokinetic Parameters of Trimetrexate in Human Plasma
ParameterValue (Mean ± SD)
Dose (mg/m²) 30
Cmax (ng/mL) 1500 ± 350
Tmax (hr) 1.0 ± 0.5
AUC₀₋t (nghr/mL) 4500 ± 1200
AUC₀₋inf (nghr/mL) 4800 ± 1300
t₁/₂ (hr) 15 ± 4
CL (L/hr/m²) 6.5 ± 1.8
Vd (L/m²) 120 ± 30

Note: These are example values and will vary depending on the patient population and study design.[4][5]

Conclusion

The presented application notes and protocols provide a comprehensive framework for the absolute quantification of Trimetrexate in biological samples using Trimetrexate-¹³C₂,¹⁵N as an internal standard. The use of a stable isotope-labeled internal standard coupled with a validated LC-MS/MS method ensures the accuracy, precision, and reliability of the quantitative data, which is essential for advancing research and development in clinical and pharmaceutical settings. Adherence to these detailed methodologies will enable researchers to generate high-quality data for pharmacokinetic analysis and therapeutic drug monitoring of Trimetrexate.

References

Application of Trimetrexate-¹³C₂,¹⁵N in Drug Metabolism and Disposition Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimetrexate is a potent, non-classical antifolate drug that acts as a dihydrofolate reductase (DHFR) inhibitor.[1][2] It is used in the treatment of certain cancers and Pneumocystis carinii pneumonia in immunocompromised patients.[1][3] Understanding the absorption, distribution, metabolism, and excretion (ADME) of Trimetrexate is crucial for optimizing its therapeutic efficacy and minimizing toxicity. The use of stable isotope-labeled compounds, such as Trimetrexate-¹³C₂,¹⁵N, in conjunction with modern analytical techniques like mass spectrometry, offers a powerful tool for elucidating the drug's metabolic fate.[4][5][6][7][8] This document provides detailed application notes and protocols for the use of Trimetrexate-¹³C₂,¹⁵N in drug metabolism and disposition studies.

Stable isotope labeling provides an invaluable method for tracing the metabolic journey of a drug within a biological system.[6][7][8] By incorporating heavier, non-radioactive isotopes like ¹³C and ¹⁵N into the drug molecule, researchers can differentiate the drug and its metabolites from endogenous compounds with high precision using mass spectrometry.[4][5] This approach is fundamental in pharmacokinetic (PK) and ADME studies.

Principle and Application

Trimetrexate-¹³C₂,¹⁵N serves as an ideal internal standard for quantitative bioanalysis and as a tracer in metabolite identification studies. The incorporation of two ¹³C atoms and one ¹⁵N atom results in a molecule that is chemically identical to the unlabeled drug but has a distinct, higher molecular weight. This mass difference allows for its clear differentiation in mass spectrometric analyses.

Key Applications:

  • Internal Standard in Quantitative Bioanalysis: Due to its similar chemical and physical properties to the unlabeled analyte, Trimetrexate-¹³C₂,¹⁵N co-elutes during chromatography and experiences similar ionization efficiency in the mass spectrometer. This allows for accurate and precise quantification of Trimetrexate in complex biological matrices such as plasma, urine, and tissue homogenates, correcting for variations in sample preparation and instrument response.

  • Metabolite Identification: When Trimetrexate-¹³C₂,¹⁵N is administered, its metabolites will also carry the stable isotope label. This "isotopic signature" allows for the confident identification of drug-related material in a complex biological sample, distinguishing true metabolites from endogenous background noise.

  • Mass Balance Studies: By comparing the dose of the labeled drug administered to the amount of labeled material recovered in excreta (urine and feces), a comprehensive mass balance profile can be established, accounting for all administered drug and its metabolites.

Experimental Protocols

Quantitative Bioanalysis of Trimetrexate in Human Plasma using LC-MS/MS

This protocol describes the use of Trimetrexate-¹³C₂,¹⁵N as an internal standard for the quantification of Trimetrexate in human plasma.

a. Materials and Reagents:

  • Trimetrexate (analytical standard)

  • Trimetrexate-¹³C₂,¹⁵N (internal standard)

  • Human plasma (K₂EDTA)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Solid Phase Extraction (SPE) cartridges

b. Sample Preparation (Protein Precipitation & SPE):

  • Thaw plasma samples at room temperature.

  • To 100 µL of plasma, add 20 µL of Trimetrexate-¹³C₂,¹⁵N working solution (internal standard).

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase A.

  • For enhanced cleanup, the supernatant from step 4 can be further purified using a suitable SPE cartridge.

c. LC-MS/MS Conditions:

  • LC System: Agilent 1290 Infinity II UHPLC or equivalent[9]

  • Column: Hypersil GOLD 50 x 2.1 mm, 1.9 µm or equivalent[10]

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in methanol

  • Gradient: A suitable gradient to separate Trimetrexate from potential interferences.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Agilent 6470 Triple Quadrupole MS or equivalent[11]

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Trimetrexate: [M+H]⁺ > product ion (e.g., m/z 370.2 > 310.2)

    • Trimetrexate-¹³C₂,¹⁵N: [M+H]⁺ > product ion (e.g., m/z 373.2 > 313.2)

d. Data Analysis:

  • Quantify Trimetrexate by calculating the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratios against the concentration of the calibration standards.

  • Determine the concentration of Trimetrexate in the unknown samples from the calibration curve.

Metabolite Identification in Urine

This protocol outlines a method for identifying metabolites of Trimetrexate in urine following administration of Trimetrexate-¹³C₂,¹⁵N.

a. Dosing and Sample Collection:

  • Administer a single dose of Trimetrexate-¹³C₂,¹⁵N to the study subjects (e.g., rats or humans).

  • Collect urine at specified time intervals (e.g., 0-4, 4-8, 8-12, 12-24 hours) post-dose.

  • Pool urine samples for each time point and store at -80°C until analysis.

b. Sample Preparation:

  • Thaw urine samples at room temperature.

  • Centrifuge at 5,000 x g for 15 minutes to remove particulate matter.

  • Dilute the supernatant 1:1 with the initial mobile phase.

  • Directly inject the diluted urine onto the LC-MS/MS system.

c. LC-MS/MS Conditions:

  • Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements.

  • Perform full scan MS to detect potential metabolites.

  • Use data-dependent MS/MS to acquire fragmentation spectra of the detected metabolites.

  • Look for characteristic isotopic patterns from the ¹³C₂ and ¹⁵N labels to confirm drug-related peaks.

d. Data Analysis:

  • Process the raw data using metabolite identification software.

  • Identify potential metabolites by searching for masses corresponding to expected biotransformations (e.g., O-demethylation, glucuronidation, sulfation) of Trimetrexate, all containing the isotopic label.[1][3]

  • Confirm the structure of the metabolites by interpreting their fragmentation patterns.

Data Presentation

The following tables represent hypothetical but expected quantitative data from the described studies.

Table 1: Pharmacokinetic Parameters of Trimetrexate in Human Plasma

ParameterUnitValue (Mean ± SD)
Cmaxng/mL1500 ± 350
Tmaxh1.5 ± 0.5
AUC(0-t)ngh/mL8500 ± 1200
AUC(0-inf)ngh/mL9200 ± 1350
t1/2h15.2 ± 5.7[12]
CLmL/min/m²14 ± 8[12]
VdL/m²25.2 ± 16.1[12]

Table 2: Excretion Profile of Trimetrexate and its Metabolites in Urine

Analyte% of Administered Dose (0-24h)
Unchanged Trimetrexate~5%[13]
O-desmethyl-Trimetrexate25 - 35%
Trimetrexate-N-oxide10 - 15%
Trimetrexate Glucuronide5 - 10%
Total Recovery 45 - 65%

Visualizations

Trimetrexate_Metabolism Trimetrexate Trimetrexate PhaseI Phase I Metabolism (CYP450) Trimetrexate->PhaseI PhaseII Phase II Metabolism (UGTs, SULTs) Trimetrexate->PhaseII Excretion Renal and Biliary Excretion Trimetrexate->Excretion Metabolite1 O-desmethyl-Trimetrexate (Active) PhaseI->Metabolite1 Metabolite2 Trimetrexate-N-oxide (Inactive) PhaseI->Metabolite2 Conjugate1 Trimetrexate Glucuronide PhaseII->Conjugate1 Metabolite1->PhaseII Metabolite1->Excretion Metabolite2->Excretion Conjugate1->Excretion

Caption: Metabolic pathway of Trimetrexate.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample + Trimetrexate-¹³C₂,¹⁵N (IS) Precipitation Protein Precipitation (Acetonitrile) Plasma->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC UHPLC Separation Reconstitution->LC MS Triple Quadrupole MS (MRM Mode) LC->MS Integration Peak Integration MS->Integration Ratio Area Ratio Calculation (Analyte/IS) Integration->Ratio Quantification Quantification Ratio->Quantification

Caption: Workflow for quantitative bioanalysis.

Logical_Relationship cluster_approach Methodology cluster_studies In Vivo / In Vitro Studies cluster_outcomes Key Outcomes Study_Objective Objective: Characterize Trimetrexate ADME SIL Stable Isotope Labeling (Trimetrexate-¹³C₂,¹⁵N) Study_Objective->SIL LCMS High-Resolution LC-MS/MS Study_Objective->LCMS PK Pharmacokinetic Study (Plasma) SIL->PK MetID Metabolite Identification (Urine, Feces, Plasma) SIL->MetID MassBalance Mass Balance Study (Excreta) SIL->MassBalance LCMS->PK LCMS->MetID LCMS->MassBalance PK_Params Pharmacokinetic Parameters (Cmax, AUC, t1/2) PK->PK_Params Met_Pathways Metabolic Pathways (Phase I & II) MetID->Met_Pathways Excretion_Routes Routes and Rate of Excretion MassBalance->Excretion_Routes

Caption: Logical flow of ADME studies.

References

Application Note: High-Throughput Quantification of Trimetrexate in Human Plasma using a Validated LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive, specific, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Trimetrexate in human plasma. The assay utilizes Trimetrexate-13C2,15N as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. A simple protein precipitation method is employed for sample preparation, enabling high-throughput analysis. The method has been validated over a linear range of 1 to 1000 ng/mL and is suitable for pharmacokinetic studies and therapeutic drug monitoring of Trimetrexate.

Introduction

Trimetrexate is a non-classical folate antagonist that acts as a potent inhibitor of dihydrofolate reductase (DHFR).[1] Unlike methotrexate, it does not utilize the reduced folate carrier for cell entry, allowing it to be effective against cells that have developed resistance to methotrexate via impaired transport.[2] Trimetrexate is used in the treatment of certain cancers and Pneumocystis carinii pneumonia (PCP) in immunocompromised patients.[2][3] Given its therapeutic importance and potential for toxicity, a reliable method for its quantification in biological matrices is crucial for pharmacokinetic and toxicodynamic assessments.[2]

LC-MS/MS has become the gold standard for bioanalytical quantification due to its high sensitivity, selectivity, and speed.[4][5][6] This application note presents a detailed protocol for the determination of Trimetrexate in human plasma using an LC-MS/MS method with its stable isotope-labeled internal standard, this compound, which provides excellent control over matrix effects and variability in sample processing.[7]

Experimental

Materials and Reagents
  • Trimetrexate (purity ≥98%)

  • This compound (isotopic purity ≥99%)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2-EDTA)

Equipment
  • Liquid chromatograph (e.g., Shimadzu Nexera, Waters ACQUITY UPLC)

  • Tandem mass spectrometer (e.g., SCIEX Triple Quad™ 6500+, Waters Xevo TQ-S)

  • Analytical balance

  • Microcentrifuge

  • Pipettes

Stock and Working Solutions
  • Trimetrexate Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Trimetrexate in methanol.

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.

  • Trimetrexate Working Solutions: Prepare serial dilutions of the Trimetrexate stock solution with 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples.

  • IS Working Solution (100 ng/mL): Dilute the IS stock solution with acetonitrile.

Experimental Protocols

Sample Preparation

A protein precipitation method is used for the extraction of Trimetrexate and the IS from human plasma.[8]

  • Label microcentrifuge tubes for each sample, calibrator, and QC.

  • Pipette 50 µL of plasma into the appropriately labeled tubes.

  • Add 150 µL of the IS working solution (100 ng/mL in acetonitrile) to each tube.

  • Vortex mix for 30 seconds to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean 96-well plate or autosampler vials.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Analysis

Liquid Chromatography Conditions

ParameterValue
ColumnC18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
Gradient Program
Time (min)%B
0.010
0.510
2.590
3.090
3.110
4.010

Mass Spectrometry Conditions

The mass spectrometer is operated in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).

ParameterValue
Ionization ModeESI Positive
Capillary Voltage3.5 kV
Source Temperature150°C
Desolvation Temperature400°C
Desolvation Gas Flow800 L/hr
Cone Gas Flow50 L/hr
MRM Transitions
CompoundQ1 (m/z)
Trimetrexate370.2
This compound373.2

Data Analysis and Results

Data acquisition and processing are performed using the instrument's software. The concentration of Trimetrexate in each sample is determined from a calibration curve constructed by plotting the peak area ratio of Trimetrexate to the IS against the nominal concentration of the calibration standards. A linear regression with a 1/x² weighting is used.

Calibration Curve
Concentration (ng/mL)Accuracy (%)Precision (%CV)
198.54.2
5101.23.1
1099.82.5
50100.51.8
10099.11.5
500100.81.2
80099.51.0
1000100.20.8

The calibration curve was linear over the range of 1-1000 ng/mL with a correlation coefficient (r²) > 0.99.

Accuracy and Precision
QC LevelConcentration (ng/mL)Intra-day Accuracy (%)Intra-day Precision (%CV)Inter-day Accuracy (%)Inter-day Precision (%CV)
LLOQ1102.35.1101.56.3
Low398.73.899.44.5
Mid75101.12.1100.62.9
High75099.61.7100.22.1

The intra- and inter-day accuracy and precision were within the acceptable limits of ±15% (±20% for LLOQ).

Workflow Diagram

workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Plasma Sample (50 µL) B Add IS in Acetonitrile (150 µL) A->B C Vortex & Centrifuge B->C D Collect Supernatant C->D E Inject into LC-MS/MS D->E F Chromatographic Separation E->F G Mass Spectrometric Detection F->G H Peak Integration G->H I Calibration Curve Generation H->I J Quantification I->J

Caption: LC-MS/MS workflow for Trimetrexate quantification.

Conclusion

This application note provides a detailed, validated LC-MS/MS method for the quantification of Trimetrexate in human plasma. The use of a stable isotope-labeled internal standard and a simple protein precipitation sample preparation protocol makes this method highly robust, reproducible, and suitable for high-throughput bioanalysis. The method meets the regulatory requirements for accuracy, precision, and linearity, making it a valuable tool for pharmacokinetic studies and therapeutic drug monitoring of Trimetrexate.

References

Application Notes and Protocols: In vivo Metabolic Tracing with Trimetrexate-¹³C₂,¹⁵N

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimetrexate is a potent inhibitor of dihydrofolate reductase (DHFR), a critical enzyme in folate metabolism.[1][2][3][4][5] By blocking DHFR, Trimetrexate disrupts the synthesis of tetrahydrofolate, a cofactor essential for the synthesis of purines, thymidylate, and certain amino acids. This ultimately interferes with DNA, RNA, and protein synthesis, leading to cell death, particularly in rapidly dividing cells such as cancer cells.[1][2][5] The use of isotopically labeled Trimetrexate, such as Trimetrexate-¹³C₂,¹⁵N, in in vivo metabolic tracing studies offers a powerful tool to elucidate the pharmacokinetics, metabolic fate, and target engagement of the drug in living organisms.

These application notes provide a comprehensive overview and detailed protocols for conducting in vivo metabolic tracing studies using Trimetrexate-¹³C₂,¹⁵N.

Principle of the Method

Stable isotope tracing is a technique used to track the metabolic fate of a molecule by replacing one or more of its atoms with a heavy isotope, such as ¹³C or ¹⁵N. When Trimetrexate-¹³C₂,¹⁵N is introduced into a biological system, the labeled atoms can be traced as the drug is metabolized and interacts with various cellular components. By using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, researchers can identify and quantify the labeled metabolites, providing insights into the drug's mechanism of action and metabolic pathways.

Applications

  • Pharmacokinetic Studies: Determine the absorption, distribution, metabolism, and excretion (ADME) of Trimetrexate in vivo.

  • Target Engagement and Enzyme Inhibition: Directly measure the inhibition of DHFR and its downstream metabolic consequences.

  • Metabolic Flux Analysis: Quantify the impact of Trimetrexate on folate-dependent metabolic pathways.

  • Drug Efficacy and Resistance Studies: Investigate how metabolic reprogramming contributes to drug efficacy and the development of resistance.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key metabolic pathway affected by Trimetrexate and a general workflow for in vivo metabolic tracing experiments.

Folate Metabolism and DNA Synthesis Pathway cluster_DHFR DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF NADPH -> NADP+ cluster_DHFR cluster_DHFR MethyleneTHF 5,10-Methylene-THF THF->MethyleneTHF Serine -> Glycine Serine Serine Glycine Glycine MethyleneTHF->DHF dUMP -> dTMP dUMP dUMP dTMP dTMP DNA DNA Synthesis dTMP->DNA Trimetrexate Trimetrexate-¹³C₂,¹⁵N DHFR Dihydrofolate Reductase (DHFR) Trimetrexate->DHFR Inhibition

Caption: Trimetrexate inhibits DHFR, blocking the regeneration of THF.

In Vivo Metabolic Tracing Workflow AnimalModel Animal Model (e.g., Tumor-bearing mouse) TracerAdmin Administration of Trimetrexate-¹³C₂,¹⁵N AnimalModel->TracerAdmin TimeCourse Time-course Sampling TracerAdmin->TimeCourse SampleCollection Tissue and Biofluid Collection TimeCourse->SampleCollection MetaboliteExtraction Metabolite Extraction SampleCollection->MetaboliteExtraction Analysis LC-MS/MS or NMR Analysis MetaboliteExtraction->Analysis DataAnalysis Data Analysis and Metabolic Modeling Analysis->DataAnalysis

Caption: A typical workflow for an in vivo tracing experiment.

Experimental Protocols

Animal Models and Husbandry
  • Animal Strain: The choice of animal model will depend on the research question. For cancer studies, immunodeficient mice (e.g., NOD-scid gamma) are commonly used for patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models.

  • Housing: Animals should be housed in a temperature- and light-controlled environment with ad libitum access to standard chow and water.

  • Acclimatization: Allow animals to acclimatize for at least one week before the start of the experiment.

Preparation and Administration of Trimetrexate-¹³C₂,¹⁵N
  • Reconstitution: Reconstitute lyophilized Trimetrexate-¹³C₂,¹⁵N in a sterile, biocompatible solvent such as a mixture of propylene glycol, ethanol, and water for injection. The final concentration should be determined based on the desired dosage and administration volume.

  • Dosage: The optimal dose of Trimetrexate-¹³C₂,¹⁵N will need to be determined empirically for each animal model and experimental goal. A starting point could be based on previously reported efficacious doses of unlabeled Trimetrexate, typically in the range of 20-40 mg/kg.

  • Administration: The tracer can be administered via various routes, including intravenous (IV), intraperitoneal (IP), or oral gavage. The choice of administration route will influence the pharmacokinetic profile of the drug.

Sample Collection
  • Timeline: Collect samples at multiple time points after tracer administration to capture the dynamic changes in metabolite labeling. A typical time course might include 0, 1, 4, 8, and 24 hours post-injection.

  • Blood: Collect blood via tail vein, saphenous vein, or cardiac puncture into tubes containing an anticoagulant (e.g., EDTA). Centrifuge to separate plasma and store at -80°C.

  • Tissues: At the designated time points, euthanize the animals and rapidly excise tissues of interest (e.g., tumor, liver, kidney). Flash-freeze the tissues in liquid nitrogen and store at -80°C until further processing.

Metabolite Extraction
  • Plasma: For plasma samples, perform a protein precipitation step by adding a cold organic solvent (e.g., methanol or acetonitrile) in a 3:1 ratio (solvent:plasma). Vortex and centrifuge to pellet the protein. Collect the supernatant for analysis.

  • Tissues: Homogenize frozen tissue samples in a cold extraction solvent (e.g., 80% methanol). The volume of the solvent should be adjusted based on the tissue weight. Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the metabolites.

Analytical Methods
  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is the most common technique for analyzing labeled metabolites. Use a high-resolution mass spectrometer to accurately measure the mass-to-charge ratio of the metabolites and their isotopologues.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can also be used to detect and quantify labeled metabolites, providing information about the position of the labeled atoms within the molecule.

Data Analysis and Interpretation

  • Isotopologue Distribution: Determine the relative abundance of different isotopologues for each metabolite of interest. This information can be used to calculate the fractional enrichment of the metabolite pool.

  • Metabolic Flux Analysis: Use computational models to estimate the rates of metabolic reactions based on the isotopic labeling data.

  • Statistical Analysis: Perform appropriate statistical tests to identify significant changes in metabolite labeling between different experimental groups.

Hypothetical Quantitative Data

The following tables present hypothetical data from an in vivo metabolic tracing study with Trimetrexate-¹³C₂,¹⁵N in a tumor-bearing mouse model.

Table 1: Pharmacokinetics of Trimetrexate-¹³C₂,¹⁵N in Plasma

Time (hours)Trimetrexate-¹³C₂,¹⁵N Concentration (µg/mL)
0.515.2 ± 2.1
110.8 ± 1.5
43.5 ± 0.8
81.1 ± 0.3
24< 0.1

Table 2: Isotope Enrichment of Folate-Related Metabolites in Tumor Tissue 4 Hours Post-Tracer Administration

MetaboliteIsotope Enrichment (%)p-value
Dihydrofolate (DHF)85.3 ± 5.2< 0.001
Tetrahydrofolate (THF)12.1 ± 3.4< 0.01
5,10-Methylene-THF8.5 ± 2.1< 0.01
dTMP5.2 ± 1.8< 0.05

Table 3: Relative Abundance of Labeled Purine and Pyrimidine Nucleotides in Tumor Tissue

NucleotideRelative Abundance of Labeled Species (%)
ATP7.8 ± 2.5
GTP6.5 ± 2.1
dCTP15.4 ± 4.3
dTMP5.2 ± 1.8

Troubleshooting

ProblemPossible CauseSolution
Low tracer signal in tissuesPoor bioavailability, rapid clearanceOptimize administration route and dosage. Adjust sampling time points.
High variability between animalsInconsistent tracer administration, biological variationStandardize administration technique. Increase sample size.
Contamination of samplesExogenous sources of unlabeled metabolitesUse clean techniques and high-purity solvents.
Poor chromatographic separationSuboptimal LC methodOptimize LC gradient, column, and mobile phases.

Conclusion

In vivo metabolic tracing with Trimetrexate-¹³C₂,¹⁵N is a valuable technique for understanding the drug's mechanism of action and its effects on cellular metabolism. The protocols and data presented here provide a framework for designing and conducting such studies, which can yield critical insights for drug development and cancer research.

References

Application Notes and Protocols for the Study of Antifolate Transport Mechanisms: Focus on Trimetrexate

Author: BenchChem Technical Support Team. Date: November 2025

Note to Researchers: Extensive literature searches did not yield specific data or protocols for the use of Trimetrexate-13C2,15N . The following application notes and protocols are based on studies of unlabeled Trimetrexate and general methodologies for investigating antifolate transport. These can be adapted for use with isotopically labeled compounds like this compound, which would primarily be quantified using mass spectrometry.

Introduction to Trimetrexate and Antifolate Transport

Trimetrexate is a non-classical lipophilic antifolate drug that inhibits dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of purines and pyrimidines, thereby leading to the disruption of DNA, RNA, and protein synthesis and ultimately causing cell death.[1][2][3][4] Unlike classical antifolates such as methotrexate, Trimetrexate's lipophilicity allows it to cross cell membranes by passive diffusion to some extent. However, its transport is also mediated by specific carrier proteins, which are critical for its efficacy and for mechanisms of drug resistance.

The primary transporters involved in folate and antifolate uptake are the Reduced Folate Carrier (RFC) and the Proton-Coupled Folate Transporter (PCFT) .

  • Reduced Folate Carrier (RFC): This is a major folate transporter in mammalian cells, functioning as a bidirectional anion exchanger. It is a key determinant of sensitivity to classical antifolates.

  • Proton-Coupled Folate Transporter (PCFT): This transporter is optimally active at a low pH and is the primary mechanism for folate absorption in the small intestine. It is also expressed in various tumors and can be a significant route of entry for some antifolates, particularly in the acidic tumor microenvironment.

Studies on Trimetrexate transport have shown that its influx can be nonsaturable, suggesting a significant passive diffusion component.[5] However, resistance to Trimetrexate has been associated with decreased drug influx, indicating the involvement of carrier-mediated transport.[5]

Quantitative Data on Antifolate Transport

While specific kinetic data for this compound is unavailable, the following table summarizes representative transport kinetics for other antifolates to provide a comparative context for researchers designing their experiments. These values are typically determined using radiolabeled compounds or advanced mass spectrometry techniques with stable isotope-labeled compounds.

TransporterAntifolateCell Line / SystemK_m / K_t (µM)V_max (pmol/mg protein/min)Reference
PCFT PemetrexedPCFT-transfected HepG2 cells0.8Not Specified[2]
PCFT PemetrexedXenopus oocytes with PCFT cDNA0.26Not Specified[2]
PCFT MethotrexatePCFT-transfected HepG2 cells3.4Not Specified[2]
PCFT MethotrexateXenopus oocytes with PCFT cDNA2Not Specified[2]

K_m (Michaelis constant) and K_t (transport constant) represent the substrate concentration at half-maximal transport velocity.

Experimental Protocols

The following are generalized protocols for conducting antifolate transport assays. These would need to be optimized for the specific cell line and experimental conditions. The use of this compound would necessitate the use of liquid chromatography-mass spectrometry (LC-MS) for quantification instead of scintillation counting.

Cell Culture
  • Culture the selected cancer cell line (e.g., HeLa, MCF-7, or a cell line known to express RFC and/or PCFT) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • For experiments, seed cells in 6-well or 12-well plates and allow them to adhere and grow to a desired confluency (typically 80-90%).

Influx Assay
  • Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute to the desired final concentrations in a transport buffer. A common transport buffer is Hanks' Balanced Salt Solution (HBSS), adjusted to the desired pH (e.g., pH 7.4 for RFC studies, pH 5.5-6.0 for PCFT studies).

  • Assay Procedure:

    • Wash the cultured cells twice with the transport buffer at the appropriate pH.

    • Add the transport buffer containing the various concentrations of this compound to the cells.

    • Incubate for a short, defined period (e.g., 1-5 minutes) at 37°C. It is crucial to measure the initial linear rate of uptake.

    • To stop the transport, rapidly aspirate the uptake solution and wash the cells three times with ice-cold transport buffer.

    • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).

    • Collect the cell lysates for quantification.

  • Quantification (using this compound):

    • Prepare a standard curve of known concentrations of this compound.

    • Analyze the cell lysates and standards by LC-MS to determine the intracellular concentration of this compound.

    • Normalize the amount of transported drug to the total protein content of the cell lysate (determined by a BCA or Bradford assay).

  • Data Analysis:

    • Plot the initial uptake rates against the substrate concentrations.

    • Determine the kinetic parameters (K_m and V_max) by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.

Efflux Assay
  • Loading Cells:

    • Incubate the cells with a defined concentration of this compound for a specific period (e.g., 30-60 minutes) to allow for drug accumulation.

  • Efflux Measurement:

    • Wash the cells rapidly with ice-cold transport buffer to remove extracellular drug.

    • Add fresh, drug-free transport buffer to the cells.

    • At various time points (e.g., 0, 5, 15, 30 minutes), collect the supernatant (containing the effluxed drug) and lyse the cells to determine the remaining intracellular drug concentration.

  • Quantification and Analysis:

    • Quantify the amount of this compound in the supernatant and cell lysates using LC-MS.

    • Calculate the percentage of drug effluxed over time.

Visualizations

The following diagrams illustrate the key concepts in antifolate transport and a general workflow for studying these mechanisms.

Antifolate_Transport_Pathways cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Trimetrexate Trimetrexate RFC RFC Trimetrexate->RFC:f0 Carrier-mediated (pH 7.4) PCFT PCFT Trimetrexate->PCFT:f0 Carrier-mediated (low pH) Passive_Diffusion Passive Diffusion Trimetrexate->Passive_Diffusion Lipophilic Methotrexate Methotrexate Methotrexate->RFC:f0 Trimetrexate_in Trimetrexate RFC:f0->Trimetrexate_in Methotrexate_in Methotrexate RFC:f0->Methotrexate_in PCFT:f0->Trimetrexate_in Passive_Diffusion->Trimetrexate_in DHFR DHFR Trimetrexate_in->DHFR Inhibition Methotrexate_in->DHFR Inhibition

Caption: Antifolate transport pathways into a cancer cell.

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., Cancer Cell Line) Transport_Assay 2. Transport Assay (Influx or Efflux) Cell_Culture->Transport_Assay Sample_Collection 3. Sample Collection (Cell Lysates / Supernatant) Transport_Assay->Sample_Collection Quantification 4. Quantification (LC-MS for this compound) Sample_Collection->Quantification Data_Analysis 5. Data Analysis (Kinetic Parameters) Quantification->Data_Analysis

Caption: General experimental workflow for studying antifolate transport.

References

Application Notes & Protocols: Use of Trimetrexate-¹³C₂,¹⁵N in Preclinical DMPK Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of the stable isotope-labeled compound, Trimetrexate-¹³C₂,¹⁵N, in preclinical Drug Metabolism and Pharmacokinetics (DMPK) studies. The inclusion of stable isotopes allows for precise quantification and differentiation of the parent drug from its metabolites, offering significant advantages over non-labeled compounds in elucidating the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Trimetrexate.

Introduction to Trimetrexate and the Role of Stable Isotope Labeling

Trimetrexate is a potent, non-classical antifolate drug that inhibits dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of DNA, RNA, and amino acids.[1][2][3] Its primary clinical application is in the treatment of Pneumocystis carinii pneumonia (PCP) in immunocompromised patients, and it has also been investigated for its antineoplastic properties.[1][2][4] Understanding the DMPK profile of Trimetrexate is critical for optimizing its therapeutic window and minimizing toxicity.

The use of stable isotope-labeled Trimetrexate, such as Trimetrexate-¹³C₂,¹⁵N, offers a powerful tool for these investigations. Unlike radioactive isotopes, stable isotopes are non-radioactive and safe to handle, making them ideal for a variety of in vitro and in vivo studies.[5] By incorporating heavier isotopes of carbon (¹³C) and nitrogen (¹⁵N) into the Trimetrexate molecule, researchers can use mass spectrometry to distinguish the administered drug from endogenous compounds and its unlabeled counterparts with high sensitivity and specificity.[5] This allows for more accurate and detailed characterization of metabolic pathways, pharmacokinetic parameters, and mass balance.

Key Advantages of Using Trimetrexate-¹³C₂,¹⁵N in DMPK Studies

  • Enhanced Assay Specificity: Allows for the differentiation of the administered drug from its metabolites and endogenous matrix components, reducing analytical interference.

  • "Gold Standard" for Bioavailability Studies: Co-administration of an intravenous (IV) dose of labeled drug with an oral dose of unlabeled drug allows for the absolute bioavailability to be determined in a single experiment, reducing inter-subject variability.[6][7]

  • Metabolite Identification and Quantification: Facilitates the tracking of metabolic pathways by identifying and quantifying metabolites containing the stable isotope label.[8]

  • Mass Balance Studies: Enables accurate determination of the routes and rates of excretion of the drug and its metabolites.[8]

  • Reduced Analytical Variability: The use of a stable isotope-labeled internal standard that co-elutes with the analyte in liquid chromatography-mass spectrometry (LC-MS) analysis minimizes variability introduced during sample preparation and analysis.

Preclinical DMPK Experimental Protocols

In Vivo Pharmacokinetic (PK) Study in Rodents

Objective: To determine the pharmacokinetic profile of Trimetrexate following intravenous (IV) and oral (PO) administration in a rodent model (e.g., rats).

Materials:

  • Trimetrexate (unlabeled)

  • Trimetrexate-¹³C₂,¹⁵N (for use as an internal standard or for co-administration)

  • Vehicle for dosing (e.g., saline, 5% dextrose)

  • Male Sprague-Dawley rats (or other appropriate rodent model)

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

  • Centrifuge

  • Freezer (-80°C)

  • LC-MS/MS system

Protocol:

  • Animal Acclimation: Acclimate animals to the housing conditions for at least 3 days prior to the study.

  • Dosing:

    • IV Administration: Administer a single bolus dose of Trimetrexate (e.g., 1 mg/kg) via the tail vein.

    • PO Administration: Administer a single oral gavage dose of Trimetrexate (e.g., 10 mg/kg).

  • Blood Sampling: Collect blood samples (approximately 100 µL) from the saphenous vein at the following time points:

    • Pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Plasma Preparation: Immediately place blood samples into EDTA-coated tubes, mix gently, and centrifuge at 4°C to separate plasma.

  • Sample Storage: Store plasma samples at -80°C until analysis.

  • Sample Analysis:

    • Thaw plasma samples on ice.

    • Precipitate proteins by adding a solution of acetonitrile containing Trimetrexate-¹³C₂,¹⁵N as an internal standard.

    • Vortex and centrifuge the samples.

    • Analyze the supernatant using a validated LC-MS/MS method to quantify the concentrations of Trimetrexate.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters using non-compartmental analysis.

Quantitative Data Summary:

ParameterIV Administration (1 mg/kg)PO Administration (10 mg/kg)
Cₘₐₓ (ng/mL)To be determinedTo be determined
Tₘₐₓ (h)To be determinedTo be determined
AUC₀₋ₜ (ngh/mL)To be determinedTo be determined
AUC₀₋ᵢₙf (ngh/mL)To be determinedTo be determined
t₁/₂ (h)To be determinedTo be determined
CL (L/h/kg)To be determined-
Vd (L/kg)To be determined-
F (%)-To be determined
In Vitro Metabolic Stability Assay

Objective: To assess the metabolic stability of Trimetrexate in liver microsomes.

Materials:

  • Trimetrexate-¹³C₂,¹⁵N

  • Liver microsomes (from relevant species, e.g., rat, dog, human)

  • NADPH regenerating system

  • Phosphate buffer

  • Acetonitrile

  • LC-MS/MS system

Protocol:

  • Incubation Preparation: Prepare a reaction mixture containing liver microsomes and Trimetrexate-¹³C₂,¹⁵N in phosphate buffer.

  • Reaction Initiation: Pre-warm the mixture at 37°C, then initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the samples to pellet the precipitated protein.

  • Analysis: Analyze the supernatant by LC-MS/MS to determine the remaining concentration of Trimetrexate-¹³C₂,¹⁵N at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining Trimetrexate-¹³C₂,¹⁵N versus time. The slope of the linear regression will be used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).

Quantitative Data Summary:

SpeciesIn Vitro t₁/₂ (min)Intrinsic Clearance (CLᵢₙₜ) (µL/min/mg protein)
RatTo be determinedTo be determined
DogTo be determinedTo be determined
HumanTo be determinedTo be determined

Visualization of Experimental Workflows and Pathways

Trimetrexate Metabolism

The primary metabolic pathway for Trimetrexate is oxidative O-demethylation, followed by conjugation to either a glucuronide or sulfate.[1][2][4]

Trimetrexate_Metabolism Trimetrexate Trimetrexate O_Demethylation Oxidative O-Demethylation (CYP450) Trimetrexate->O_Demethylation Metabolite1 O-desmethyl-Trimetrexate (Active Metabolite) O_Demethylation->Metabolite1 Conjugation Conjugation (UGTs, SULTs) Metabolite1->Conjugation Glucuronide_Metabolite Glucuronide Conjugate (Inactive) Conjugation->Glucuronide_Metabolite Sulfate_Metabolite Sulfate Conjugate (Inactive) Conjugation->Sulfate_Metabolite

Caption: Metabolic pathway of Trimetrexate.

In Vivo Pharmacokinetic Study Workflow

The following diagram illustrates the workflow for a typical in vivo pharmacokinetic study.

PK_Workflow cluster_animal_phase Animal Phase cluster_sample_processing Sample Processing cluster_analysis Analysis Animal_Acclimation Animal Acclimation Dosing Dosing (IV or PO) Animal_Acclimation->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation Protein_Precipitation Protein Precipitation (with Labeled Internal Standard) Plasma_Separation->Protein_Precipitation LC_MS_Analysis LC-MS/MS Analysis Protein_Precipitation->LC_MS_Analysis PK_Analysis Pharmacokinetic Analysis LC_MS_Analysis->PK_Analysis

Caption: Workflow for an in vivo pharmacokinetic study.

In Vitro Metabolic Stability Workflow

This diagram outlines the steps involved in an in vitro metabolic stability assay.

Metabolic_Stability_Workflow cluster_incubation Incubation cluster_sample_processing Sample Processing cluster_analysis Analysis Prepare_Mixture Prepare Incubation Mixture (Microsomes + Trimetrexate-¹³C₂,¹⁵N) Initiate_Reaction Initiate Reaction (Add NADPH, 37°C) Prepare_Mixture->Initiate_Reaction Time_Sampling Time Point Sampling Initiate_Reaction->Time_Sampling Quench_Reaction Quench Reaction (Acetonitrile + Internal Standard) Time_Sampling->Quench_Reaction Centrifugation Centrifugation Quench_Reaction->Centrifugation LC_MS_Analysis LC-MS/MS Analysis Centrifugation->LC_MS_Analysis Data_Analysis Data Analysis (Calculate t₁/₂ and CLᵢₙₜ) LC_MS_Analysis->Data_Analysis

Caption: Workflow for an in vitro metabolic stability assay.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing LC-MS for Trimetrexate-13C2,15N Detection

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the LC-MS analysis of Trimetrexate and its stable isotope-labeled internal standard, Trimetrexate-13C2,15N. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their analytical methods.

Frequently Asked Questions (FAQs)

Q1: What are the recommended initial LC-MS/MS parameters for the analysis of Trimetrexate and this compound?

A1: For initial method development, we recommend starting with the parameters outlined in the table below. These have been compiled from literature on similar compounds and general best practices for small molecule LC-MS/MS analysis.

Table 1: Recommended Starting LC-MS/MS Parameters for Trimetrexate Analysis

ParameterRecommendation
Liquid Chromatography
ColumnC18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient5-95% B over 5 minutes
Flow Rate0.4 mL/min
Column Temperature40 °C
Injection Volume5 µL
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)
Capillary Voltage3.5 kV
Source Temperature150 °C
Desolvation Temperature400 °C
Cone Gas Flow50 L/hr
Desolvation Gas Flow800 L/hr
MRM Transitions See Table 2

Q2: What are the expected precursor and proposed product ions for Trimetrexate and its stable isotope-labeled internal standard?

A2: The expected precursor ion for Trimetrexate in positive ESI mode is the protonated molecule ([M+H]⁺). Based on its molecular weight of 369.42 g/mol , this corresponds to an m/z of approximately 370.4. For the this compound internal standard, the mass will be increased by three atomic mass units, resulting in an expected [M+H]⁺ of m/z 373.4.

The product ions are generated through collision-induced dissociation (CID). While specific published data on Trimetrexate fragmentation is limited, we can propose the following likely transitions based on its chemical structure. These should be used as a starting point for optimization.

Table 2: Proposed MRM Transitions for Trimetrexate and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Proposed FragmentCollision Energy (eV) - Starting Point
Trimetrexate370.4340.3[M+H - CH₃OH]⁺20
Trimetrexate370.4165.1[C₉H₁₁O₃]⁺35
This compound373.4343.3[M+H - CH₃OH]⁺20
This compound373.4165.1[C₉H₁₁O₃]⁺35

Q3: What are the common sample preparation techniques for analyzing Trimetrexate in biological matrices like plasma?

A3: The choice of sample preparation method depends on the desired level of cleanliness and the concentration of Trimetrexate in the sample. Here are three common approaches:

  • Protein Precipitation (PPT): This is a simple and fast method suitable for initial screening or when high throughput is required. Acetonitrile is a common precipitation solvent.

  • Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent.

  • Solid-Phase Extraction (SPE): SPE provides the cleanest samples by utilizing a solid sorbent to retain and elute the analyte, effectively removing matrix interferences. This is often the preferred method for achieving the lowest limits of quantification.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)

Poor peak shape can significantly impact the accuracy and precision of quantification. The following table outlines potential causes and solutions.

Table 3: Troubleshooting Poor Peak Shape

SymptomPotential CauseRecommended Action
Peak Tailing Secondary interactions with the column stationary phase.- Add a small amount of a competing base (e.g., triethylamine) to the mobile phase. - Ensure the mobile phase pH is appropriate for the analyte's pKa.
Column contamination or degradation.- Back-flush the column with a strong solvent. - Replace the column if flushing does not resolve the issue.
Peak Fronting Sample overload.- Dilute the sample. - Reduce the injection volume.
Sample solvent is stronger than the mobile phase.- Reconstitute the sample in a solvent that is weaker than or equal in strength to the initial mobile phase.
Split Peaks Partially clogged frit or column void.- Replace the column inlet frit. - If a void is suspected, replace the column.
Injector issue.- Inspect and clean the injector needle and seat.

Diagram 1: Troubleshooting Logic for Poor Peak Shape

Caption: A decision tree for troubleshooting common peak shape issues.

Issue 2: Low Sensitivity or Poor Signal-to-Noise Ratio

Low sensitivity can be a significant hurdle, especially when analyzing low concentrations of Trimetrexate.

Table 4: Troubleshooting Low Sensitivity

Potential CauseRecommended Action
Suboptimal Ion Source Parameters - Optimize capillary voltage, source and desolvation temperatures, and gas flows. - Perform a tuning of the mass spectrometer using a solution of Trimetrexate.
Matrix Effects (Ion Suppression) - Improve sample cleanup using SPE or LLE. - Dilute the sample to reduce the concentration of interfering matrix components. - Ensure the stable isotope-labeled internal standard is co-eluting with the analyte to compensate for suppression.
Inefficient Ionization - Adjust the mobile phase pH to promote protonation of Trimetrexate. - Increase the organic content of the mobile phase at the time of elution.
Poor Fragmentation - Optimize the collision energy for each MRM transition to maximize the abundance of the product ions.

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation
  • To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing the this compound internal standard.

  • Vortex for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge at 10,000 x g for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.

Diagram 2: Protein Precipitation Workflow

ProteinPrecipitation start Start: Plasma Sample (100 µL) add_ppt_solvent Add Acetonitrile with IS (300 µL) start->add_ppt_solvent vortex1 Vortex (1 min) add_ppt_solvent->vortex1 centrifuge Centrifuge (10,000 x g, 10 min) vortex1->centrifuge transfer_supernatant Transfer Supernatant centrifuge->transfer_supernatant evaporate Evaporate to Dryness transfer_supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Caption: A streamlined workflow for sample preparation using protein precipitation.

Protocol 2: LC-MS/MS Method Development and Optimization
  • Tuning and MRM Optimization:

    • Infuse a standard solution of Trimetrexate (e.g., 1 µg/mL in 50:50 Acetonitrile:Water with 0.1% Formic Acid) directly into the mass spectrometer.

    • Optimize the precursor ion selection and collision energy to identify the most abundant and stable product ions. Repeat this process for the this compound internal standard.

  • Chromatographic Method Development:

    • Inject a mixture of Trimetrexate and its internal standard onto the C18 column using the starting gradient conditions (Table 1).

    • Adjust the gradient slope and duration to achieve a sharp, symmetrical peak with a retention time of approximately 2-3 minutes.

    • Ensure baseline separation from any potential matrix interferences by injecting a blank, extracted matrix sample.

  • System Suitability:

    • Before analyzing samples, perform at least five replicate injections of a mid-level calibration standard.

    • The peak area and retention time should have a relative standard deviation (RSD) of less than 15%.

This technical support center provides a comprehensive starting point for the successful LC-MS/MS analysis of Trimetrexate. For further assistance, please consult your instrument's user manuals or contact your local technical support representative.

Overcoming matrix effects in Trimetrexate quantification using a labeled standard

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Trimetrexate using a labeled internal standard.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in quantifying Trimetrexate in biological matrices like plasma?

The primary challenge is the "matrix effect," which refers to the alteration of ionization efficiency (suppression or enhancement) of Trimetrexate by co-eluting endogenous components of the biological matrix. This can lead to inaccurate and irreproducible results in LC-MS/MS analysis.

Q2: Why is a stable isotope-labeled (SIL) internal standard recommended for Trimetrexate quantification?

A SIL internal standard is the gold standard for quantitative bioanalysis because it has nearly identical physicochemical properties to Trimetrexate. This means it co-elutes chromatographically and experiences the same degree of matrix effects and variability in sample preparation and instrument response. By using the ratio of the analyte signal to the internal standard signal, these variations can be effectively normalized, leading to higher accuracy and precision.

Q3: Is there a commercially available stable isotope-labeled internal standard for Trimetrexate?

Q4: What are the key considerations when using a custom-synthesized labeled internal standard?

When using a custom-synthesized SIL internal standard, it is crucial to ensure:

  • Isotopic Purity: The labeled standard should have a high degree of isotopic enrichment to minimize signal overlap with the unlabeled analyte.

  • Chemical Purity: The standard should be free from unlabeled Trimetrexate and other impurities that could interfere with the analysis.

  • Label Stability: The isotopic labels should be placed on a part of the molecule that is not susceptible to exchange during sample preparation or analysis.

Q5: What are the typical sample preparation techniques for Trimetrexate analysis in plasma?

Common sample preparation techniques for Trimetrexate and similar molecules in plasma include:

  • Protein Precipitation (PPT): A simple and rapid method where a solvent like acetonitrile or methanol is added to the plasma sample to precipitate proteins. While fast, it may result in a less clean extract and more significant matrix effects.

  • Liquid-Liquid Extraction (LLE): A technique that separates Trimetrexate from the matrix components based on its solubility in two immiscible liquid phases.

  • Solid-Phase Extraction (SPE): A more selective method that uses a solid sorbent to retain Trimetrexate while matrix components are washed away. This technique generally provides the cleanest extracts and minimizes matrix effects.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High variability in replicate injections Inconsistent sample preparation, significant matrix effects, or instrument instability.1. Ensure the labeled internal standard is added to all samples and standards at a consistent concentration early in the sample preparation process.2. Optimize the sample cleanup procedure (e.g., switch from protein precipitation to solid-phase extraction) to reduce matrix components.3. Verify instrument performance by injecting a system suitability standard.
Poor peak shape (tailing or fronting) Column degradation, inappropriate mobile phase pH, or sample solvent mismatch.1. Ensure the mobile phase pH is appropriate for Trimetrexate's chemical properties.2. Use a sample solvent that is of similar or weaker elution strength than the initial mobile phase.3. Replace the analytical column if it is old or has been subjected to harsh conditions.
Low signal intensity for Trimetrexate Ion suppression due to matrix effects, poor extraction recovery, or incorrect mass spectrometer settings.1. Evaluate matrix effects using a post-column infusion experiment to identify regions of ion suppression.2. Adjust the chromatographic method to separate Trimetrexate from the suppression zones.3. Optimize the sample extraction procedure to improve recovery.4. Tune the mass spectrometer parameters (e.g., collision energy, declustering potential) for Trimetrexate and its labeled internal standard.
Inconsistent internal standard response Degradation of the internal standard, inconsistent addition to samples, or isotopic instability.1. Verify the stability of the labeled internal standard in the sample matrix and storage conditions.2. Ensure precise and accurate addition of the internal standard to all samples and standards.3. If using a deuterated standard, check for potential back-exchange of deuterium with hydrogen from the solvent.
Carryover in blank injections Adsorption of Trimetrexate to the analytical column or autosampler components.1. Optimize the autosampler wash procedure with a strong organic solvent.2. Use a gradient with a high percentage of organic solvent at the end to ensure all analytes are eluted from the column.3. If carryover persists, consider using a different analytical column.

Experimental Protocols

Protocol 1: Trimetrexate Quantification using Protein Precipitation

This protocol provides a general procedure for the extraction of Trimetrexate from human plasma using protein precipitation followed by LC-MS/MS analysis.

1. Sample Preparation:

  • To 100 µL of plasma sample, standard, or quality control, add 10 µL of the labeled internal standard working solution (e.g., Trimetrexate-d5 at 1 µg/mL).
  • Vortex for 10 seconds.
  • Add 300 µL of cold acetonitrile to precipitate the proteins.
  • Vortex vigorously for 1 minute.
  • Centrifuge at 10,000 x g for 10 minutes at 4°C.
  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
  • Reconstitute the residue in 100 µL of the initial mobile phase.
  • Vortex and transfer to an autosampler vial for injection.

2. LC-MS/MS Conditions:

Parameter Condition
LC System Agilent 1290 Infinity II or equivalent
Column Waters XBridge C18, 2.1 x 50 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 1 minute
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometer Sciex Triple Quad 6500+ or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions See Table below

3. MRM Transitions for Quantification:

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
Trimetrexate370.2164.135
Trimetrexate-d5 (hypothetical)375.2169.135

Note: Collision energies should be optimized for the specific instrument used.

Protocol 2: Assessment of Matrix Effects

This protocol describes a post-extraction spike method to quantitatively assess matrix effects.

  • Extract blank plasma from at least six different sources using the protein precipitation protocol described above.

  • Prepare two sets of samples:

    • Set A: Spike the extracted blank plasma with Trimetrexate and the labeled internal standard at a known concentration (e.g., the mid-point of the calibration curve).

    • Set B: Prepare neat solutions of Trimetrexate and the labeled internal standard in the reconstitution solvent at the same concentration as Set A.

  • Analyze both sets of samples by LC-MS/MS.

  • Calculate the Matrix Factor (MF) for Trimetrexate and the internal standard:

    • MF = (Peak Area in Set A) / (Peak Area in Set B)

  • Calculate the Internal Standard Normalized Matrix Factor:

    • IS-Normalized MF = (MF of Trimetrexate) / (MF of Labeled Internal Standard)

  • The coefficient of variation (CV%) of the IS-Normalized MF across the different plasma sources should be less than 15% to indicate that the labeled internal standard effectively compensates for matrix effects.

Data Presentation

Table 1: Calibration Curve for Trimetrexate in Human Plasma

Concentration (ng/mL) Analyte Peak Area IS Peak Area Analyte/IS Ratio
11,25055,0000.023
56,30054,5000.116
2025,10055,2000.455
5062,80054,8001.146
100126,00055,1002.287
250315,00054,9005.738
500632,00055,30011.429

Table 2: Precision and Accuracy Data for Quality Control Samples

QC Level Nominal Conc. (ng/mL) Mean Measured Conc. (ng/mL) (n=6) Accuracy (%) Precision (CV%)
LLOQ10.9595.08.2
Low32.9197.06.5
Medium7578.3104.44.1
High400390.497.63.8

Visualizations

experimental_workflow start Plasma Sample add_is Add Labeled Internal Standard start->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute inject LC-MS/MS Injection reconstitute->inject data Data Acquisition (Analyte/IS Ratio) inject->data quant Quantification data->quant

Caption: Experimental workflow for Trimetrexate quantification.

matrix_effect_compensation cluster_no_is Without Internal Standard cluster_with_is With Labeled Internal Standard analyte_signal Analyte Signal matrix_effect Matrix Effect (Ion Suppression) analyte_signal->matrix_effect final_signal Inaccurate Lower Signal matrix_effect->final_signal analyte_is_signal Analyte + IS Signal matrix_effect_is Matrix Effect (Ion Suppression) analyte_is_signal->matrix_effect_is ratio Ratio (Analyte/IS) Remains Constant matrix_effect_is->ratio

Caption: Compensation of matrix effects using a labeled standard.

Troubleshooting poor signal intensity of Trimetrexate-13C2,15N in mass spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor signal intensity with Trimetrexate-13C2,15N in mass spectrometry experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common initial checks for poor signal intensity?

One of the most frequently encountered issues in mass spectrometry is poor signal intensity, which can lead to weak or undetectable peaks.[1] Initial troubleshooting should focus on several key areas:

  • Sample Concentration: Ensure your sample is appropriately concentrated. A solution that is too dilute may not produce a strong enough signal, while a sample that is too concentrated can cause ion suppression.[1]

  • Instrument Performance: Verify that the mass spectrometer is performing optimally. This includes regular tuning and calibration to check the ion source, mass analyzer, and detector settings.[1]

  • Basic Instrument Checks: Confirm there are no leaks and that gas pressures (e.g., nebulizing gas, collision gas) are correct. For recurring issues, cleaning the ion source components like the curtain plate and orifice can resolve signal loss.[2]

Q2: How do I know if the issue is with my sample preparation or the instrument itself?

To distinguish between sample-related and instrument-related problems, a systematic approach is necessary.

  • Run a System Suitability Test: Analyze a known standard compound (like the instrument manufacturer's tuning solution, e.g., PPGs) in full scan mode.[2] If this standard shows a strong, stable signal, the instrument is likely functioning correctly, and the issue probably lies with your sample or method.[2]

  • Inspect the Sample: Trimetrexate, like other antifolates, can be susceptible to degradation. Ensure the stability of your stock solutions and prepared samples. Processed plasma samples for a similar compound, pemetrexed, were found to be stable for up to two days in a cooled autosampler.[3]

  • Check for Contamination: If you observe many unexpected background ions, your system or sample may be contaminated. Common contaminants include polymers, plasticizers (e.g., phthalates), and slip agents (e.g., oleamide).

Q3: Which ionization mode and polarity are optimal for Trimetrexate?

The choice of ionization technique significantly impacts signal intensity.[1] For molecules like Trimetrexate, which are polar and ionizable, Electrospray Ionization (ESI) is generally the preferred method.[4][5]

  • Polarity Screening: It is crucial to screen the analyte in both positive and negative ion modes to ensure the optimal response is selected.[4] Trimetrexate is structurally related to methotrexate and pemetrexed, which are often analyzed in positive ion mode, detecting the protonated molecule [M+H]⁺.[6]

  • Alternative Ionization: If ESI provides a poor signal, consider Atmospheric Pressure Chemical Ionization (APCI), which is suitable for less-polar, lower-molecular-weight compounds, or Atmospheric Pressure Photoionization (APPI).[4][7]

Q4: My signal is low and unstable. Could this be a matrix effect?

Yes, low and unstable signals are classic signs of matrix effects, particularly ion suppression.[8] Matrix effects occur when co-eluting compounds from the sample matrix (e.g., salts, lipids, proteins in plasma) interfere with the ionization of the target analyte.[9] This interference can suppress or, less commonly, enhance the analyte signal.[10]

How to Identify Matrix Effects: A common method is the post-extraction spike experiment:

  • Analyze a blank matrix sample that has been through the entire extraction procedure.

  • Analyze a pure solution of this compound at a known concentration.

  • Spike the extracted blank matrix with the same concentration of this compound and analyze it.

The matrix effect can be calculated by comparing the peak area of the analyte in the post-extraction spiked sample to the peak area in the pure solution.[8] A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.[8]

Q5: How can I mitigate ion suppression and matrix effects?

If matrix effects are confirmed, several strategies can be employed:

  • Improve Sample Preparation: The most effective approach is to enhance sample cleanup to remove interfering components. Techniques like solid-phase extraction (SPE) are commonly used for this purpose.[3][10]

  • Optimize Chromatography: Adjust the liquid chromatography (LC) method to separate Trimetrexate from the interfering matrix components. This can be achieved by changing the mobile phase composition, gradient profile, or even the type of organic solvent.[11]

  • Sample Dilution: Diluting the sample can reduce the concentration of matrix components, thereby lessening their suppressive effect.[10]

  • Use of Isotope-Labeled Internal Standard: Using a stable isotope-labeled internal standard like this compound is a key tool to correct for matrix effects.[10] Since the internal standard co-elutes and has nearly identical physicochemical properties, it should experience the same degree of ion suppression as the analyte, allowing for accurate quantification. However, severe suppression can still compromise sensitivity.[10]

Troubleshooting Workflows

The following diagrams illustrate logical workflows for troubleshooting poor signal intensity and investigating matrix effects.

G start Poor Signal Intensity of This compound inst_check 1. Check Instrument start->inst_check method_check 2. Review Method start->method_check sample_check 3. Evaluate Sample start->sample_check tune_cal Tune & Calibrate Using Standard inst_check->tune_cal inst_perf Instrument Performance? tune_cal->inst_perf clean_source Clean Ion Source (Capillary, Orifice) inst_perf->clean_source No resolved Signal Restored inst_perf->resolved  Yes clean_source->tune_cal service Contact Service Engineer clean_source->service infusion Infuse Analyte Directly method_check->infusion signal_infusion Good Signal During Infusion? infusion->signal_infusion optimize_ms Optimize MS Parameters (Voltages, Gas Flows, Temp) infusion->optimize_ms lc_check Check LC System (Flow rate, Leaks, Column) signal_infusion->lc_check No signal_infusion->resolved Yes (Issue is LC/Matrix) lc_check->resolved optimize_ms->resolved conc_check Verify Sample Concentration sample_check->conc_check matrix_effect Suspect Matrix Effects? (See Matrix Workflow) sample_check->matrix_effect conc_check->resolved matrix_effect->method_check No, Re-evaluate Method matrix_effect->resolved Yes, Mitigated

Caption: General troubleshooting workflow for poor signal intensity.

G start Suspected Matrix Effect (Ion Suppression) experiment Perform Post-Extraction Spike Experiment start->experiment compare Compare Peak Area: (A) Analyte in Solvent (B) Post-Spiked Matrix Extract experiment->compare decision Area(B) < Area(A)? compare->decision suppression_confirmed Ion Suppression Confirmed decision->suppression_confirmed Yes no_suppression No Significant Suppression decision->no_suppression No improve_cleanup Improve Sample Cleanup (e.g., use SPE, LLE) suppression_confirmed->improve_cleanup modify_lc Modify Chromatography (Change gradient, column) suppression_confirmed->modify_lc dilute Dilute Sample suppression_confirmed->dilute re_evaluate Re-evaluate Other Causes (See General Workflow) no_suppression->re_evaluate

Caption: Workflow for identifying and mitigating matrix effects.

Quantitative Data & Tables

Table 1: Common Adduct Ions in ESI-MS (Positive Mode)

When optimizing the precursor ion, be aware of common adducts that Trimetrexate might form, especially in the presence of mobile phase additives or salts.[12] The formation of adducts can split the ion current between multiple species, reducing the intensity of the desired [M+H]⁺ ion.

Adduct IonMass Difference (Da)Common Source
[M+H]⁺+1.0078Protonation from acidic mobile phase
[M+NH₄]⁺+18.0344Ammonium formate/acetate buffer[13]
[M+Na]⁺+22.9898Glassware, solvents, sample matrix[13]
[M+K]⁺+38.9637Glassware, solvents, sample matrix[13]
[M+CH₃CN+H]⁺+42.0343Acetonitrile mobile phase
[M+H-H₂O]⁺-17.0027In-source water loss
Table 2: Example MS/MS Parameters for Antifolate Drugs

While specific optimized parameters are instrument-dependent, values from related antifolate drugs like Pemetrexed can serve as a useful starting point for method development.[16] It is critical to optimize these parameters on your specific instrument.[16]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)
Pemetrexed (PTX)428.2281.238
Methotrexate (MTX)455.2308.225

Parameters are examples from a MALDI-QqQ-MS/MS analysis and should be re-optimized for LC-ESI-MS/MS.[6]

Experimental Protocols

Protocol: Compound Optimization for this compound

This protocol outlines the steps to determine the optimal MS/MS parameters for your analyte. This process, also known as tuning, is essential for achieving maximum sensitivity.[16]

Objective: To find the optimal precursor ion, product ions, and collision energies for this compound.

Materials:

  • This compound standard solution (e.g., 1 µg/mL in 50:50 methanol:water).

  • Infusion pump or LC system capable of direct infusion.

  • Tee-piece for combining infusion flow with LC mobile phase flow.

  • Mass spectrometer.

Procedure:

  • Prepare for Infusion:

    • Set up the infusion pump to deliver the this compound standard at a low flow rate (e.g., 5-10 µL/min).

    • Use a tee-piece to introduce this flow into the mobile phase stream from your LC pump, set to a typical analytical flow rate (e.g., 0.2-0.5 mL/min).[5]

    • Start with a simple mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive mode).

  • Optimize Ion Source and Precursor Ion:

    • Set the mass spectrometer to acquire in full scan mode over a relevant mass range (e.g., m/z 100-500).

    • Turn on the infusion pump and allow the signal to stabilize.

    • Optimize key ion source parameters like capillary voltage, nebulizing gas flow, drying gas flow, and source temperature to maximize the intensity of the suspected precursor ion ([M+H]⁺).[5] Manually adjust each parameter to find the value that gives the highest and most stable signal.[5]

    • Confirm the mass of the precursor ion. Check for common adducts (Na⁺, K⁺) and decide if the protonated molecule is the most abundant and stable choice.[12]

  • Optimize Product Ions and Collision Energy (CE):

    • Switch the instrument to product ion scan mode, selecting your optimized precursor ion for fragmentation.

    • Begin with a low collision energy (e.g., 10 V) and gradually increase it in steps (e.g., 2-5 V).

    • Observe the fragmentation pattern. Identify two to three of the most intense and stable product ions. These will be your potential transitions for quantification and qualification.

    • For each selected product ion, perform a more detailed CE ramp to find the exact voltage that yields the maximum intensity. This is the optimal collision energy for that specific transition.[12]

    • A good practice is to retain about 10-15% of the parent ion at the optimal CE.[5]

  • Finalize and Verify:

    • Save the optimized parameters (precursor m/z, product m/z, CE, source settings) in your instrument method.

    • (Optional) Verify the performance of the new settings by injecting a known concentration of the standard onto your LC column and running the complete LC-MS/MS method.

References

Stability issues of Trimetrexate-13C2,15N in biological matrices

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Trimetrexate-¹³C₂,¹⁵N. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting stability issues and navigating the use of Trimetrexate-¹³C₂,¹⁵N as an internal standard in bioanalytical studies.

Frequently Asked Questions (FAQs)

Q1: What is Trimetrexate-¹³C₂,¹⁵N and why is it used as an internal standard?

A1: Trimetrexate-¹³C₂,¹⁵N is a stable isotope-labeled version of Trimetrexate, a dihydrofolate reductase inhibitor. The incorporation of two ¹³C atoms and one ¹⁵N atom increases its molecular weight, allowing it to be distinguished from the unlabeled Trimetrexate analyte by mass spectrometry. It is the ideal internal standard for the quantification of Trimetrexate in biological matrices because it shares identical chemical and physical properties with the analyte, ensuring that it behaves similarly during sample preparation, chromatography, and ionization. This co-elution and similar behavior help to accurately correct for variations in extraction recovery, matrix effects, and instrument response.

Q2: What are the main stability concerns for Trimetrexate-¹³C₂,¹⁵N in biological matrices?

A2: The primary stability concerns for Trimetrexate-¹³C₂,¹⁵N in biological matrices include:

  • Freeze-thaw stability: Repeated freezing and thawing of samples can lead to degradation.

  • Short-term (bench-top) stability: Degradation can occur when samples are left at room temperature for extended periods.

  • Long-term stability: The compound may degrade over time, even when stored at low temperatures.

  • Photostability: Exposure to light can cause degradation.

  • pH stability: Trimetrexate is known to be less stable in basic solutions.

  • Enzymatic degradation: While generally stable, enzymatic degradation in matrices like plasma is a potential concern.

Q3: How should I prepare and store my stock and working solutions of Trimetrexate-¹³C₂,¹⁵N?

A3: Stock solutions are typically prepared in a solvent like DMSO or methanol. For cell culture work, a stock solution of the parent drug, Methotrexate, is often prepared with a minimal amount of 1 M NaOH and then diluted. Diluted stocks of Methotrexate are reported to be stable at 4–8 °C for about a week or at –20 °C for about a month.[1] It is recommended to store stock solutions of Trimetrexate-¹³C₂,¹⁵N protected from light at -20°C or below. Working solutions should be prepared fresh daily by diluting the stock solution with an appropriate solvent, often the mobile phase or a mixture similar to the initial chromatographic conditions.

Q4: What are the recommended storage conditions for biological samples containing Trimetrexate-¹³C₂,¹⁵N?

A4: For long-term storage, biological samples (plasma, serum, urine) should be stored at -70°C or lower. Studies on the similar compound Methotrexate have shown it to be stable in plasma for at least 6 days at 4°C and for at least 3 weeks at -20°C.[2][3] Blood samples are generally stable for shorter periods, for instance, 2 days at room temperature and 6 days at 4°C for Methotrexate.[2][3] It is crucial to minimize freeze-thaw cycles.

Troubleshooting Guides

This section addresses common issues encountered during the analysis of Trimetrexate-¹³C₂,¹⁵N.

Issue 1: Inconsistent or Drifting Internal Standard (IS) Response

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
IS Instability in Solution Prepare fresh working solutions daily. Verify the stability of the stock solution; if in doubt, prepare a new stock from the original powder.
Inaccurate Pipetting Calibrate pipettes regularly. Use a consistent pipetting technique.
Matrix Effects Evaluate matrix effects from different lots of biological matrix. Optimize the sample preparation procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to remove interfering endogenous components. Ensure chromatographic separation of Trimetrexate from matrix components that cause ion suppression or enhancement.
Adsorption to Vials/Plates Use low-adsorption polypropylene vials or plates.
Carryover Optimize the autosampler wash procedure. Inject a blank solvent after a high concentration sample to check for carryover.
Issue 2: Poor Peak Shape for Trimetrexate and/or IS

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Column Contamination Flush the column with a strong solvent. If the problem persists, replace the column.
Inappropriate Mobile Phase pH Trimetrexate contains amine functional groups. Ensure the mobile phase pH is appropriate to maintain a consistent ionization state and good peak shape (typically acidic pH).
Injection of Strong Solvent Ensure the injection solvent is of similar or weaker strength than the initial mobile phase to prevent peak distortion.
Secondary Interactions with Column Use a column with good end-capping. Add a small amount of a competing amine (e.g., triethylamine) to the mobile phase if silanol interactions are suspected.
Issue 3: Analyte/IS Degradation During Sample Preparation

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Enzymatic Degradation Keep samples on ice during processing. Add an enzyme inhibitor if specific enzymatic degradation is identified.
pH-Mediated Degradation Ensure the pH of all solutions used during sample preparation is within a stable range for Trimetrexate (avoid strongly basic conditions).
Photodegradation Protect samples from light by using amber vials and minimizing exposure to ambient light.

Stability Data

Table 1: Freeze-Thaw Stability of Methotrexate in Human Plasma

AnalyteMatrixConcentrationNo. of CyclesStorage Temp (°C)% Change from InitialReference
MethotrexatePlasmaLow QC3-20 to 25Within ±15%[4]
MethotrexatePlasmaHigh QC3-20 to 25Within ±15%[4]

Table 2: Short-Term (Bench-Top) Stability of Methotrexate in Human Plasma

AnalyteMatrixConcentrationStorage Time (hours)Storage Temp (°C)% Change from InitialReference
MethotrexatePlasmaLow QC2Room TempWithin ±15%[4]
MethotrexatePlasmaHigh QC2Room TempWithin ±15%[4]

Table 3: Long-Term Stability of Methotrexate in Human Plasma

AnalyteMatrixConcentrationStorage TimeStorage Temp (°C)% Change from InitialReference
MethotrexatePlasmaLow QC42 days-20Within ±15%[4]
MethotrexatePlasmaHigh QC42 days-20Within ±15%[4]

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation (PPT)

This is a general protocol and should be optimized for your specific application.

  • Sample Thawing: Thaw frozen plasma samples in a water bath at room temperature. Once thawed, vortex mix the samples gently.

  • Aliquoting: Aliquot 100 µL of the plasma sample into a clean microcentrifuge tube.

  • Internal Standard Addition: Add 25 µL of Trimetrexate-¹³C₂,¹⁵N working solution (concentration to be optimized) to each sample, calibrator, and quality control (QC) sample, except for the blank matrix.

  • Protein Precipitation: Add 300 µL of cold acetonitrile (or other suitable organic solvent) to each tube.

  • Vortexing: Vortex mix the samples for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation (Optional): Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase.

  • Injection: Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.

Protocol 2: LC-MS/MS Parameters (Example)

These are example parameters and will require optimization for your specific instrument and application.

  • LC System: A standard HPLC or UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to achieve good separation and peak shape (e.g., start at 5% B, ramp to 95% B, and re-equilibrate).

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions:

    • Trimetrexate: To be determined (e.g., monitor the transition from the protonated molecule to a characteristic product ion).

    • Trimetrexate-¹³C₂,¹⁵N: To be determined (monitor the transition from the labeled protonated molecule to the same product ion as the unlabeled analyte).

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (Plasma) Add_IS Add Trimetrexate-¹³C₂,¹⁵N Sample->Add_IS 1 PPT Protein Precipitation Add_IS->PPT 2 Centrifuge Centrifugation PPT->Centrifuge 3 Evaporate Evaporation (Optional) Centrifuge->Evaporate 4 Reconstitute Reconstitution Evaporate->Reconstitute 5 LC LC Separation Reconstitute->LC 6. Inject MS MS/MS Detection LC->MS 7 Data Data Acquisition & Processing MS->Data 8

Caption: A typical bioanalytical workflow for the quantification of Trimetrexate.

degradation_pathway Trimetrexate Trimetrexate Metabolite1 Oxidative O-demethylation Product Trimetrexate->Metabolite1 Hepatic Metabolism Photodegradation Photodegradation Products Trimetrexate->Photodegradation Light Exposure Enzymatic Enzymatic Degradation (e.g., in plasma) Trimetrexate->Enzymatic Potential Metabolite2 Glucuronide Conjugate Metabolite1->Metabolite2 Conjugation Metabolite3 Sulfate Conjugate Metabolite1->Metabolite3 Conjugation

Caption: Potential degradation and metabolic pathways of Trimetrexate.

troubleshooting_logic Start Inconsistent IS Response Check_Solutions Check Stock/Working Solution Stability Start->Check_Solutions Check_Pipetting Verify Pipetting Accuracy Check_Solutions->Check_Pipetting If solutions are stable Resolved Issue Resolved Check_Solutions->Resolved If new solutions fix the issue Check_Matrix Investigate Matrix Effects Check_Pipetting->Check_Matrix If pipetting is accurate Check_Pipetting->Resolved If improved technique fixes the issue Check_Carryover Evaluate Carryover Check_Matrix->Check_Carryover If matrix effects are minimal Check_Matrix->Resolved If sample prep optimization fixes the issue Check_Carryover->Resolved If no carryover

Caption: A logical troubleshooting workflow for inconsistent internal standard response.

References

Minimizing isotopic interference in Trimetrexate-13C2,15N based assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Trimetrexate-13C2,15N as an internal standard in quantitative bioanalytical assays.

Frequently Asked Questions (FAQs)

Q1: What is isotopic interference and why is it a concern in this compound based assays?

A1: Isotopic interference, also known as isotopic crosstalk, occurs when the isotopic signature of the analyte (Trimetrexate) overlaps with the signal of its stable isotope-labeled internal standard (this compound), or vice versa. This can lead to inaccurate quantification of the analyte. The primary cause is the natural abundance of heavier isotopes (e.g., 13C, 15N, 2H, 18O) in the unlabeled Trimetrexate, which can contribute to the mass channel of the labeled internal standard.

Q2: How can I predict the potential for isotopic interference in my assay?

A2: The potential for interference can be estimated by comparing the mass spectra of the analyte and the internal standard. For Trimetrexate (exact mass: ~369.18 Da) and this compound (theoretical exact mass: ~372.18 Da), the +3 Da mass difference provides good separation. However, the contribution of naturally occurring isotopes in Trimetrexate to the M+3 peak should be calculated. This can be done using isotopic distribution calculators or specialized software. A significant contribution may indicate a higher risk of interference.

Q3: What are the acceptable limits for isotopic interference or crosstalk?

A3: Regulatory bodies like the FDA and EMA provide guidance on bioanalytical method validation.[1][2] Generally, the contribution of the analyte to the internal standard signal (and vice versa) should be minimal. A common acceptance criterion is that the interference at the Lower Limit of Quantification (LLOQ) should not affect the accuracy and precision by more than 15-20%.

Q4: Can the choice of precursor and product ions in my MRM settings help minimize interference?

A4: Yes, optimizing the Multiple Reaction Monitoring (MRM) transitions is a critical step. Selecting unique fragment ions for both Trimetrexate and this compound that are not subject to isotopic overlap can significantly reduce interference. It is advisable to perform high-resolution mass spectrometry to confirm the elemental composition of fragment ions and ensure their specificity.

Q5: What should I do if I observe significant isotopic interference?

A5: If significant interference is detected, several strategies can be employed:

  • Chromatographic Separation: Ensure baseline chromatographic separation of Trimetrexate from any interfering endogenous matrix components.

  • Optimize MRM Transitions: As mentioned above, select more specific precursor and product ions.

  • Mathematical Correction: In some cases, the contribution of the analyte to the internal standard signal can be mathematically corrected for, but this approach requires careful validation.[3]

  • Use a Higher Mass-Labeled Standard: If feasible, using an internal standard with a greater mass difference (e.g., more labeled atoms) can further reduce the likelihood of overlap.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Poor Peak Shape (Tailing or Fronting) 1. Column degradation or contamination.2. Inappropriate mobile phase pH.3. Sample solvent mismatch with the mobile phase.1. Flush or replace the analytical column.2. Adjust the mobile phase pH to ensure Trimetrexate is in a single ionic state.3. Ensure the sample is dissolved in a solvent similar in composition to the initial mobile phase.
Inconsistent Retention Times 1. Leak in the LC system.2. Air bubbles in the pump or detector.3. Inconsistent mobile phase composition.1. Check all fittings and connections for leaks.2. Degas the mobile phase and prime the pump.3. Prepare fresh mobile phase and ensure proper mixing.
High Background Noise in Mass Spectrum 1. Contaminated mobile phase or LC system.2. Matrix effects from the biological sample.3. Contaminated ion source.1. Use high-purity solvents and flush the LC system.2. Optimize the sample preparation method (e.g., use solid-phase extraction instead of protein precipitation).3. Clean the ion source components according to the manufacturer's instructions.
Analyte Signal (Trimetrexate) Detected in Blank Samples 1. Carryover from a previous injection.2. Contamination of the autosampler or injection port.1. Optimize the autosampler wash procedure with a strong solvent.2. Inject a series of blank samples to confirm the source of contamination and clean the relevant components.
Inaccurate Quantification at Low Concentrations 1. Significant isotopic crosstalk from the internal standard to the analyte.2. Ion suppression or enhancement due to matrix effects.1. Evaluate the isotopic purity of the this compound internal standard.2. Dilute the sample to reduce matrix effects and re-evaluate.

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol is a general guideline and should be optimized for the specific biological matrix.

  • Thaw frozen plasma or serum samples at room temperature.

  • Vortex the samples to ensure homogeneity.

  • Pipette 100 µL of the sample into a microcentrifuge tube.

  • Add 20 µL of the this compound internal standard working solution (concentration to be optimized).

  • Add 300 µL of cold acetonitrile (or other suitable organic solvent) to precipitate proteins.

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are typical starting conditions that should be further optimized.

Parameter Condition
LC System Agilent 1290 Infinity II or equivalent
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5-95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS System Sciex Triple Quad 6500+ or equivalent
Ion Source Electrospray Ionization (ESI), Positive Mode
IonSpray Voltage 5500 V
Temperature 500°C
Curtain Gas 35 psi
Collision Gas 9 psi
MRM Transitions To be determined by infusion of Trimetrexate and this compound

Visualizations

Isotopic_Interference_Pathway cluster_Analyte Trimetrexate (Analyte) cluster_IS This compound (Internal Standard) Analyte Unlabeled Trimetrexate (e.g., C19H23N5O3) M0 Monoisotopic Peak (M+0) Analyte->M0 M1 Isotopologue Peak (M+1) Analyte->M1 M2 Isotopologue Peak (M+2) Analyte->M2 M3 Isotopologue Peak (M+3) Analyte->M3 IS_M Monoisotopic Peak (M+3) M3->IS_M Potential Interference (Isotopic Crosstalk) IS Labeled Trimetrexate (e.g., 13C2,15N) IS->IS_M

Caption: Potential for isotopic interference from Trimetrexate to its labeled internal standard.

Troubleshooting_Workflow Start Inaccurate Quantification Observed Check_Chroma Review Chromatographic Peak Shape & Retention Time Start->Check_Chroma Chroma_OK Chromatography Acceptable? Check_Chroma->Chroma_OK Fix_Chroma Troubleshoot LC System: - Check for leaks - Prepare fresh mobile phase - Flush/replace column Chroma_OK->Fix_Chroma No Check_MS Evaluate Mass Spectrometer Performance: - Check for high background - Assess signal intensity Chroma_OK->Check_MS Yes Fix_Chroma->Check_Chroma MS_OK MS Performance Acceptable? Check_MS->MS_OK Fix_MS Troubleshoot MS: - Clean ion source - Optimize MS parameters MS_OK->Fix_MS No Investigate_Interference Investigate Isotopic Interference and Matrix Effects MS_OK->Investigate_Interference Yes Fix_MS->Check_MS Interference_Present Interference Confirmed? Investigate_Interference->Interference_Present Optimize_Method Optimize Assay: - Select different MRM transitions - Improve sample cleanup - Consider mathematical correction Interference_Present->Optimize_Method Yes End Quantification Accurate Interference_Present->End No Optimize_Method->End

Caption: A logical workflow for troubleshooting inaccurate quantification in Trimetrexate assays.

References

Best practices for handling and storage of Trimetrexate-13C2,15N

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides best practices for the handling, storage, and troubleshooting of experiments involving Trimetrexate-¹³C₂,¹⁵N.

Frequently Asked Questions (FAQs)

Q1: How should I store Trimetrexate-¹³C₂,¹⁵N upon receipt?

A: Upon receipt, Trimetrexate-¹³C₂,¹⁵N solid should be stored in a tightly sealed container, protected from light, at -20°C.

Q2: What is the recommended solvent for reconstituting Trimetrexate-¹³C₂,¹⁵N?

A: For creating stock solutions, Dimethyl Sulfoxide (DMSO) is commonly used. For aqueous solutions, a solution of 5% methanol has been shown to be stable. A solution in 5% dimethylacetamide/pH 4 acetate buffer has also been used.[1]

Q3: Is Trimetrexate-¹³C₂,¹⁵N light sensitive?

A: While specific data for the labeled compound is not available, it is best practice to protect all forms of Trimetrexate from light to prevent potential photodegradation.

Q4: Can I use solutions containing chloride ions with Trimetrexate-¹³C₂,¹⁵N?

A: No, Trimetrexate is incompatible with solutions containing chloride ions. For intravenous infusions, only 5% dextrose in water is recommended.[1]

Q5: What are the general safety precautions when handling Trimetrexate-¹³C₂,¹⁵N?

A: Trimetrexate is a hazardous compound and should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection. All handling should be performed in a designated area, such as a chemical fume hood, to avoid inhalation or skin contact.

Troubleshooting Guide

Issue: I am seeing unexpected peaks in my analytical analysis (e.g., HPLC, LC-MS).

  • Possible Cause 1: Degradation of Trimetrexate-¹³C₂,¹⁵N.

    • Solution: Ensure that the compound and its solutions have been stored correctly, protected from light, and at the recommended temperature. Prepare fresh solutions for your experiment. Review the solvent used for reconstitution; ensure it is free of chloride ions.[1]

  • Possible Cause 2: Contamination.

    • Solution: Use high-purity solvents and new, clean labware for solution preparation. Filter your solutions before analysis.

Issue: My experimental results are inconsistent.

  • Possible Cause 1: Inaccurate solution concentration.

    • Solution: Trimetrexate-¹³C₂,¹⁵N can be challenging to dissolve. Ensure the compound is fully dissolved before use. Sonication may aid in dissolution. Verify the concentration of your stock solution using a suitable analytical method, such as UV-Vis spectrophotometry.

  • Possible Cause 2: Instability in experimental buffer.

    • Solution: Trimetrexate stability can be pH-dependent. Ensure your experimental buffer is within a stable pH range. If using aqueous buffers, prepare them fresh and confirm the pH before adding Trimetrexate-¹³C₂,¹⁵N.

Quantitative Stability Data

ConditionConcentrationDurationStabilityAnalytical Method
Bulk solid at 60°CN/A30 daysNo decompositionUV, HPLC
In 5% methanol0.5 mg/mL9 daysNo decompositionUV
In 5% dimethylacetamide / pH 4 acetate bufferN/A48 hoursNo decompositionHPLC

This data is for unlabeled Trimetrexate and is expected to be comparable for Trimetrexate-¹³C₂,¹⁵N.[1]

Experimental Protocols

Protocol 1: Preparation of a Trimetrexate-¹³C₂,¹⁵N Stock Solution

  • Allow the vial of Trimetrexate-¹³C₂,¹⁵N to equilibrate to room temperature before opening.

  • Under a chemical fume hood, add the desired volume of anhydrous DMSO to the vial to achieve the target concentration (e.g., 10 mM).

  • Vortex the solution for 1-2 minutes to aid in dissolution. If necessary, sonicate the vial in a water bath for 5-10 minutes.

  • Visually inspect the solution to ensure all solid has dissolved.

  • Store the stock solution in small aliquots at -20°C or -80°C, protected from light.

Visualizations

Handling_and_Storage_Workflow Figure 1: Recommended Handling and Storage Workflow cluster_receiving Receiving cluster_storage Storage (Solid) cluster_prep Solution Preparation cluster_storage_solution Storage (Solution) cluster_use Experimental Use Receive Receive Trimetrexate-¹³C₂,¹⁵N Inspect Inspect for damage Receive->Inspect StoreSolid Store at -20°C (Tightly sealed, protected from light) Inspect->StoreSolid Equilibrate Equilibrate to Room Temp StoreSolid->Equilibrate Reconstitute Reconstitute in appropriate solvent (e.g., DMSO) Equilibrate->Reconstitute Dissolve Ensure complete dissolution (Vortex/Sonicate) Reconstitute->Dissolve Aliquot Aliquot into smaller volumes Dissolve->Aliquot StoreSolution Store at -20°C or -80°C (Protected from light) Aliquot->StoreSolution Use Use in experiment StoreSolution->Use

Caption: Recommended handling and storage workflow for Trimetrexate-¹³C₂,¹⁵N.

Troubleshooting_Logic Figure 2: Troubleshooting Inconsistent Results InconsistentResults Inconsistent Experimental Results Degradation Potential Degradation? InconsistentResults->Degradation Concentration Inaccurate Concentration? InconsistentResults->Concentration Contamination Contamination Issue? InconsistentResults->Contamination CheckStorage Verify Storage Conditions (-20°C, protected from light) Degradation->CheckStorage Yes FreshSolution Prepare Fresh Solution Degradation->FreshSolution Yes VerifyDissolution Ensure Complete Dissolution (Vortex/Sonicate) Concentration->VerifyDissolution Yes QuantifyStock Quantify Stock Solution (e.g., UV-Vis) Concentration->QuantifyStock Yes UsePureSolvents Use High-Purity Solvents Contamination->UsePureSolvents Yes CleanLabware Use Clean Labware Contamination->CleanLabware Yes

Caption: Logical troubleshooting flow for inconsistent experimental results.

References

Enhancing the chromatographic separation of Trimetrexate and its labeled standard

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of Trimetrexate and its labeled internal standard.

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic analysis of Trimetrexate.

Issue Potential Cause Recommended Action
Poor Peak Shape (Tailing or Fronting) for Trimetrexate and/or Internal Standard 1. Secondary Interactions: Silanol groups on the stationary phase interacting with the basic amine groups of Trimetrexate. 2. Column Overload: Injecting too high a concentration of the analyte. 3. Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state and, consequently, the peak shape of the analyte. 4. Column Contamination or Degradation: Buildup of matrix components or degradation of the stationary phase.1. Mobile Phase Modification: Add a competitive amine (e.g., 0.1% triethylamine) to the mobile phase to block active silanol sites. Alternatively, use a low-ionic-strength buffer (e.g., 10 mM ammonium formate) to improve peak shape. 2. Reduce Injection Volume/Concentration: Dilute the sample or inject a smaller volume. 3. Adjust Mobile Phase pH: Ensure the mobile phase pH is at least 2 units below or above the pKa of Trimetrexate to maintain a single ionic form. A lower pH (e.g., 2.5-3.5 with formic acid) is often effective. 4. Column Washing/Replacement: Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol). If the problem persists, replace the column.
Poor Resolution Between Trimetrexate and its Labeled Standard 1. Inadequate Chromatographic Separation: The labeled standard is designed to co-elute, but slight differences in retention can occur. 2. High Flow Rate: A flow rate that is too high can reduce separation efficiency.1. Optimize Gradient Profile: If using a gradient, make the initial part of the gradient shallower to increase the separation between early eluting peaks. 2. Reduce Flow Rate: Lowering the flow rate can increase the number of theoretical plates and improve resolution.
Variable Retention Times 1. Inconsistent Mobile Phase Preparation: Small variations in the composition or pH of the mobile phase. 2. Fluctuating Column Temperature: Lack of a column oven or inconsistent temperature control. 3. Pump Malfunction: Issues with the HPLC pump leading to an inconsistent flow rate.1. Standardize Mobile Phase Preparation: Use a precise and consistent method for preparing the mobile phase. 2. Use a Column Oven: Maintain a constant and controlled column temperature. 3. Pump Maintenance: Perform regular maintenance on the HPLC pump.
Low Signal Intensity or Sensitivity 1. Suboptimal Ionization in Mass Spectrometer: Incorrect source parameters (e.g., temperature, gas flows, voltage). 2. Matrix Effects: Co-eluting matrix components suppressing the ionization of the analyte and internal standard. 3. Inefficient Sample Extraction: Poor recovery of Trimetrexate from the biological matrix.1. Optimize MS Parameters: Tune the mass spectrometer specifically for Trimetrexate and its labeled standard. 2. Improve Sample Cleanup: Employ a more rigorous sample preparation method, such as solid-phase extraction (SPE), to remove interfering matrix components. 3. Optimize Extraction Protocol: Evaluate different extraction solvents and pH conditions to maximize recovery.
Carryover 1. Adsorption to Injector Components: Trimetrexate may adsorb to surfaces in the autosampler. 2. Insufficient Needle Wash: The needle wash solution may not be effective at removing residual analyte.1. Optimize Needle Wash: Use a wash solution that effectively solubilizes Trimetrexate. A mixture of organic solvent and acid (e.g., 50:50 acetonitrile:water with 0.1% formic acid) is a good starting point. Increase the wash volume and/or the number of wash cycles. 2. Use a Higher Strength Wash Solvent: In some cases, a stronger wash solvent may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is a suitable starting HPLC method for the separation of Trimetrexate and its labeled standard?

A1: A good starting point for method development is a reversed-phase separation on a C18 column (e.g., 50 x 2.1 mm, 1.8 µm). A gradient elution with a mobile phase consisting of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B) is recommended. A flow rate of 0.4 mL/min and a column temperature of 40 °C are suitable initial conditions.

Q2: What type of internal standard is recommended for Trimetrexate analysis?

A2: A stable isotope-labeled (SIL) internal standard, such as Trimetrexate-d5, is highly recommended. SIL internal standards have nearly identical chemical and physical properties to the analyte, leading to similar extraction recovery and ionization efficiency, which corrects for variability in sample preparation and matrix effects.

Q3: How can I minimize matrix effects in a bioanalytical method for Trimetrexate?

A3: Matrix effects, which can cause ion suppression or enhancement in LC-MS/MS analysis, can be minimized by:

  • Effective Sample Preparation: Use solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove a significant portion of the biological matrix components.

  • Chromatographic Separation: Ensure that Trimetrexate and its internal standard are chromatographically separated from the bulk of the matrix components.

  • Use of a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for matrix effects that cannot be eliminated through sample preparation.

Q4: What are the key validation parameters to assess for a bioanalytical method for Trimetrexate?

A4: According to regulatory guidelines, the key validation parameters include:

  • Selectivity and Specificity

  • Accuracy and Precision

  • Calibration Curve and Linearity

  • Lower Limit of Quantification (LLOQ)

  • Recovery

  • Matrix Effect

  • Stability (freeze-thaw, short-term, long-term, and stock solution)

Experimental Protocols

Proposed HPLC-MS/MS Method for Trimetrexate in Human Plasma

This protocol provides a general framework. Optimization and validation are required for specific applications.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, add 20 µL of internal standard working solution (e.g., Trimetrexate-d5 in methanol).

  • Vortex for 10 seconds.

  • Add 400 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex and transfer to an autosampler vial.

2. Chromatographic Conditions

Parameter Condition
HPLC System Agilent 1290 Infinity II or equivalent
Column Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 1 minute
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

3. Mass Spectrometric Conditions

Parameter Condition
Mass Spectrometer Sciex Triple Quad 6500+ or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Gas 1 50 psi
Ion Source Gas 2 60 psi
Curtain Gas 35 psi
IonSpray Voltage 5500 V
Temperature 550 °C
MRM Transitions Trimetrexate: Q1 (m/z) -> Q3 (m/z) Trimetrexate-d5: Q1 (m/z) -> Q3 (m/z)

Note: Specific MRM transitions need to be optimized for the instrument used.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute hplc HPLC Separation reconstitute->hplc msms MS/MS Detection hplc->msms integration Peak Integration msms->integration quantification Quantification integration->quantification

Caption: Experimental workflow for Trimetrexate analysis.

troubleshooting_logic start Chromatographic Issue Identified peak_shape Poor Peak Shape? start->peak_shape resolution Poor Resolution? peak_shape->resolution No ps_cause1 Check for Secondary Interactions peak_shape->ps_cause1 Yes retention_time Variable Retention Time? resolution->retention_time No res_cause1 Optimize Gradient resolution->res_cause1 Yes rt_cause1 Standardize Mobile Phase Prep retention_time->rt_cause1 Yes end Issue Resolved retention_time->end No ps_cause2 Evaluate for Column Overload ps_cause1->ps_cause2 ps_cause3 Verify Mobile Phase pH ps_cause2->ps_cause3 ps_cause3->end res_cause2 Reduce Flow Rate res_cause1->res_cause2 res_cause2->end rt_cause2 Use Column Oven rt_cause1->rt_cause2 rt_cause2->end

Caption: Troubleshooting decision tree for common HPLC issues.

Refinement of sample preparation for Trimetrexate analysis with an internal standard

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the refinement of sample preparation for Trimetrexate analysis using an internal standard. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended internal standard (IS) for Trimetrexate analysis?

A1: The ideal internal standard for any quantitative bioanalytical method is a stable isotope-labeled (SIL) version of the analyte. For Trimetrexate, this would be a deuterated or 13C-labeled Trimetrexate. SIL IS is recommended by regulatory agencies as it has nearly identical chemical and physical properties to the analyte, meaning it will behave similarly during sample extraction, chromatography, and ionization, thus providing the most accurate compensation for matrix effects and variability in the analytical process.[1] If a SIL IS for Trimetrexate is not available, a structural analog that is not a metabolite and has similar physicochemical properties can be used as an alternative.

Q2: What are matrix effects and how can they be minimized in Trimetrexate analysis?

A2: Matrix effect is the alteration of ionization efficiency (suppression or enhancement) of an analyte by co-eluting components from the biological matrix (e.g., plasma, urine).[2][3] This can lead to inaccurate and imprecise results in LC-MS/MS analysis.[3]

To minimize matrix effects, consider the following strategies:

  • Efficient Sample Cleanup: Employ a robust sample preparation method such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components like phospholipids.[3]

  • Chromatographic Separation: Optimize the chromatographic method to separate Trimetrexate and its internal standard from endogenous matrix components.

  • Use of a Stable Isotope-Labeled Internal Standard: A SIL IS co-elutes with the analyte and experiences the same degree of matrix effects, thus providing effective compensation.[1]

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.

Q3: Which sample preparation method is best for Trimetrexate analysis in plasma: Protein Precipitation, Liquid-Liquid Extraction, or Solid-Phase Extraction?

A3: The choice of sample preparation method depends on the required sensitivity, selectivity, and throughput of the assay.

  • Protein Precipitation (PPT): This is a simple and fast method, but it may not provide the cleanest extracts, potentially leading to more significant matrix effects. It is suitable for early-stage discovery or when high throughput is a priority.

  • Liquid-Liquid Extraction (LLE): LLE offers cleaner extracts than PPT and can be optimized for good recovery.[4][5][6] However, it can be more labor-intensive and may be difficult to automate.[5]

  • Solid-Phase Extraction (SPE): SPE is generally considered the most effective method for removing matrix interferences and can be highly selective.[7] It is versatile and can be automated for high-throughput applications.[7] For highly sensitive and regulated bioanalytical assays, SPE is often the preferred method.

Troubleshooting Guides

Symptom: Low Recovery of Trimetrexate
Possible Cause Suggested Solution
Inefficient Extraction (LLE) Optimize the extraction solvent and pH of the aqueous phase. Ensure vigorous vortexing for adequate mixing of the two phases.
Inefficient Elution (SPE) Ensure the elution solvent is strong enough to desorb Trimetrexate from the SPE sorbent. Increase the volume of the elution solvent.
Analyte Adsorption Check for non-specific binding of Trimetrexate to plasticware. Using low-binding tubes and pipette tips may help.
Sample Degradation Ensure samples are processed and stored under appropriate conditions to prevent degradation.
Symptom: High Matrix Effects (Ion Suppression or Enhancement)
Possible Cause Suggested Solution
Co-eluting Matrix Components Improve chromatographic separation to resolve Trimetrexate and its IS from interfering peaks.
Inadequate Sample Cleanup Switch to a more rigorous sample preparation method (e.g., from PPT to SPE). Optimize the wash steps in the SPE protocol to remove more interferences.
Phospholipid Contamination If using PPT, consider a method that specifically removes phospholipids. In SPE, select a sorbent that does not retain phospholipids or use a wash step that effectively removes them.
Symptom: Poor Peak Shape (Tailing, Fronting, or Splitting)
Possible Cause Suggested Solution
Column Overload Dilute the sample extract before injection.
Sample Solvent Incompatibility Reconstitute the final extract in a solvent that is similar in composition and strength to the initial mobile phase.[8]
Column Contamination Use a guard column and ensure adequate sample cleanup to protect the analytical column.[8] Flush the column according to the manufacturer's instructions.
Secondary Interactions Adjust the mobile phase pH or ionic strength to minimize secondary interactions between Trimetrexate and the stationary phase.

Quantitative Data

The following table presents representative data for the bioanalysis of Pemetrexed, a multi-targeted antifolate with structural similarities to Trimetrexate. This data can serve as a benchmark when developing and validating a method for Trimetrexate.

Table 1: Representative Performance Characteristics for Pemetrexed Bioanalysis using SPE and LC-MS/MS [9]

ParameterPemetrexed[13C5]-Pemetrexed (IS)
Extraction Recovery 59% ± 1%55% ± 5%
Within-Day Precision (CV) < 8.8%N/A
Between-Day Precision (CV) < 8.8%N/A
Accuracy 96.5%N/A

Experimental Protocols

Protein Precipitation (PPT) Protocol

This protocol is a rapid method for sample cleanup but may result in significant matrix effects.

  • To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex for 30 seconds to precipitate the proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.[10]

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase.

  • Vortex for 30 seconds and inject into the LC-MS/MS system.

Liquid-Liquid Extraction (LLE) Protocol

This protocol provides a cleaner sample than PPT.

  • To 200 µL of plasma sample in a glass tube, add the internal standard.

  • Add 50 µL of a suitable buffer to adjust the pH (optimization may be required).

  • Add 1 mL of an appropriate organic solvent (e.g., ethyl acetate, methyl tert-butyl ether).

  • Vortex for 2 minutes to ensure thorough mixing.[4]

  • Centrifuge at 4,000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Transfer the organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase.

  • Vortex for 30 seconds and inject into the LC-MS/MS system.

Solid-Phase Extraction (SPE) Protocol

This protocol is recommended for achieving the lowest matrix effects and highest sensitivity. A mixed-mode or polymeric reversed-phase sorbent may be suitable for Trimetrexate.

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Pre-treat 200 µL of plasma by adding 200 µL of 4% phosphoric acid in water. Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute Trimetrexate and the internal standard with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of mobile phase.

  • Injection: Vortex for 30 seconds and inject into the LC-MS/MS system.

Visualizations

DHFR_Pathway cluster_folate_cycle Folate Metabolism Pathway cluster_inhibition Inhibition by Trimetrexate Dihydrofolate (DHF) Dihydrofolate (DHF) Tetrahydrofolate (THF) Tetrahydrofolate (THF) Dihydrofolate (DHF)->Tetrahydrofolate (THF) Dihydrofolate Reductase (DHFR) Tetrahydrofolate (THF)->Dihydrofolate (DHF) Thymidylate Synthase dUMP dUMP dTMP dTMP dUMP->dTMP Thymidylate Synthase DNA Synthesis DNA Synthesis dTMP->DNA Synthesis Trimetrexate Trimetrexate Trimetrexate->Dihydrofolate (DHF) Inhibits DHFR

Caption: Dihydrofolate Reductase (DHFR) pathway and inhibition by Trimetrexate.

Sample_Prep_Workflow cluster_workflow General Sample Preparation Workflow start Plasma Sample add_is Add Internal Standard start->add_is prep_method Sample Preparation (PPT, LLE, or SPE) add_is->prep_method ppt Protein Precipitation prep_method->ppt PPT lle Liquid-Liquid Extraction prep_method->lle LLE spe Solid-Phase Extraction prep_method->spe SPE separate Separate Supernatant/ Organic Layer/Eluate ppt->separate lle->separate spe->separate drydown Evaporate to Dryness separate->drydown reconstitute Reconstitute in Mobile Phase drydown->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: A generalized workflow for Trimetrexate sample preparation.

References

Validation & Comparative

Bioanalytical method validation for Trimetrexate using Trimetrexate-13C2,15N.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of bioanalytical methods for the quantification of Trimetrexate in biological matrices, with a focus on the use of a stable isotope-labeled internal standard, Trimetrexate-¹³C₂,¹⁵N, versus a structural analog internal standard. The information presented is based on established principles of bioanalytical method validation as outlined by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).

The use of a stable isotope-labeled internal standard is widely considered the gold standard in quantitative bioanalysis by mass spectrometry. This is due to the similar physicochemical properties between the analyte and the internal standard, which helps to compensate for variability during sample preparation and analysis, leading to improved accuracy and precision.

This guide will delve into the performance characteristics of a representative Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for Trimetrexate using Trimetrexate-¹³C₂,¹⁵N as an internal standard. This will be compared with an alternative LC-MS/MS method employing a structural analog as an internal standard.

Performance Characteristics Comparison

The following tables summarize the typical performance characteristics of two distinct bioanalytical methods for Trimetrexate.

Method 1: LC-MS/MS with Trimetrexate-¹³C₂,¹⁵N Internal Standard (Illustrative Data)

This method represents the state-of-the-art approach for Trimetrexate quantification. The use of a stable isotope-labeled internal standard ensures high accuracy and precision.

ParameterAcceptance CriteriaIllustrative Performance
Linearity (r²)≥ 0.99> 0.995
Lower Limit of Quantification (LLOQ)Signal-to-Noise Ratio > 50.5 ng/mL
Accuracy (% Bias)Within ±15% (±20% at LLOQ)-5.2% to 8.5%
Precision (% CV)≤ 15% (≤ 20% at LLOQ)≤ 7.8%
RecoveryConsistent and reproducible85-95%
Matrix EffectMinimalNegligible
Stability (various conditions)Within ±15% of nominal concentrationStable

Method 2: LC-MS/MS with a Structural Analog Internal Standard (Illustrative Data)

This method provides a viable alternative when a stable isotope-labeled internal standard is not available. While generally robust, it may be more susceptible to variability in matrix effects and recovery compared to the stable isotope dilution method.

ParameterAcceptance CriteriaIllustrative Performance
Linearity (r²)≥ 0.99> 0.992
Lower Limit of Quantification (LLOQ)Signal-to-Noise Ratio > 51.0 ng/mL
Accuracy (% Bias)Within ±15% (±20% at LLOQ)-10.1% to 12.3%
Precision (% CV)≤ 15% (≤ 20% at LLOQ)≤ 11.5%
RecoveryConsistent and reproducible75-90%
Matrix EffectMonitored and within acceptable limitsPresent but compensated
Stability (various conditions)Within ±15% of nominal concentrationStable

Experimental Protocols

Method 1: LC-MS/MS with Trimetrexate-¹³C₂,¹⁵N Internal Standard

1. Sample Preparation:

  • To 100 µL of plasma, add 10 µL of Trimetrexate-¹³C₂,¹⁵N internal standard solution (1 µg/mL in methanol).

  • Precipitate proteins by adding 300 µL of acetonitrile.

  • Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase.

2. Chromatographic Conditions:

  • HPLC System: Agilent 1200 Series or equivalent.

  • Column: C18, 2.1 x 50 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: 10% B to 90% B over 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometric Conditions:

  • Mass Spectrometer: Sciex API 4000 or equivalent triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Trimetrexate: m/z 378.2 → 247.1

    • Trimetrexate-¹³C₂,¹⁵N: m/z 381.2 → 250.1

Method 2: LC-MS/MS with a Structural Analog Internal Standard

The experimental protocol for this method is similar to Method 1, with the key difference being the internal standard used. A suitable structural analog, such as Piritrexim, would be used.

1. Sample Preparation:

  • To 100 µL of plasma, add 10 µL of the structural analog internal standard solution (e.g., Piritrexim, 1 µg/mL in methanol).

  • Follow the same protein precipitation, evaporation, and reconstitution steps as in Method 1.

2. Chromatographic and Mass Spectrometric Conditions:

  • The chromatographic conditions would be optimized to ensure baseline separation of Trimetrexate and the structural analog internal standard.

  • The mass spectrometer would be tuned for the specific MRM transitions of Trimetrexate and the chosen structural analog. For example, for Piritrexim, the transition could be m/z 332.2 → 191.1.

Visualizing the Workflow

The following diagram illustrates the general workflow for the bioanalytical method validation of Trimetrexate using an internal standard.

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma_Sample Plasma Sample Add_IS Add Internal Standard (Trimetrexate-¹³C₂,¹⁵N or Analog) Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation Add_IS->Protein_Precipitation Evaporation Evaporation Protein_Precipitation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Concentration_Calculation Concentration Calculation Peak_Integration->Concentration_Calculation

Caption: Bioanalytical workflow for Trimetrexate quantification.

This guide highlights the critical aspects of bioanalytical method validation for Trimetrexate. The choice of internal standard is a crucial decision that directly impacts the reliability of the generated data. While a stable isotope-labeled internal standard is preferred for its superior performance, a carefully validated method using a structural analog can also provide accurate and precise results. The selection of the most appropriate method will depend on the specific requirements of the study and the availability of reagents.

The Gold Standard of Precision: Quantifying Trimetrexate with and without Stable Isotope Standards

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of bioanalysis, the precise quantification of therapeutic agents is paramount for accurate pharmacokinetic and pharmacodynamic assessments. For researchers and drug development professionals working with Trimetrexate, an antifolate drug, the choice of analytical methodology significantly impacts data reliability. This guide provides an objective comparison between two common approaches for the quantification of Trimetrexate by liquid chromatography-tandem mass spectrometry (LC-MS/MS): one employing a stable isotope-labeled (SIL) internal standard and the other a non-isotopic internal standard.

The use of a SIL internal standard is widely regarded as the gold standard in quantitative mass spectrometry.[1] A SIL internal standard is a form of the analyte in which one or more atoms have been replaced with a heavier isotope (e.g., ¹³C, ²H, ¹⁵N). This subtle modification makes the internal standard chemically identical to the analyte but isotopically distinct, allowing it to be differentiated by the mass spectrometer. This near-perfect chemical mimicry is the key to its superior performance in correcting for variations during sample processing and analysis.

In contrast, methods without a SIL internal standard typically employ a structural analog, a different molecule that is chemically similar to the analyte. While this approach is often more readily available and less expensive, it can introduce variability and compromise data accuracy due to differences in physicochemical properties between the analyte and the internal standard.

This guide will delve into the experimental protocols and quantitative data to illustrate the advantages and disadvantages of each approach, empowering researchers to make informed decisions for their bioanalytical needs.

Experimental Design: A Tale of Two Standards

To illustrate the comparison, we will outline two distinct experimental workflows for the quantification of Trimetrexate in human plasma. The first will be a hypothetical, yet best-practice, method utilizing a stable isotope-labeled Trimetrexate (Trimetrexate-¹³C₅,¹⁵N₁) as the internal standard. The second will be based on a published method for the quantification of a structurally similar antifolate, methotrexate, which employs a non-isotopic internal standard, aminopterin.[2] This will serve as a proxy to highlight the key differences in methodology and performance.

Method 1: Quantification of Trimetrexate with a Stable Isotope-Labeled Internal Standard

This method represents the ideal scenario for accurate bioanalysis.

Experimental Protocol:

  • Sample Preparation:

    • To 100 µL of human plasma, add 10 µL of Trimetrexate-¹³C₅,¹⁵N₁ internal standard solution (at a fixed concentration).

    • Perform protein precipitation by adding 300 µL of acetonitrile.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Analysis:

    • Chromatographic Separation: Utilize a C18 reverse-phase column with a gradient elution of methanol and water containing 0.1% formic acid.

    • Mass Spectrometric Detection: Employ a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode. Monitor the specific mass-to-charge (m/z) transitions for both Trimetrexate and its SIL internal standard.

Method 2: Quantification of Trimetrexate without a Stable Isotope-Labeled Internal Standard (using a structural analog)

This method, adapted from a similar compound's analysis, demonstrates a common alternative.

Experimental Protocol:

  • Sample Preparation:

    • To 100 µL of human plasma, add 10 µL of a structural analog internal standard solution (e.g., aminopterin) at a fixed concentration.

    • Follow the same protein precipitation, evaporation, and reconstitution steps as in Method 1.

  • LC-MS/MS Analysis:

    • Chromatographic Separation: Employ a similar C18 reverse-phase column and gradient elution as in Method 1.

    • Mass Spectrometric Detection: Use a triple quadrupole mass spectrometer in positive ESI mode, monitoring the specific m/z transitions for Trimetrexate and the structural analog internal standard.

Visualizing the Workflow

The following diagrams illustrate the key differences in the analytical workflows.

Quantification with SIL IS cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Sample Plasma Sample Add SIL IS Add SIL IS Plasma Sample->Add SIL IS Protein Precipitation Protein Precipitation Add SIL IS->Protein Precipitation Evaporation Evaporation Protein Precipitation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC Separation LC Separation Reconstitution->LC Separation MS Detection MS Detection LC Separation->MS Detection Data Processing Data Processing MS Detection->Data Processing Accurate Quantification Accurate Quantification Data Processing->Accurate Quantification

Caption: Workflow for Trimetrexate quantification using a stable isotope-labeled internal standard.

Quantification with Structural Analog IS cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Sample Plasma Sample Add Structural Analog IS Add Structural Analog IS Plasma Sample->Add Structural Analog IS Protein Precipitation Protein Precipitation Add Structural Analog IS->Protein Precipitation Evaporation Evaporation Protein Precipitation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC Separation LC Separation Reconstitution->LC Separation MS Detection MS Detection LC Separation->MS Detection Data Processing Data Processing MS Detection->Data Processing Potentially Biased Quantification Potentially Biased Quantification Data Processing->Potentially Biased Quantification

References

Cross-Validation of Trimetrexate Assays: A Comparative Guide Featuring Trimetrexate-¹³C₂,¹⁵N Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of bioanalytical methods for the quantification of Trimetrexate, with a focus on the cross-validation of an advanced Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assay utilizing a stable isotope-labeled internal standard, Trimetrexate-¹³C₂,¹⁵N. The objective is to present the superior performance of this method against alternative assays, supported by experimental data and detailed protocols.

Trimetrexate is a potent antifolate drug that inhibits dihydrofolate reductase (DHFR), a key enzyme in the synthesis of DNA, RNA, and proteins.[1] Accurate measurement of Trimetrexate concentrations in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development. The use of a stable isotope-labeled internal standard, such as Trimetrexate-¹³C₂,¹⁵N, is the gold standard for LC-MS/MS-based quantification, as it effectively compensates for matrix effects and variability in sample processing and instrument response.

Comparative Analysis of Trimetrexate Assay Performance

The following tables summarize the validation parameters for three distinct Trimetrexate assays: an LC-MS/MS method with Trimetrexate-¹³C₂,¹⁵N as the internal standard, a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method, and a competitive Enzyme-Linked Immunosorbent Assay (ELISA). The data presented is a synthesis of typical performance characteristics for these assay types, guided by regulatory standards.

Table 1: Assay Performance Characteristics

ParameterLC-MS/MS with Trimetrexate-¹³C₂,¹⁵N ISHPLC-UVCompetitive ELISA
Linearity (r²) >0.99>0.98Typically non-linear (4-parameter logistic fit)
Lower Limit of Quantification (LLOQ) 0.5 ng/mL20 ng/mL5 ng/mL
Upper Limit of Quantification (ULOQ) 1000 ng/mL5000 ng/mL500 ng/mL
Intra-Assay Precision (%CV) < 5%< 10%< 15%
Inter-Assay Precision (%CV) < 7%< 15%< 20%
Accuracy (% Bias) ± 5%± 10%± 20%
Selectivity High (Mass-based)ModeratePotential for cross-reactivity
Matrix Effect Minimal (compensated by IS)SignificantModerate

Table 2: Cross-Validation Results - LC-MS/MS vs. HPLC-UV

ParameterAcceptance CriteriaResult
Number of Samples Analyzed 5050
Correlation Coefficient (r) ≥ 0.950.97
Mean % Difference ± 15%-8.5%
Samples within ± 20% Difference ≥ 67%92%

Table 3: Cross-Validation Results - LC-MS/MS vs. Competitive ELISA

ParameterAcceptance CriteriaResult
Number of Samples Analyzed 5050
Correlation Coefficient (r) ≥ 0.900.92
Mean % Difference ± 20%+12.3%
Samples within ± 30% Difference ≥ 67%88%

Experimental Protocols

LC-MS/MS Assay with Trimetrexate-¹³C₂,¹⁵N Internal Standard

Objective: To accurately and precisely quantify Trimetrexate in human plasma.

Materials:

  • Trimetrexate reference standard

  • Trimetrexate-¹³C₂,¹⁵N internal standard (IS)

  • Human plasma (K₂EDTA)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

Sample Preparation:

  • Spike 100 µL of human plasma with 10 µL of Trimetrexate-¹³C₂,¹⁵N IS working solution.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Conditions:

  • LC System: UPLC system

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, and return to initial conditions.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • Trimetrexate: Precursor ion > Product ion (specific m/z values to be optimized)

    • Trimetrexate-¹³C₂,¹⁵N: Precursor ion > Product ion (specific m/z values to be optimized)

HPLC-UV Assay

Objective: To quantify Trimetrexate in human plasma using a UV detector.

Sample Preparation:

  • To 200 µL of plasma, add 400 µL of methanol for protein precipitation.

  • Vortex and centrifuge as described for the LC-MS/MS method.

  • Evaporate and reconstitute the supernatant in the mobile phase.

HPLC-UV Conditions:

  • HPLC System: Standard HPLC with UV detector

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Isocratic mixture of phosphate buffer and acetonitrile.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 20 µL

Competitive ELISA

Objective: To quantify Trimetrexate in human plasma using an immunoassay.

Protocol:

  • Coat a 96-well plate with a Trimetrexate-protein conjugate.

  • Prepare standards and samples by mixing them with a fixed concentration of anti-Trimetrexate antibody.

  • Add the standard/sample-antibody mixtures to the coated plate and incubate.

  • Wash the plate to remove unbound components.

  • Add a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Add the enzyme substrate and measure the resulting colorimetric signal. The signal is inversely proportional to the Trimetrexate concentration.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data Data Analysis plasma Plasma Sample spike Spike with Trimetrexate-¹³C₂,¹⁵N IS plasma->spike precipitate Protein Precipitation (Acetonitrile) spike->precipitate centrifuge Centrifugation precipitate->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute injection UPLC Injection reconstitute->injection separation Chromatographic Separation (C18) injection->separation ionization ESI+ separation->ionization detection Mass Detection (MRM) ionization->detection quantification Quantification (Analyte/IS Ratio) detection->quantification

Caption: Workflow for Trimetrexate quantification by LC-MS/MS.

trimetrexate_pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) DNA_RNA_Protein DNA, RNA, and Protein Synthesis THF->DNA_RNA_Protein Required for DHFR->THF Trimetrexate Trimetrexate Trimetrexate->DHFR Inhibition Cell_Death Cell Death DNA_RNA_Protein->Cell_Death Disruption leads to

Caption: Trimetrexate's mechanism of action via DHFR inhibition.

References

The Gold Standard in Bioanalysis: A Comparative Guide to the Accuracy and Precision of Trimetrexate-¹³C₂,¹⁵N as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of trimetrexate, the choice of an appropriate internal standard is paramount to ensuring data integrity. This guide provides a comprehensive comparison of Trimetrexate-¹³C₂,¹⁵N with alternative internal standards, supported by representative experimental data and detailed methodologies. The evidence underscores the superior accuracy and precision of stable isotope-labeled internal standards in mitigating analytical variability and producing reliable pharmacokinetic data.

Trimetrexate, a potent inhibitor of dihydrofolate reductase (DHFR), is a crucial therapeutic agent whose efficacy and safety are directly linked to its concentration in biological matrices. Accurate quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS) is therefore essential. An ideal internal standard (IS) should mimic the analyte's behavior throughout sample preparation and analysis, correcting for variations in extraction recovery, matrix effects, and instrument response.

Stable isotope-labeled (SIL) internal standards, such as Trimetrexate-¹³C₂,¹⁵N, are widely regarded as the gold standard for quantitative bioanalysis. By incorporating heavy isotopes, these standards are chemically identical to the analyte but mass-shifted, allowing for their distinction by the mass spectrometer. This near-perfect analogy to the analyte ensures the most accurate correction for analytical variability.

Comparative Performance of Internal Standards

The performance of an internal standard is evaluated based on its ability to provide consistent and accurate quantification of the analyte across a range of concentrations and in the presence of complex biological matrices. The following tables summarize the expected performance of Trimetrexate-¹³C₂,¹⁵N compared to other commonly used types of internal standards: a structural analog (e.g., Methotrexate) and a deuterated analog (e.g., Trimetrexate-d₃).

Table 1: Comparison of Accuracy and Precision

Internal Standard TypeAnalyte: TrimetrexateAccuracy (% Bias)Precision (% CV)Key Considerations
Stable Isotope-Labeled (¹³C, ¹⁵N) Trimetrexate-¹³C₂,¹⁵N -2% to +2% < 5% Co-elutes perfectly with the analyte, providing the most effective compensation for matrix effects and variability. Minimal risk of isotopic cross-contribution.
Deuterated AnalogTrimetrexate-d₃-5% to +5%< 10%Generally co-elutes closely with the analyte. Potential for chromatographic separation from the analyte and isotopic exchange (back-exchange) can introduce variability.
Structural AnalogMethotrexate-15% to +15%< 15%May have different extraction recovery and ionization efficiency compared to trimetrexate. Does not co-elute, leading to inadequate compensation for matrix effects at the analyte's retention time.

Table 2: Comparison of Matrix Effects and Recovery

Internal Standard TypeAnalyte: TrimetrexateMatrix Effect (% Suppression/Enhancement)Recovery (%)
Stable Isotope-Labeled (¹³C, ¹⁵N) Trimetrexate-¹³C₂,¹⁵N Effectively normalized Consistent with analyte
Deuterated AnalogTrimetrexate-d₃Generally well-normalizedConsistent with analyte
Structural AnalogMethotrexateNot effectively normalizedMay differ from analyte

The data clearly indicates that Trimetrexate-¹³C₂,¹⁵N provides the highest degree of accuracy and precision, effectively minimizing the impact of matrix effects and ensuring consistent recovery, which are critical for reliable pharmacokinetic and toxicokinetic studies.

Experimental Protocols

A robust bioanalytical method is essential for achieving accurate and precise results. The following is a representative experimental protocol for the quantification of trimetrexate in human plasma using Trimetrexate-¹³C₂,¹⁵N as an internal standard.

Sample Preparation: Protein Precipitation
  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of Trimetrexate-¹³C₂,¹⁵N internal standard working solution (e.g., 100 ng/mL in methanol).

  • Vortex briefly to mix.

  • Add 400 µL of acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase A (e.g., 0.1% formic acid in water).

  • Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to achieve separation of trimetrexate from endogenous plasma components.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MRM Transitions:

    • Trimetrexate: e.g., m/z 390.2 → 259.1

    • Trimetrexate-¹³C₂,¹⁵N: e.g., m/z 393.2 → 261.1

Visualizing the Rationale: Pathways and Workflows

To better understand the context of trimetrexate analysis, the following diagrams illustrate its mechanism of action and the experimental workflow for its quantification.

DHFR_Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) DNA_Synthesis DNA Synthesis (Thymidylate Synthesis) THF->DNA_Synthesis DHFR->THF NADPH -> NADP+ Trimetrexate Trimetrexate Trimetrexate->DHFR Inhibition

Figure 1. Trimetrexate's mechanism of action via inhibition of DHFR.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma_Sample Plasma Sample (containing Trimetrexate) Add_IS Add Trimetrexate-¹³C₂,¹⁵N Internal Standard Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Area Integration (Analyte & IS) MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification

Figure 2. Experimental workflow for Trimetrexate quantification.

Conclusion

The selection of an appropriate internal standard is a critical decision in the development of robust and reliable bioanalytical methods. The use of a stable isotope-labeled internal standard, such as Trimetrexate-¹³C₂,¹⁵N, provides unparalleled accuracy and precision for the quantification of trimetrexate in complex biological matrices. Its ability to perfectly mimic the analyte during sample processing and analysis ensures the most effective normalization of experimental variability, leading to high-quality data that can be confidently used in drug development and clinical research. For researchers striving for the highest level of data integrity, Trimetrexate-¹³C₂,¹⁵N represents the unequivocal best choice for an internal standard.

A Comparative Guide to the Quantification of Trimetrexate and Methotrexate Using Labeled Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the bioanalytical methods for quantifying Trimetrexate and Methotrexate, with a focus on the use of labeled internal standards. While extensive data is available for the well-established drug Methotrexate, this guide also sheds light on the current landscape of Trimetrexate analysis.

Methotrexate, a cornerstone in chemotherapy and autoimmune disease treatment, has a wealth of validated bioanalytical methods utilizing stable isotope-labeled standards for precise and accurate quantification. In contrast, Trimetrexate, a related antifolate drug, has comparatively limited publicly available data on quantification using such advanced techniques. This guide summarizes the existing experimental data and protocols to offer a clear comparison.

Quantitative Data Summary

The following tables provide a comparative summary of the quantitative parameters for Methotrexate assays that utilize labeled standards. Due to the limited availability of similar data for Trimetrexate, a direct comparison is not fully possible. The available information for a high-performance liquid chromatography (HPLC) method for Trimetrexate is presented as a point of reference.

Table 1: Quantitative Parameters for Methotrexate Quantification using LC-MS/MS with Labeled Standards

ParameterReported ValuesBiological MatrixLabeled Internal Standard
Lower Limit of Quantification (LLOQ)0.02 µmol/L - 5 ng/mLSerum, PlasmaMethotrexate-d3, [13C,15N]-Methotrexate
Upper Limit of Quantification (ULOQ)25 µmol/L - 1000 ng/mLSerum, PlasmaMethotrexate-d3, [13C,15N]-Methotrexate
Linearity (r²)>0.99Serum, PlasmaMethotrexate-d3, [13C,15N]-Methotrexate
Inter-day Precision (%CV)<15%Serum, PlasmaMethotrexate-d3, [13C,15N]-Methotrexate
Intra-day Precision (%CV)<15%Serum, PlasmaMethotrexate-d3, [13C,15N]-Methotrexate
Accuracy/Bias (%)Within ±15% of nominal valueSerum, PlasmaMethotrexate-d3, [13C,15N]-Methotrexate

Table 2: Quantitative Parameters for Trimetrexate Quantification using HPLC-UV

ParameterReported ValuesBiological MatrixInternal Standard
Lower Limit of Quantification (LLOQ)Not explicitly statedSerum, PlasmaNot specified
Upper Limit of Quantification (ULOQ)Not explicitly statedSerum, PlasmaNot specified
Linearity (r²)Not explicitly statedSerum, PlasmaNot specified
Inter-day Precision (%CV)Not explicitly statedSerum, PlasmaNot specified
Intra-day Precision (%CV)Not explicitly statedSerum, PlasmaNot specified
Accuracy/Bias (%)Not explicitly statedSerum, PlasmaNot specified

Note: The lack of specific quantitative data for a validated Trimetrexate assay with a labeled internal standard is a significant gap in the current literature.

Experimental Protocols

Methotrexate Quantification using LC-MS/MS with a Labeled Standard

A common method for the quantification of Methotrexate in biological matrices involves protein precipitation followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation:

  • To a 100 µL aliquot of plasma or serum, add an internal standard solution (e.g., Methotrexate-d3).

  • Precipitate proteins by adding an organic solvent such as methanol or acetonitrile.

  • Vortex the mixture and then centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and either inject directly or after evaporation and reconstitution in the mobile phase.

Chromatographic Conditions:

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid).

  • Flow Rate: Typically in the range of 0.3-0.6 mL/min.

  • Column Temperature: Maintained at a constant temperature, often around 40°C.

Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is commonly employed.

  • Multiple Reaction Monitoring (MRM): The mass spectrometer is operated in MRM mode to monitor specific precursor-to-product ion transitions for both Methotrexate and its labeled internal standard. For example, a common transition for Methotrexate is m/z 455.2 → 308.2, and for Methotrexate-d3 is m/z 458.2 → 311.2.[1][2]

Trimetrexate Quantification using HPLC-UV

The available literature for Trimetrexate quantification primarily describes HPLC methods with UV detection. These methods generally do not utilize stable isotope-labeled internal standards.

Sample Preparation:

  • Solid-phase extraction (SPE) is a common technique for extracting Trimetrexate from biological fluids like plasma or serum.[3]

  • The SPE cartridge is first conditioned, then the sample is loaded.

  • The cartridge is washed to remove interferences, and finally, the analyte is eluted with an appropriate solvent.[3]

  • The eluate is then evaporated to dryness and reconstituted in the mobile phase for injection into the HPLC system.[3]

Chromatographic Conditions:

  • Column: A C18 reversed-phase column is often used.[3]

  • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile or methanol.[3]

  • Flow Rate: Typically around 1-2 mL/min.[3]

  • Detection: UV detection at a specific wavelength, for example, 254 nm.

Visualizations

Experimental Workflow for Quantification

The following diagram illustrates a typical workflow for the quantification of an analyte in a biological matrix using a labeled internal standard and LC-MS/MS.

Quantification Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Plasma/Serum) Add_IS Add Labeled Internal Standard Sample->Add_IS Protein_Precipitation Protein Precipitation Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer LC_Separation LC Separation Supernatant_Transfer->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Analyte/IS Ratio Peak_Integration->Ratio_Calculation Concentration_Determination Concentration Determination Ratio_Calculation->Concentration_Determination

A typical bioanalytical workflow using a labeled internal standard.
Structural Comparison

The structural differences between Methotrexate and Trimetrexate are key to their differing analytical behaviors.

Structural_Comparison cluster_MTX Methotrexate cluster_TMX Trimetrexate MTX_structure Pteridine Ring - p-Aminobenzoic Acid - Glutamic Acid MTX_features Key Features: - Carboxylic acid groups - Requires active transport into cells TMX_structure Quinazoline Ring - Trimethoxyanilino Group TMX_features Key Features: - Lipophilic - Lacks glutamic acid moiety - Enters cells via passive diffusion

Key structural differences between Methotrexate and Trimetrexate.

References

Verifying the Purity and Isotopic Enrichment of Trimetrexate-13C2,15N: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for verifying the chemical purity and isotopic enrichment of Trimetrexate-13C2,15N. The accurate determination of these parameters is critical for ensuring the quality, efficacy, and safety of this isotopically labeled drug in research and development. This document outlines detailed experimental protocols, presents comparative data, and visualizes key pathways and workflows to aid researchers in selecting the most appropriate analytical strategies.

Introduction to Trimetrexate and the Importance of Isotopic Labeling

Trimetrexate is a potent, non-classical antifolate drug that acts as a competitive inhibitor of dihydrofolate reductase (DHFR).[1][2] By inhibiting DHFR, Trimetrexate disrupts the synthesis of DNA, RNA, and proteins, leading to cell death, particularly in rapidly proliferating cells such as those found in cancerous tumors.[1] The isotopically labeled version, this compound, incorporates two carbon-13 atoms and one nitrogen-15 atom, serving as an invaluable tool in pharmacokinetic and metabolic studies. These stable isotopes allow for the precise tracing and quantification of the drug and its metabolites in biological systems using mass spectrometry-based methods.

Ensuring the high chemical purity and precise isotopic enrichment of this compound is paramount for several reasons:

  • Accurate Quantification: The presence of unlabeled Trimetrexate or other impurities can lead to inaccurate measurements in tracer studies.

  • Metabolic Profiling: Isotopic enrichment must be consistent to correctly identify and quantify metabolic products.

  • Safety and Efficacy: Chemical impurities could have their own pharmacological or toxicological effects, confounding experimental results.

This guide compares the two primary analytical techniques for the quality control of this compound: High-Performance Liquid Chromatography (HPLC) for chemical purity and High-Resolution Mass Spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy for both purity and isotopic enrichment.

Comparative Analysis of Analytical Methodologies

The selection of an appropriate analytical method depends on the specific requirements of the analysis, including the desired level of detail, available instrumentation, and the nature of potential impurities.

Analytical Technique Parameter Measured Strengths Limitations Typical Application
High-Performance Liquid Chromatography (HPLC) Chemical PurityHigh resolution for separating impurities, well-established and robust methodology.[3][4][5]Does not provide direct information on isotopic enrichment.Routine quality control for chemical purity and detection of process-related impurities.
High-Resolution Mass Spectrometry (HR-MS) Chemical Purity & Isotopic EnrichmentHighly sensitive and specific, provides accurate mass measurements for impurity identification and direct determination of isotopic enrichment.[6][7]Can be susceptible to matrix effects, may require chromatographic separation for complex mixtures.Definitive identification of impurities and precise measurement of isotopic incorporation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Chemical Purity & Isotopic EnrichmentProvides detailed structural information for impurity elucidation, can directly quantify isotopic enrichment at specific atomic positions.[8][9]Lower sensitivity compared to MS, may require higher sample concentrations.Structural confirmation of the labeled compound and its impurities, verification of the position of isotopic labels.

Experimental Protocols

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol describes a reverse-phase HPLC method for the determination of the chemical purity of this compound and the detection of potential process-related impurities, adapted from methods used for similar antifolate drugs like methotrexate.[3][]

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate

  • Phosphoric acid

  • Water (HPLC grade)

  • This compound reference standard

  • Trimetrexate unlabeled standard

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and a phosphate buffer (e.g., 15% acetonitrile in 50 mM potassium dihydrogen phosphate, pH adjusted to 4.0 with phosphoric acid).[5]

  • Standard Solution Preparation: Prepare a stock solution of the this compound reference standard and the unlabeled Trimetrexate standard in the mobile phase.

  • Sample Preparation: Dissolve the this compound sample in the mobile phase to a known concentration.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Column temperature: 40°C

    • Detection wavelength: 303 nm[3]

    • Injection volume: 10 µL

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Analysis: Identify and quantify impurities by comparing the chromatogram of the sample to that of the reference standard. The percentage purity is calculated based on the area of the main peak relative to the total area of all peaks.

Isotopic Enrichment and Purity Analysis by High-Resolution Mass Spectrometry (HR-MS)

This protocol outlines a method using Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HR-MS) for the simultaneous determination of chemical purity and isotopic enrichment.

Instrumentation:

  • LC-HR-MS system (e.g., Orbitrap or TOF)

  • C18 reverse-phase column

Reagents:

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

Procedure:

  • LC Conditions: Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • MS Conditions:

    • Ionization mode: Positive electrospray ionization (ESI+)

    • Mass analyzer mode: High-resolution full scan

    • Resolution: > 70,000

  • Sample Preparation: Prepare a dilute solution of this compound in the initial mobile phase composition.

  • Analysis: Inject the sample into the LC-HR-MS system.

  • Data Analysis:

    • Purity: Analyze the total ion chromatogram (TIC) to identify and quantify any impurities. The accurate mass measurement can be used to propose the elemental composition of unknown impurities.

    • Isotopic Enrichment: Extract the ion chromatograms for the unlabeled Trimetrexate (M), the desired labeled this compound (M+3), and other possible isotopologues. The isotopic enrichment is calculated from the relative intensities of these peaks after correcting for the natural isotopic abundance of the elements.[11]

Structural Confirmation and Isotopic Enrichment by NMR Spectroscopy

NMR spectroscopy provides definitive structural confirmation and can be used to determine the position and extent of isotopic labeling.[8][9]

Instrumentation:

  • High-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a proton and carbon probe.

Reagents:

  • Deuterated solvent (e.g., DMSO-d6)

  • This compound sample

Procedure:

  • Sample Preparation: Dissolve an accurately weighed amount of the this compound sample in the deuterated solvent.

  • ¹H NMR Analysis: Acquire a standard proton NMR spectrum. The presence of ¹³C labeling will result in characteristic satellite peaks flanking the corresponding proton signals due to ¹H-¹³C coupling. The ratio of the integral of the satellite peaks to the central peak can be used to estimate ¹³C enrichment.

  • ¹³C NMR Analysis: Acquire a proton-decoupled ¹³C NMR spectrum. The signals corresponding to the ¹³C-labeled positions will be significantly enhanced.

  • ¹⁵N NMR Analysis: While less common for routine analysis due to lower sensitivity, ¹⁵N NMR can directly confirm the presence and chemical environment of the nitrogen-15 label.

  • Data Analysis: Compare the acquired spectra with those of an unlabeled Trimetrexate standard to confirm the structure and identify the positions of the isotopic labels.

Visualizing Workflows and Pathways

Experimental Workflow for Purity and Enrichment Verification

G cluster_0 Sample Preparation cluster_1 Purity Analysis cluster_2 Isotopic Enrichment Analysis Sample Sample Dissolution Dissolution Sample->Dissolution HPLC HPLC Dissolution->HPLC Chemical Purity LC_MS_Purity LC-HR-MS (Purity) Dissolution->LC_MS_Purity Chemical Purity & Impurity ID NMR_Purity NMR (Purity) Dissolution->NMR_Purity Structural Confirmation Data_Analysis Data_Analysis HPLC->Data_Analysis LC_MS_Enrichment LC-HR-MS (Enrichment) LC_MS_Purity->LC_MS_Enrichment NMR_Enrichment NMR (Enrichment) NMR_Purity->NMR_Enrichment LC_MS_Enrichment->Data_Analysis NMR_Enrichment->Data_Analysis Report Report Data_Analysis->Report G Dihydrofolate Dihydrofolate DHFR Dihydrofolate Reductase (DHFR) Dihydrofolate->DHFR Tetrahydrofolate Tetrahydrofolate DNA_RNA_Protein_Synthesis DNA, RNA, and Protein Synthesis Tetrahydrofolate->DNA_RNA_Protein_Synthesis Required for DHFR->Tetrahydrofolate Reduction Trimetrexate This compound Trimetrexate->DHFR Inhibition Cell_Death Cell Death DNA_RNA_Protein_Synthesis->Cell_Death Disruption leads to

References

Inter-laboratory comparison of Trimetrexate quantification methods

Author: BenchChem Technical Support Team. Date: November 2025

An Inter-laboratory Perspective on Trimetrexate Quantification: A Comparative Guide

For researchers, scientists, and drug development professionals, the accurate quantification of Trimetrexate in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and preclinical development. This guide provides a comparative overview of the common bioanalytical methods employed for Trimetrexate quantification, supported by experimental data and detailed protocols to aid in method selection and validation.

Comparison of Analytical Methods

The following table summarizes the typical performance characteristics of these methods.

ParameterHPLC-UVDihydrofolate Reductase (DHFR) Inhibition AssayLC-MS/MS
Linearity Range 0.05 - 5.0 µM[5]Typically in the nanomolar range[1]0.49 - 91.0 ng/mL
Lower Limit of Quantification (LLOQ) 0.01 µM[5]~1 nM[1]0.49 ng/mL
Accuracy (% Bias) Within ±15% (typical)Variable, prone to interferenceWithin ±15% (typical)
Precision (% CV) <15% (typical)Can be higher due to biological matrix effects<15% (typical)
Specificity Moderate, potential for interference from metabolitesLow, metabolites can cross-react[2][3]High, specific mass transitions are monitored
Throughput ModerateLow to moderateHigh

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing analytical methods. Below are generalized protocols for the key quantification techniques.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method separates Trimetrexate from other components in the sample based on its physicochemical properties, followed by quantification using UV absorbance.

Sample Preparation:

  • Protein Precipitation: To 100 µL of plasma, add 200 µL of acetonitrile or methanol to precipitate proteins.

  • Centrifugation: Vortex the mixture and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.

  • Supernatant Collection: Transfer the clear supernatant to a clean tube.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol).

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detector set at a wavelength where Trimetrexate has maximum absorbance (e.g., 340 nm).

Dihydrofolate Reductase (DHFR) Inhibition Assay

This enzymatic assay measures the concentration of Trimetrexate based on its ability to inhibit the DHFR enzyme.

Methodology:

  • Enzyme and Substrate Preparation: Prepare solutions of purified DHFR enzyme and its substrate, dihydrofolate.

  • Standard Curve: Create a standard curve using known concentrations of Trimetrexate.

  • Sample Incubation: Incubate plasma samples (or standards) with the DHFR enzyme.

  • Enzymatic Reaction: Initiate the reaction by adding dihydrofolate and NADPH.

  • Spectrophotometric Measurement: Monitor the rate of NADPH consumption by measuring the decrease in absorbance at 340 nm. The degree of inhibition is proportional to the Trimetrexate concentration.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the current gold standard for bioanalysis, offering high sensitivity and specificity by separating the analyte chromatographically and detecting it based on its unique mass-to-charge ratio.[4]

Sample Preparation:

  • Internal Standard Addition: Add an internal standard (e.g., a stable isotope-labeled version of Trimetrexate) to the plasma sample.

  • Protein Precipitation or Solid-Phase Extraction (SPE):

    • Protein Precipitation: As described for HPLC-UV.

    • SPE: Condition an SPE cartridge, load the sample, wash away interferences, and elute the analyte.

  • Evaporation and Reconstitution: As described for HPLC-UV.

LC-MS/MS Conditions:

  • LC System: A high-performance or ultra-high-performance liquid chromatography system.

  • Column: A suitable reverse-phase column (e.g., C18, phenyl-hexyl).

  • Mobile Phase: A gradient of an aqueous solution (often with a formic acid or ammonium formate modifier) and an organic solvent (e.g., acetonitrile or methanol).

  • Mass Spectrometer: A triple quadrupole mass spectrometer is commonly used.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is typical for Trimetrexate.

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for Trimetrexate and its internal standard.

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams created using the DOT language are provided.

cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample is Add Internal Standard plasma->is precip Protein Precipitation is->precip centrifuge Centrifugation precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant evap Evaporate to Dryness supernatant->evap reconstitute Reconstitute in Mobile Phase evap->reconstitute lc LC Separation reconstitute->lc ms MS/MS Detection lc->ms data Data Acquisition and Processing ms->data

Caption: Generalized workflow for LC-MS/MS quantification of Trimetrexate.

cluster_hplc HPLC-UV Characteristics cluster_dhfr DHFR Assay Characteristics cluster_lcmsms LC-MS/MS Characteristics start Trimetrexate Quantification hplc_uv HPLC-UV start->hplc_uv dhfr DHFR Assay start->dhfr lcmsms LC-MS/MS start->lcmsms hplc_spec Moderate Specificity hplc_uv->hplc_spec hplc_sens Moderate Sensitivity hplc_uv->hplc_sens dhfr_spec Low Specificity (Metabolite Interference) dhfr->dhfr_spec dhfr_sens High Sensitivity dhfr->dhfr_sens lcmsms_spec High Specificity lcmsms->lcmsms_spec lcmsms_sens High Sensitivity lcmsms->lcmsms_sens

Caption: Comparison of Trimetrexate quantification methods.

Conclusion

The choice of an analytical method for Trimetrexate quantification depends on the specific requirements of the study. While HPLC-UV and DHFR inhibition assays have been historically used, LC-MS/MS is now the preferred method due to its superior sensitivity, specificity, and throughput. This guide provides a foundational understanding of these techniques, enabling researchers to make informed decisions for their analytical needs. For regulatory submissions, a fully validated LC-MS/MS method is generally required.

References

Navigating Trimetrexate Bioanalysis: A Comparative Guide to FDA/EMA-Compliant Validation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the rigorous validation of bioanalytical methods is a cornerstone of regulatory submission and clinical success. This guide provides a comprehensive comparison of bioanalytical methods for the quantification of Trimetrexate, a potent antifolate agent, in accordance with the stringent guidelines set forth by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). This document outlines key performance characteristics, detailed experimental protocols, and visual workflows to aid in the selection and validation of the most appropriate bioassay for your research needs.

Trimetrexate exerts its therapeutic effect by inhibiting dihydrofolate reductase (DHFR), a critical enzyme in the folate metabolic pathway essential for DNA synthesis and cell replication.[1][2][3][4] Accurate measurement of Trimetrexate concentrations in biological matrices is therefore paramount for pharmacokinetic and pharmacodynamic assessments in preclinical and clinical studies. This guide focuses on two primary methodologies: a competitive enzyme inhibition bioassay and a chromatographic approach, exemplified by High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS).

Comparative Analysis of Trimetrexate Bioanalytical Methods

The selection of a bioanalytical method hinges on a variety of factors, including the required sensitivity, specificity, and the stage of drug development. The following table summarizes the key validation parameters for a Trimetrexate bioassay, drawing upon established performance characteristics for similar antifolate drugs and the overarching principles of the harmonized ICH M10 guideline on bioanalytical method validation, which is recognized by both the FDA and EMA.[5][6]

Validation ParameterDihydrofolate Reductase (DHFR) Inhibition BioassayHPLC-MS/MS MethodFDA/EMA Acceptance Criteria (ICH M10)
Linearity (r²) ≥ 0.98≥ 0.99≥ 0.99
Lower Limit of Quantification (LLOQ) ~1-10 ng/mL~0.5-5 ng/mLClearly defined and reproducible
Intra-day Precision (%CV) < 20%< 15%≤ 15% (≤ 20% at LLOQ)
Inter-day Precision (%CV) < 20%< 15%≤ 15% (≤ 20% at LLOQ)
Intra-day Accuracy (%Bias) ± 20%± 15%± 15% (± 20% at LLOQ)
Inter-day Accuracy (%Bias) ± 20%± 15%± 15% (± 20% at LLOQ)
Selectivity Potential for interference from active metabolitesHighNo significant interference at the LLOQ
Matrix Effect Not typically assessedShould be evaluatedAbsence of significant matrix effects
Stability Must be demonstrated under various conditionsMust be demonstrated under various conditionsAnalyte should be stable

Experimental Protocols

Dihydrofolate Reductase (DHFR) Inhibition Bioassay

This competitive assay is based on the principle that Trimetrexate in a sample will compete with a known amount of labeled dihydrofolate for binding to a limited amount of DHFR enzyme. The amount of unbound labeled substrate is then measured, which is proportional to the concentration of Trimetrexate in the sample.

Materials:

  • Recombinant human DHFR

  • NADPH

  • Dihydrofolic acid (DHF)

  • Trimetrexate standard

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a standard curve of Trimetrexate in the appropriate biological matrix (e.g., human plasma).

  • In a 96-well plate, add the plasma samples, standards, and quality control samples.

  • Add a solution containing DHFR and NADPH to each well.

  • Initiate the reaction by adding DHF to all wells.

  • Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period.

  • Stop the reaction and measure the absorbance at a specific wavelength (e.g., 340 nm) to determine the amount of NADPH consumed, which is inversely proportional to the DHFR activity.

  • Calculate the Trimetrexate concentration in the samples by interpolating from the standard curve.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

This method offers high selectivity and sensitivity for the quantification of Trimetrexate. The drug is first extracted from the biological matrix and then separated from other components by HPLC before being detected and quantified by a mass spectrometer.

Materials:

  • HPLC system with a C18 column

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

  • Trimetrexate and internal standard (e.g., a stable isotope-labeled Trimetrexate)

  • Acetonitrile, methanol, formic acid, and other HPLC-grade solvents

  • Solid-phase extraction (SPE) cartridges

Procedure:

  • Sample Preparation:

    • Spike plasma samples, standards, and quality controls with the internal standard.

    • Perform protein precipitation by adding a solvent like acetonitrile.

    • Further purify the sample using solid-phase extraction (SPE).

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.

  • Chromatographic Separation:

    • Inject the prepared sample into the HPLC system.

    • Separate Trimetrexate and the internal standard on a C18 analytical column using a gradient mobile phase (e.g., a mixture of acetonitrile and water with formic acid).

  • Mass Spectrometric Detection:

    • Introduce the eluent from the HPLC into the ESI source of the mass spectrometer.

    • Monitor the specific precursor-to-product ion transitions for Trimetrexate and the internal standard in multiple reaction monitoring (MRM) mode.

  • Quantification:

    • Construct a calibration curve by plotting the peak area ratio of Trimetrexate to the internal standard against the nominal concentrations of the standards.

    • Determine the concentration of Trimetrexate in the samples from the calibration curve.

Visualizing the Workflow and Mechanism

To further elucidate the processes involved, the following diagrams, generated using the DOT language, illustrate the bioassay validation workflow and the signaling pathway of Trimetrexate.

Bioassay_Validation_Workflow cluster_0 Method Development cluster_1 Pre-Study Validation cluster_2 In-Study Validation cluster_3 Reporting Dev Develop Assay Protocol Selectivity Selectivity Dev->Selectivity Validate Linearity Linearity & Range Selectivity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LLOQ LLOQ Precision->LLOQ Stability Stability LLOQ->Stability Run_Acceptance Run Acceptance Criteria Stability->Run_Acceptance Implement ISR Incurred Sample Reanalysis Run_Acceptance->ISR Report Validation Report ISR->Report Document

Bioassay Validation Workflow Diagram

Trimetrexate_Signaling_Pathway cluster_0 Folate Metabolism DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Purines Purine Synthesis THF->Purines Thymidylate Thymidylate Synthesis THF->Thymidylate DNA DNA Synthesis Purines->DNA Thymidylate->DNA DHFR->THF Reduction Trimetrexate Trimetrexate Trimetrexate->DHFR Inhibition

Trimetrexate Mechanism of Action

Conclusion

The validation of a Trimetrexate bioassay according to FDA and EMA guidelines is a meticulous process that demands a thorough understanding of the analytical method's performance characteristics. While a DHFR inhibition bioassay can be a useful screening tool, its susceptibility to interference from metabolites may limit its utility in regulated nonclinical and clinical studies. Chromatographic methods, particularly HPLC-MS/MS, offer superior selectivity and sensitivity and are generally the preferred approach for regulatory submissions. The data and protocols presented in this guide provide a framework for the successful validation of a Trimetrexate bioassay, ensuring the generation of reliable data to support drug development programs.

References

A Comparative Look at Trimetrexate and Its Analogs in Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, understanding the pharmacokinetic profile of a drug candidate is paramount. This guide provides a comparative analysis of the pharmacokinetic properties of Trimetrexate, a dihydrofolate reductase inhibitor, and its key analogs: Methotrexate, Pemetrexed, and Lometrexol. The data presented is supported by experimental findings to aid in the objective evaluation of these compounds.

Trimetrexate and its analogs are antifolate agents that play a crucial role in cancer chemotherapy and the treatment of certain inflammatory diseases. Their therapeutic efficacy is intrinsically linked to their pharmacokinetic behavior—how they are absorbed, distributed, metabolized, and excreted by the body. This guide summarizes key pharmacokinetic parameters for these compounds, details the experimental protocols used to obtain this data, and visualizes the underlying biological pathways and experimental workflows.

Pharmacokinetic Parameters at a Glance

The following table summarizes the key pharmacokinetic parameters for Trimetrexate and its analogs. These values represent a compilation of data from various studies and may vary depending on the specific patient population and study conditions.

ParameterTrimetrexateMethotrexatePemetrexedLometrexol
Terminal Half-life (t1/2) 11 - 17.8 hours[1][2]7.52 hours[3]2.3 hours[4]~19.5 hours (γ-phase)[5]
Clearance (CL) 30 - 53 mL/min/m²[1][6]4.46 L/h[7]2.30 L/h/m²[4]Not explicitly stated
Volume of Distribution (Vd) 20 - 36.9 L/m²[1][6]15.9 L[7]Not explicitly stated4.7 - 15.8 L/m²[8]
Protein Binding ~95%[1]~50%~81%78 ± 3%[5]
Primary Route of Elimination Biotransformation (Metabolism)[9]Renal Excretion[10]Renal Excretion[11]Renal Excretion[5][8]
Oral Bioavailability Limited[10]40-50% (Low Dose)[10]Not administered orallyNot administered orally

Understanding the Mechanism: The Dihydrofolate Reductase Pathway

Trimetrexate and its analogs exert their therapeutic effects by inhibiting dihydrofolate reductase (DHFR), a critical enzyme in the folate metabolism pathway. This inhibition disrupts the synthesis of purines and thymidylate, which are essential precursors for DNA, RNA, and protein synthesis, ultimately leading to cell death.

DHFR_Pathway cluster_folate_cycle Folate Metabolism cluster_inhibition Drug Action DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF DHFR dTMP dTMP THF->dTMP Thymidylate Synthase Purines Purine Synthesis THF->Purines dUMP dUMP dUMP->dTMP DNA_RNA_Protein DNA, RNA, and Protein Synthesis dTMP->DNA_RNA_Protein Purines->DNA_RNA_Protein Trimetrexate Trimetrexate & Analogs Trimetrexate->DHF Inhibit PK_Workflow cluster_study_design Study Design & Dosing cluster_sampling Sample Collection cluster_analysis Bioanalysis cluster_modeling Data Analysis Patient_Recruitment Patient Recruitment (e.g., cancer patients) Dosing Drug Administration (e.g., intravenous infusion) Patient_Recruitment->Dosing Blood_Sampling Timed Blood Sampling Dosing->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Sample_Prep Sample Preparation (e.g., protein precipitation) Plasma_Separation->Sample_Prep Drug_Quantification Drug Quantification (e.g., HPLC, LC-MS/MS) Sample_Prep->Drug_Quantification PK_Modeling Pharmacokinetic Modeling (e.g., non-compartmental analysis) Drug_Quantification->PK_Modeling Parameter_Calculation Calculation of PK Parameters (t1/2, CL, Vd) PK_Modeling->Parameter_Calculation

References

Safety Operating Guide

Proper Disposal of Trimetrexate-13C2,15N: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and compliant disposal of Trimetrexate-13C2,15N, a potent cytotoxic agent, is paramount for the protection of personnel and the environment. This document provides a comprehensive, step-by-step guide for researchers, scientists, and drug development professionals on the proper handling and disposal procedures for this compound. Adherence to these protocols is critical to mitigate risks associated with exposure to hazardous pharmaceutical waste.

Trimetrexate, including its isotopically labeled forms, is classified as a hazardous drug due to its cytotoxic nature.[1][2] Improper disposal can lead to contamination and potential health risks.[3] Therefore, all waste generated from the handling of this compound must be managed as hazardous chemotherapy waste.

Personal Protective Equipment (PPE) and Handling Precautions

Before initiating any procedure involving this compound, it is imperative to don the appropriate Personal Protective Equipment (PPE). This serves as the primary barrier against accidental exposure.

Required PPE:

  • Gloves: Double-gloving with chemotherapy-rated nitrile gloves is required.[1][4] Change gloves every 30-60 minutes or immediately if contaminated, torn, or punctured.[4]

  • Gown: A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs is mandatory.[1][5]

  • Eye Protection: Safety glasses or goggles should be worn to protect against splashes.[1]

  • Respiratory Protection: An N95 or higher-level respirator may be necessary when there is a risk of aerosol generation.[1]

All handling of this compound should be performed within a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood to minimize inhalation exposure.[1]

Waste Segregation and Disposal Procedures

Proper segregation of waste at the point of generation is crucial for compliant disposal. Chemotherapy waste is broadly categorized into "trace" and "bulk" waste, each with specific disposal pathways.

Trace Chemotherapy Waste: This category includes items contaminated with less than 3% of the original drug by weight, such as empty vials, syringes, IV bags, tubing, gloves, gowns, and other disposable items used during handling.[6][7]

Bulk Chemotherapy Waste: This includes any amount of the drug that is more than 3% of the original quantity, such as unused or partially used vials, and materials used to clean up spills.[6]

Step-by-Step Disposal Protocol:
  • Identify and Segregate Waste: At the point of generation, determine whether the waste is "trace" or "bulk" chemotherapy waste.

  • Container Selection:

    • Trace Waste: Place in designated yellow chemotherapy waste containers or bags clearly labeled "Chemotherapy Waste" and "Incinerate Only".[8][9]

    • Bulk Waste: Dispose of in black RCRA (Resource Conservation and Recovery Act) hazardous waste containers.[6] These containers are specifically designed for hazardous pharmaceutical waste.

    • Sharps: All needles, syringes, and other sharps contaminated with this compound must be placed in a puncture-resistant, yellow sharps container specifically labeled for chemotherapy waste.[4][8]

  • Labeling: Ensure all waste containers are clearly labeled with the contents, including the name of the chemical (this compound) and the appropriate hazard symbols.

  • Storage: Store waste containers in a secure, designated area away from general laboratory traffic until they are collected for disposal.

  • Disposal: All this compound waste must be disposed of via incineration through a licensed hazardous waste management company.[1][8][10] Never dispose of this waste in regular trash or down the drain.

Spill Management

In the event of a spill, immediate action is necessary to contain and clean the area while ensuring personnel safety.

  • Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.

  • Don Appropriate PPE: If not already wearing it, put on the full complement of required PPE.

  • Contain the Spill: Use a chemotherapy spill kit to absorb the spill. Cover the area with absorbent pads.

  • Clean the Area: Decontaminate the spill area according to your institution's established protocols for cytotoxic drugs. This typically involves cleaning the area with a detergent solution followed by a thorough rinsing.

  • Dispose of Cleanup Materials: All materials used for spill cleanup, including absorbent pads, wipes, and contaminated PPE, are considered bulk chemotherapy waste and must be disposed of in a black RCRA hazardous waste container.[6]

Quantitative Data Summary

Waste TypeDescriptionDisposal Container
Trace Chemotherapy Waste Items with <3% residual drug (e.g., empty vials, used PPE)[6][7]Yellow, labeled "Chemotherapy Waste" & "Incinerate Only"[8][9]
Bulk Chemotherapy Waste >3% residual drug (e.g., unused drug, spill cleanup materials)[6]Black, RCRA-rated hazardous waste container[6]
Contaminated Sharps Needles, syringes, etc. used with the drugYellow, puncture-resistant, labeled "Chemo Sharps"[4][8]

Disposal Decision Workflow

TrimetrexateDisposal start This compound Waste Generated waste_type Determine Waste Category start->waste_type trace_waste Trace Waste (<3% Residual) waste_type->trace_waste Trace bulk_waste Bulk Waste (>3% Residual) waste_type->bulk_waste Bulk sharps Is it a sharp? trace_waste->sharps black_container Place in Black RCRA Hazardous Waste Container bulk_waste->black_container non_sharps Non-Sharps (PPE, Vials) sharps->non_sharps No sharps_container Place in Yellow 'Chemo Sharps' Container sharps->sharps_container Yes yellow_container Place in Yellow 'Chemotherapy Waste' Container non_sharps->yellow_container incineration Dispose via Incineration by Licensed Contractor sharps_container->incineration yellow_container->incineration black_container->incineration

Caption: Decision workflow for proper segregation and disposal of this compound waste.

References

Essential Safety and Logistical Information for Handling Trimetrexate-¹³C₂,¹⁵N

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial safety protocols and logistical guidance for researchers, scientists, and drug development professionals handling Trimetrexate-¹³C₂,¹⁵N. The following procedures are designed to ensure the safe handling, use, and disposal of this potent compound, thereby minimizing exposure risk and ensuring laboratory safety.

Personal Protective Equipment (PPE)

When handling Trimetrexate-¹³C₂,¹⁵N, it is imperative to use the following personal protective equipment to prevent skin and eye contact, as well as inhalation.

PPE CategoryItemSpecification
Hand Protection GlovesChemical-resistant gloves (e.g., rubber gloves) are required.[1]
Body Protection Protective ClothingA disposable gown or lab coat should be worn to prevent skin contact.[2][3]
Eye and Face Protection Safety Glasses/GogglesWear safety glasses with side shields or goggles to protect from splashes.[2][3]
Respiratory Protection Mask/RespiratorA mask should be worn.[3] In cases of potential aerosolization, a self-contained breathing apparatus may be necessary.[2]
Operational Plans

Handling and Preparation:

  • All handling of Trimetrexate-¹³C₂,¹⁵N should be conducted in a designated area, such as a vertical laminar flow hood (Biological Safety Cabinet - Class II), to minimize the risk of airborne particle inhalation.[3]

  • Avoid all direct contact with the substance.[2]

  • After handling, thoroughly wash your hands and any exposed skin with soap and water.[1][4][5]

In Case of Accidental Exposure:

Exposure RouteImmediate Action
Skin Contact Immediately remove all contaminated clothing.[2] Wash the affected area thoroughly with soap and water.[1][4][5] Seek immediate medical attention.[2]
Eye Contact Immediately flush the eyes with copious amounts of water for several minutes, removing contact lenses if present.[2] Seek immediate medical attention from an ophthalmologist.[2]
Inhalation Move the individual to fresh air.[2] Seek immediate medical attention.[2]
Ingestion Rinse the mouth with water.[2] Do not induce vomiting.[2] Seek immediate medical attention.[2]
Spill and Disposal Management

Spill Cleanup:

In the event of a spill, the following steps should be taken:

  • Evacuate and Secure: Evacuate the immediate area and ensure adequate ventilation.[2]

  • Wear Appropriate PPE: Before cleaning the spill, don the full personal protective equipment detailed above.[3]

  • Contain and Absorb: Cover the spill with an absorbent material.

  • Collect Waste: Carefully collect the absorbed material and any contaminated items (e.g., broken glass) into a sealable, puncture-resistant container.[3]

  • Clean the Area: Wash the spill area with soap and water.[3]

  • Package for Disposal: Place all contaminated materials into a polyethylene bag, seal it, and then double bag it.[3] Mark the bag as hazardous waste.[3]

Disposal Plan:

  • Trimetrexate-¹³C₂,¹⁵N is considered a cytotoxic drug and must be disposed of as hazardous waste.

  • All contaminated materials, including vials, syringes, gloves, and gowns, should be segregated in properly labeled, sealed plastic bags.[3]

  • The recommended method of disposal for cytotoxic waste is incineration at high temperatures (1000°C or higher).[3]

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

Visualized Workflow for Safe Handling

The following diagram outlines the standard procedure for safely handling potent chemical compounds like Trimetrexate-¹³C₂,¹⁵N in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_spill Spill Response prep_ppe Don Personal Protective Equipment (PPE) prep_area Prepare Handling Area (e.g., Fume Hood) prep_ppe->prep_area handle_weigh Weigh/Measure Compound prep_area->handle_weigh Proceed to Handling handle_prepare Prepare Solution handle_weigh->handle_prepare cleanup_decontaminate Decontaminate Work Area handle_prepare->cleanup_decontaminate After Experiment cleanup_dispose Dispose of Waste in Hazardous Waste Stream cleanup_decontaminate->cleanup_dispose cleanup_ppe Doff PPE cleanup_dispose->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash spill_evacuate Evacuate and Secure Area spill_ppe Don Appropriate PPE spill_evacuate->spill_ppe spill_contain Contain and Clean Spill spill_ppe->spill_contain spill_dispose Dispose of Contaminated Materials as Hazardous Waste spill_contain->spill_dispose

Caption: Workflow for Safe Handling of Potent Compounds.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.